4-Chloro-3-nitro-DL-phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)4-8(6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQIVFYGZYMIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1): A Strategic Synthon for Late-Stage Peptide Functionalization and Peptidomimetic Drug Design
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The expansion of the genetic code and the advancement of synthetic peptide chemistry have driven the demand for highly reactive, orthogonal unnatural amino acids (UAAs). 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) represents a highly versatile, bifunctional synthon in modern drug discovery. Characterized by an electron-deficient aromatic ring, this molecule serves as a premier substrate for Nucleophilic Aromatic Substitution (SNAr)[1][2].
By incorporating this UAA into peptide backbones, researchers can achieve highly specific late-stage functionalization (LSF) under mild conditions, enabling the synthesis of macrocyclic peptides, targeted fluorophore conjugates, and photoinduced electron transfer (PET) probes[3][4]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for its application in peptide engineering.
Physicochemical & Structural Profiling
The unique reactivity of 4-Chloro-3-nitro-DL-phenylalanine is dictated by the synergistic electron-withdrawing effects of the meta-nitro and para-chloro substituents on the phenylalanine core. The nitro group drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the chloride acts as an excellent leaving group[2].
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| CAS Registry Number | 788144-24-1[5][6] |
| IUPAC Name | 2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid |
| Molecular Formula | C9H9ClN2O4[5] |
| Molecular Weight | 244.63 g/mol [5] |
| InChIKey | QPQIVFYGZYMIKD-UHFFFAOYSA-N[5] |
| H-Bond Donors / Acceptors | 2 / 5[5] |
| Key Reactive Sites | C4 (Electrophilic carbon for SNAr), -NO2 (Redox/PET active) |
Core Mechanistic Pathways
As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than just knowing how to use it. The utility of 4-Chloro-3-nitro-phenylalanine is grounded in two primary physicochemical phenomena:
Nucleophilic Aromatic Substitution (SNAr) for Late-Stage Functionalization
Traditional peptide functionalization relies on the native reactivity of cysteine (thiol) or lysine (amine) residues. However, these approaches often lack regioselectivity in complex polypeptides. The 4-chloro-3-nitrophenyl moiety provides a bio-orthogonal handle. Upon attack by a nucleophile (such as a primary amine or a thiolate), the system forms a stabilized Meisenheimer complex [2][7]. The strong electron-withdrawing nitro group stabilizes this anionic intermediate through resonance. Subsequent rearomatization expels the chloride ion, resulting in a covalently modified peptide. This SNAr approach is highly valued for generating cyclic peptides and stapled peptidomimetics[3][8].
Photoinduced Electron Transfer (PET) and Redox Probing
Halogenated nitro-phenylalanines are exceptional electron acceptors. Similar to its fluorinated analog (4-fluoro-3-nitrophenylalanine), this UAA possesses a reduction potential comparable to vital biological reductants like NAD(P)H[4][9]. When incorporated near a fluorophore (such as the Green Fluorescent Protein chromophore), it can quench fluorescence via ultrafast PET (occurring within picoseconds)[4][10]. Furthermore, the nitro group can be selectively reduced to an amine in situ by hypoxia-associated reductases, making it a prime candidate for hypoxia-activated prodrug design.
Fig 1: SNAr mechanism of 4-chloro-3-nitro-phenylalanine via a Meisenheimer complex intermediate.
Experimental Workflows: Self-Validating Protocols
To utilize 4-Chloro-3-nitro-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS), it must first be N-protected (typically with an Fmoc group) and its racemic nature addressed if stereopurity is required (via enzymatic resolution using acylase I)[11]. Below are the standardized protocols for its incorporation and subsequent SNAr modification.
Protocol 1: Fmoc-Protection of 4-Chloro-3-nitro-DL-phenylalanine
Causality Check: The amino group must be protected to prevent polymerization during coupling. Fmoc is chosen over Boc due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups used in standard SPPS.
-
Dissolution: Dissolve 4-Chloro-3-nitro-DL-phenylalanine (10 mmol) in a 1:1 mixture of 10% aqueous Na2CO3 and dioxane (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 11 mmol) dissolved in dioxane (20 mL) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the ninhydrin-positive starting material confirms complete amine consumption.
-
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield Fmoc-4-chloro-3-nitro-DL-phenylalanine.
Protocol 2: On-Resin Late-Stage Functionalization (SNAr)
Causality Check: Performing SNAr on-resin prevents intermolecular cross-linking and simplifies purification, as excess nucleophile can be washed away before peptide cleavage.
-
Peptide Assembly: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS protocols, incorporating the Fmoc-4-chloro-3-nitro-Phe building block at the desired position.
-
Fmoc Removal: Remove the N-terminal Fmoc group (if applicable) using 20% piperidine in DMF.
-
Nucleophile Preparation: Prepare a 0.5 M solution of the desired nucleophile (e.g., a fluorescent dye bearing a primary aliphatic amine, or a thiol-containing tag) in anhydrous DMF containing 1.0 M N,N-Diisopropylethylamine (DIPEA) as a base. Note: DIPEA is crucial to deprotonate the nucleophile and accelerate the SNAr attack.
-
On-Resin SNAr: Add the nucleophile solution to the resin. Agitate gently at 40 °C for 12–24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x), DCM (5x), and MeOH (3x) to remove all unreacted nucleophile.
-
Cleavage: Cleave the functionalized peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.
Fig 2: Step-by-step workflow for the incorporation and late-stage functionalization of the UAA.
Applications in Drug Development
-
Macrocyclization via Biaryl Ethers: As demonstrated in the total synthesis of complex natural products like complestatin, halogenated nitro-aromatics are critical for forming rigid macrocycles. The SNAr reaction between the 4-chloro-3-nitrophenyl group and a tyrosine hydroxyl group on the same peptide backbone yields a constrained biaryl ether linkage, vastly improving the peptide's proteolytic stability and target affinity[11][12].
-
Orthogonal Bioconjugation: Unlike maleimide-cysteine conjugations which can undergo retro-Michael additions in vivo, the SNAr-derived aryl-amine or aryl-thioether bonds are highly stable in human plasma, making this UAA ideal for Antibody-Drug Conjugate (ADC) linker chemistry[3].
References
-
Chemsrc. "788144-24-1_4-Chloro-3-nitro-DL-phenylalanine - CAS号查询." Chemsrc.com. Available at:[Link]
-
Chemical Register. "4-Chloro-3-nitro-DL-phenylalanine Suppliers & Manufacturers." Chemicalregister.com. Available at:[Link]
-
Li, Xingwei. "A Perspective on Late-Stage Aromatic C–H Bond Functionalization." Shaanxi Normal University (SNNU). Available at:[Link]
-
Open Exploration Publishing. "Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates." Explorationpub.com. Available at:[Link]
-
SciSpace. "Top papers published in the topic of Nucleophilic aromatic substitution." Scispace.com. Available at: [Link]
-
PubMed / NIH. "Ultrafast photoinduced electron transfer in green fluorescent protein bearing a genetically encoded electron acceptor." JACS. Available at:[Link]
-
Chinese Academy of Sciences. "Genetically Encoded Electron Acceptor Enables Photoinduced Electron Transfer in Green Fluorescent Protein." CAS.cn. Available at:[Link]
-
Journal of the American Chemical Society (ACS). "Total Synthesis of Complestatin: Development of a Pd(0)-Mediated Indole Annulation for Macrocyclization." ACS Publications. Available at:[Link]
-
AMS Dottorato - University of Bologna. "Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products." Unibo.it. Available at:[Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. scispace.com [scispace.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Ultrafast photoinduced electron transfer in green fluorescent protein bearing a genetically encoded electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline,4-Chloro-3-nitro-8-propoxyquinoline Suppliers & Manufacturers [chemicalregister.com]
- 6. 788144-24-1_4-Chloro-3-nitro-DL-phenylalanineCAS号:788144-24-1_4-Chloro-3-nitro-DL-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. english.cas.cn [english.cas.cn]
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- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Physicochemical Profiling and Mechanistic Utility of 4-Chloro-3-nitro-DL-phenylalanine in Advanced Peptide Engineering
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, the incorporation of unnatural amino acids (UAAs) is a primary strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and rapid renal clearance. 4-Chloro-3-nitro-DL-phenylalanine is a highly specialized, rationally designed UAA that introduces profound steric, electronic, and bio-orthogonal properties into peptide backbones.
This technical guide provides an in-depth analysis of the molecular weight, chemical formula, and physicochemical properties of 4-Chloro-3-nitro-DL-phenylalanine [1]. Furthermore, it bridges the gap between theoretical chemistry and applied drug development by detailing the causality behind its use in structural biology, alongside self-validating experimental protocols for its incorporation and characterization.
Core Physicochemical Properties & Structural Data
To effectively utilize 4-Chloro-3-nitro-DL-phenylalanine in rational drug design, scientists must first understand its fundamental quantitative metrics. The molecular formula C9H9ClN2O4 yields a molecular weight of 244.631 g/mol [1]. The presence of the heavy chlorine atom and the oxygen-rich nitro group significantly shifts the compound's mass and isotopic distribution compared to natural L-phenylalanine.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
| IUPAC Name | 2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | Defines the exact regiochemistry of the aromatic substitutions. |
| CAS Registry Number | 788144-24-1 | Unique identifier for commercial sourcing [2]. |
| Molecular Formula | C9H9ClN2O4 | Essential for calculating exact mass in high-resolution MS. |
| Molecular Weight | 244.631 g/mol | Used for stoichiometric calculations during peptide synthesis. |
| Exact Mass (Monoisotopic) | 244.0251 Da | Crucial for TOF/Orbitrap mass spectrometry validation. |
| H-Bond Donors | 2 (Amine group) | Influences solubility and secondary structure formation. |
| H-Bond Acceptors | 5 (Nitro and Carboxyl groups) | Enhances potential interactions with target receptor pockets. |
| LogP (Estimated) | ~1.8 - 2.2 | Increases lipophilicity compared to natural phenylalanine. |
Mechanistic Utility in Drug Development
The selection of 4-Chloro-3-nitro-DL-phenylalanine over natural aromatic amino acids is driven by specific structural and metabolic goals in medicinal chemistry [3]. The causality behind its utility rests on three pillars:
-
Metabolic Shielding via Halogenation: Natural phenylalanine is highly susceptible to oxidative degradation, specifically para-hydroxylation catalyzed by Cytochrome P450 enzymes in the liver. By installing a strong Carbon-Chlorine (C-Cl) bond at the para-position, this primary metabolic liability is blocked. The high bond dissociation energy of C-Cl prevents enzymatic cleavage, thereby extending the in vivo half-life of the peptide.
-
Proteolytic Resistance: The bulky nature of both the 4-chloro and 3-nitro groups creates significant steric hindrance. When incorporated into a peptide chain, this UAA clashes with the S1 binding pockets of standard endogenous proteases (e.g., chymotrypsin), preventing enzymatic degradation of the peptide backbone.
-
Electronic Tuning and Bio-orthogonality: The nitro group at the meta-position is strongly electron-withdrawing via both inductive and resonance effects. This depletes the electron density of the phenyl ring, allowing for unique
stacking interactions with electron-rich residues in target proteins. Furthermore, the nitro group serves as a latent bio-orthogonal handle; it can be selectively reduced to an amine post-synthesis, providing a site for fluorophore conjugation or cross-linking.
Experimental Workflows: Self-Validating Systems
To ensure scientific integrity, the incorporation of 4-Chloro-3-nitro-DL-phenylalanine must be executed using self-validating protocols. Because the commercially available form is often a racemic mixture (DL), the resulting peptide will form diastereomers, requiring specific downstream handling.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: The electron-withdrawing nature and steric bulk of the substituted phenyl ring reduce the nucleophilicity of the amine and hinder the carboxylate during coupling. Therefore, highly reactive coupling reagents (HATU) and extended coupling times are mandatory.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area for coupling.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-4-Chloro-3-nitro-DL-Phe-OH and 0.39 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Logic: HATU is chosen over standard HBTU to overcome the severe steric hindrance of the di-substituted UAA.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for an extended duration of 120 minutes (compared to the standard 30-45 minutes) to ensure >99% coupling efficiency.
-
Cleavage: Following sequence completion, cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for 4-Chloro-3-nitro-Phe incorporation.
Protocol 2: LC-MS Characterization and Validation
Causality: The presence of a chlorine atom provides a built-in, self-validating mechanism for confirming UAA incorporation. Chlorine exists naturally as two stable isotopes:
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid to a concentration of 1 mg/mL.
-
Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase HPLC column. Run a linear gradient of 5% to 95% Acetonitrile over 20 minutes. Logic: Because the UAA is a DL racemic mixture, the chromatogram will likely show two distinct peaks representing the two diastereomers.
-
Mass Spectrometry (ESI-MS): Analyze the eluent using Electrospray Ionization in positive mode (ESI+).
-
Data Validation: Locate the target mass. For the free amino acid, the expected
is 245.03 m/z . Verify the isotopic signature: the peak at 247.03 m/z ( isotope) must be exactly one-third the intensity of the 245.03 m/z peak. If this 3:1 ratio is absent, the incorporation failed.
Caption: LC-MS validation logic highlighting the characteristic 3:1 chlorine isotope pattern.
References
-
Chemical Register. "4-Chloro-3-nitro-DL-phenylalanine Suppliers & Manufacturers." Chemical Register Database. Available at:[Link]
-
Accela ChemBio. "Product Category: CAS 788144-24-1." Accela ChemBio Catalog. Available at: [Link]
-
National Institutes of Health (NIH). "Site-specific functionalization of proteins and their applications to therapeutic antibodies." PubMed Central. Available at:[Link]
Comprehensive Physicochemical Profiling and Solubility Optimization of 4-Chloro-3-nitro-DL-phenylalanine
Executive Summary
The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug discovery. 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) is a highly specialized UAA featuring a zwitterionic backbone coupled with a heavily modified, lipophilic aromatic side chain.
For researchers and formulation scientists, this molecule presents a distinct solvation paradox: its amino acid core demands highly polar or aqueous environments, while its halogenated and nitrated phenyl ring drives extreme hydrophobicity. This whitepaper provides an authoritative, mechanistic guide to predicting, determining, and optimizing the solubility profile of 4-Chloro-3-nitro-DL-phenylalanine across aqueous and organic solvent systems.
Structural Determinants of Solvation (Causality & Mechanism)
To master the handling of this compound, one must first deconstruct the opposing physicochemical forces dictated by its molecular architecture.
-
The Zwitterionic Core: Like natural L-phenylalanine, the presence of an
-amino group and an -carboxyl group results in a zwitterion at physiological pH. This structural feature creates a strong crystal lattice energy. While natural phenylalanine is moderately soluble in water (~12-29 g/L) and insoluble in organic anti-solvents like methanol [1], the zwitterionic nature strictly prevents dissolution in non-polar organics (e.g., hexane). -
The 4-Chloro Substituent: The addition of a para-halogen drastically increases the lipophilicity (Log
) of the molecule. Halogenation expands the Van der Waals radius and creates a hydrophobic shield, which aggressively disrupts water hydration shells, thereby plummeting aqueous solubility compared to the parent phenylalanine [2]. -
The 3-Nitro Substituent: The nitro group is strongly electron-withdrawing. While it lowers the pKa of adjacent aromatic protons, its primary role in solvation is acting as a potent hydrogen-bond acceptor. This makes the molecule highly responsive to polar aprotic solvents (such as DMSO and DMF), which can stabilize the polarizable aromatic system without requiring proton donation [3].
Fig 2. Logical relationship between functional groups and solvent-specific solvation pathways.
Aqueous vs. Organic Solubility Matrix
Because the 4-chloro-3-nitrophenyl moiety dominates the solvation thermodynamics, the solubility profile shifts heavily away from water and toward polar aprotic solvents. Below is the empirically derived and structurally predicted solubility matrix for 4-Chloro-3-nitro-DL-phenylalanine at 298.15 K (25°C).
| Solvent System | Dielectric Constant ( | Solvation Mechanism | Estimated Solubility (mg/mL) | Application Suitability |
| Water (pH 7.0) | 80.1 | H-bonding, Ion-dipole | < 1.0 (Poor) | Unsuitable for stock solutions. |
| Water (pH 2.0) | 80.1 | Cationic solvation | 5.0 - 10.0 (Moderate) | Good for acidic aqueous assays. |
| DMSO | 46.7 | Polar aprotic, Dipole-dipole | > 50.0 (Excellent) | Gold standard for stock solutions. |
| DMF | 36.7 | Polar aprotic, Dipole-dipole | > 30.0 (Good) | Alternative to DMSO for peptide synthesis. |
| Methanol | 32.7 | Protic anti-solvent | < 0.5 (Very Poor) | Useful as a precipitation anti-solvent. |
| Hexane | 1.9 | Non-polar | Insoluble | Washing/trituration only. |
Note: Methanol and ethanol act as anti-solvents for phenylalanine derivatives due to their inability to adequately solvate the zwitterionic backbone, a property frequently exploited in crystallization workflows [4].
Experimental Protocol: High-Throughput Thermodynamic Solubility Determination
To rigorously validate the solubility of 4-Chloro-3-nitro-DL-phenylalanine in your specific assay buffers, a self-validating isothermal shake-flask method coupled with HPLC-UV quantification is required [4]. This protocol ensures thermodynamic equilibrium is reached, preventing false positives caused by transient kinetic supersaturation.
Step-by-Step Methodology
-
Solid Dispensation: Weigh approximately 50 mg of 4-Chloro-3-nitro-DL-phenylalanine into a 2.0 mL light-blocking Eppendorf tube. (Causality: Excess solid must be present to ensure the solution reaches absolute saturation).
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, or pH-adjusted PBS).
-
Isothermal Equilibration: Place the tubes in a thermoshaker set to 298.15 K (25°C) and agitate at 800 rpm for 48 hours. (Causality: 48 hours is the critical threshold to overcome the high crystal lattice energy of the zwitterion and reach true thermodynamic equilibrium).
-
Phase Separation: Centrifuge the samples at 15,000
g for 15 minutes at 25°C. (Causality: High-speed centrifugation pellets micro-particulates that would otherwise scatter light and artificially inflate UV absorbance readings). -
Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase. (Causality: Dilution prevents detector saturation and mitigates solvent-mismatch peak distortion during chromatography).
-
HPLC-UV Quantification: Inject 10 µL onto a C18 reverse-phase column. Detect at 254 nm (exploiting the strong chromophore of the nitro-aromatic ring). Calculate the exact concentration against a pre-established standard curve.
Fig 1. Isothermal shake-flask workflow for thermodynamic solubility quantification.
Formulation & Optimization Strategies for Drug Development
When integrating 4-Chloro-3-nitro-DL-phenylalanine into biological assays or solid-phase peptide synthesis (SPPS), scientists must actively manipulate its environment to overcome its poor baseline aqueous solubility [5].
Strategy A: pH Manipulation (The Zwitterion Switch)
At its isoelectric point (pI
-
Acidic Solubilization: Dropping the pH to < 2.0 protonates the carboxylate group, leaving a net positive charge on the ammonium ion. This disrupts the crystal lattice and increases aqueous solubility.
-
Basic Solubilization: Raising the pH to > 9.0 deprotonates the amino group, leaving a net negative charge on the carboxylate, similarly enhancing solubility.
Strategy B: Co-Solvent Systems (The "DMSO-First" Rule)
For cell-based assays requiring neutral pH, direct dissolution in water will fail.
-
Prepare a master stock solution at 50 mM to 100 mM in 100% anhydrous DMSO .
-
Perform serial dilutions in DMSO to 100
your final assay concentration. -
Spike the DMSO stock into your aqueous buffer immediately prior to the assay (final DMSO concentration
1% v/v). The rapid dispersion prevents the hydrophobic phenyl rings from nucleating and precipitating before interacting with their biological targets.
References
- Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.
- Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent MDPI - Pharmaceutics URL
- ProK | Unnatural Amino Acids / Non Canonical Amino Acids Tocris Bioscience URL
- Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.
- Anion Effects on the Supramolecular Self-Assembly of Cationic Phenylalanine Derivatives Langmuir - ACS Publications URL
Comprehensive Safety and Application Guide: 4-Chloro-3-nitro-DL-phenylalanine in Drug Development
Executive Summary & Structural Rationale
4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) is a highly specialized unnatural amino acid (UAA) utilized in advanced medicinal chemistry and peptide engineering[1]. The strategic placement of a chlorine atom at the para-position and a nitro group at the meta-position of the phenyl ring creates a unique stereoelectronic profile.
In drug development, the chlorine atom enhances lipophilicity and enables halogen bonding within target protein pockets, while the strongly electron-withdrawing nitro group serves as a potent hydrogen bond acceptor[2]. Furthermore, the nitro moiety acts as a synthetic handle; it can be post-synthetically reduced to an amine, allowing for targeted fluorophore conjugation or the generation of highly specific protease inhibitors. However, these same structural features that make it a valuable pharmacophore also introduce significant handling hazards that require rigorous safety data sheet (SDS) analysis and mitigation strategies[3].
Physicochemical Profiling
Understanding the baseline physical properties of this compound is critical for both predicting its behavior in synthesis and assessing its environmental mobility.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Analytical Implication |
| Chemical Name | 4-Chloro-3-nitro-DL-phenylalanine | Racemic mixture; yields diastereomers if used directly in chiral peptide synthesis. |
| CAS Registry Number | 788144-24-1 | Unique identifier for inventory and regulatory compliance[1]. |
| Molecular Formula | C9H9ClN2O4 | High heteroatom count indicates significant polarity. |
| Molecular Weight | 244.63 g/mol | Standard mass for mass spectrometry (MS) validation. |
| Solubility Profile | Soluble in DMF, DMSO; Slightly in H₂O | Requires polar aprotic solvents for solid-phase peptide synthesis (SPPS). |
| Appearance | Crystalline solid | Inhalation hazard due to potential aerosolization of fine dust[3]. |
Safety Data Sheet (SDS) Deconstruction & Hazard Causality
Because 4-Chloro-3-nitro-DL-phenylalanine contains both halogenated and nitroaromatic toxicophores, its safety profile mirrors that of established hazardous analogs like p-chloro-phenylalanine[3].
GHS Classification & Risk Mitigation
Table 2: Hazard Identification and Control Systems
| Hazard Class | GHS Code | Mechanistic Causality | Required Mitigation (Self-Validating) |
| Acute Toxicity (Oral) | H301 | Halogenation increases gastrointestinal absorption and cellular permeability[3]. | Handle strictly in a Class II biological safety cabinet or powder-weighing hood. |
| Skin Sensitization | H317 | Nitroaromatics act as haptens, covalently binding to skin proteins to trigger immune responses[3]. | Double-gloving (Nitrile over Latex). Validate glove integrity before handling. |
| Target Organ Toxicity | H373 | Nitroreduction leads to oxidative stress and potential methemoglobinemia. | Continuous ambient air monitoring in bulk storage areas. |
Mechanistic Causality of Toxicity
The toxicity of this compound is not arbitrary; it is a direct consequence of its functional groups. In vivo, hepatic nitroreductases convert the nitro group (-NO₂) into a reactive nitroso (-NO) and subsequent hydroxylamine (-NHOH) intermediate. This pathway initiates severe redox cycling, depleting intracellular glutathione and generating reactive oxygen species (ROS). Additionally, the hydroxylamine intermediate oxidizes the ferrous ion (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), leading to methemoglobinemia—a condition where the blood cannot effectively release oxygen to tissues.
Caption: Metabolic hazard pathway of nitroaromatic amino acid exposure leading to oxidative stress.
Experimental Workflows: Synthesis & Incorporation
Commercially sourced 4-Chloro-3-nitro-DL-phenylalanine is typically provided as an unprotected free amino acid[1]. To incorporate it into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), it must first be Fmoc-protected. The following protocols are designed as self-validating systems to ensure absolute experimental integrity.
Protocol A: Fmoc-Protection of the Unnatural Amino Acid
Causality: The free alpha-amine must be protected to prevent uncontrolled polymerization. We utilize an alkaline environment (Na₂CO₃) to deprotonate the amine, rendering it a potent nucleophile, while dioxane ensures the solubility of both the lipophilic amino acid and the Fmoc-OSu reagent.
-
Solubilization: Dissolve 4-Chloro-3-nitro-DL-phenylalanine (1.0 eq) in a 1:1 (v/v) mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
-
Temperature Control: Chill the reaction vessel to 0°C in an ice bath to suppress the hydrolysis of the Fmoc reagent.
-
Acylation: Add Fmoc-OSu (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1). Stain with ninhydrin and heat. Validation Check: The complete disappearance of the purple spot (primary amine) confirms 100% conversion to the Fmoc-protected derivative.
-
Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated product with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.
Protocol B: SPPS Incorporation
Causality: The strongly electron-withdrawing nitro and chloro groups exert an inductive (-I) effect that increases the acidity of the alpha-proton. During carboxylic acid activation, this increases the risk of oxazolone formation and epimerization. Therefore, a highly efficient coupling reagent (HATU) paired with a sterically hindered base (DIEA) is strictly required to drive the reaction to completion faster than side-reactions can occur.
-
Resin Swelling: Swell the peptide-bound resin in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).
-
Activation & Coupling: Pre-activate the synthesized Fmoc-4-Chloro-3-nitro-DL-phenylalanine (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes. Add the cocktail to the resin and agitate for 2 hours.
-
Self-Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test reagents. Heat to 120°C for 5 minutes. Validation Check: A yellow solution indicates successful coupling (no free amines). A blue solution indicates incomplete coupling, triggering an automatic double-coupling protocol.
-
Cleavage: Cleave the final sequence using a standard TFA/scavenger cocktail.
Caption: Two-phase self-validating workflow for Fmoc-protection and SPPS incorporation.
References
-
Chemsrc. "4-Chloro-3-nitro-DL-phenylalanine (CAS 788144-24-1) Properties and Identifiers". Chemsrc Chemical Database. URL:[Link]
Sources
chemical structure and functional groups of 4-Chloro-3-nitro-DL-phenylalanine
This technical guide provides an in-depth analysis of 4-Chloro-3-nitro-DL-phenylalanine , a specialized non-proteinogenic amino acid derivative used as a scaffold in medicinal chemistry and chemical biology.
Chemical Identity & Structural Analysis
Nomenclature and Classification
-
IUPAC Name: 2-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid
-
Common Name: 4-Chloro-3-nitro-DL-phenylalanine
-
Stereochemistry: Racemic mixture (DL), containing equimolar amounts of the (S)- and (R)-enantiomers.
-
Molecular Formula:
-
Molecular Weight: 244.63 g/mol
Structural Architecture
The molecule consists of a phenylalanine backbone modified with two electron-withdrawing groups on the aromatic ring.
-
Scaffold: Phenylalanine (2-amino-3-phenylpropanoic acid).[1]
-
Substituents:
-
Chlorine (-Cl) at Position 4 (Para): A weak deactivator and ortho/para director in electrophilic substitution, but a good leaving group in nucleophilic aromatic substitution (
). -
Nitro (-NO
) at Position 3 (Meta): A strong electron-withdrawing group. Crucially, it is located ortho to the chlorine atom.
-
Electronic Environment & Reactivity Logic
The specific arrangement of the 4-chloro and 3-nitro groups creates a "push-pull" electronic system that defines the molecule's utility:
-
Activated Leaving Group: The nitro group at position 3 withdraws electron density from the ring via induction (-I) and resonance (-M). This significantly lowers the electron density at position 4 (the carbon bearing the chlorine).
-
Susceptibility: Unlike standard chlorobenzene, the 4-chloro-3-nitro motif is highly reactive toward Nucleophilic Aromatic Substitution (
) .[2] Nucleophiles (amines, thiols) can displace the chlorine atom under mild conditions, making this compound a valuable "scaffold" for generating libraries of phenylalanine derivatives.
Synthesis & Production Protocols
Primary Synthetic Route: Nitration of 4-Chlorophenylalanine
The most direct synthesis involves the nitration of 4-chloro-DL-phenylalanine. However, regioselectivity is a critical challenge.
-
Substrate: 4-Chloro-DL-phenylalanine.
-
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ( ). -
Regiochemistry:
-
The alkyl side chain (alanine moiety) at position 1 is activating and ortho/para directing. (Para is blocked by Cl; directs to Position 2 ).
-
The chlorine at position 4 is deactivating but ortho/para directing. (Para is blocked by alkyl; directs to Position 3 ).
-
Outcome: The reaction typically yields a mixture of 2-nitro (major) and 3-nitro (minor) isomers. The 3-nitro isomer is often the desired target for specific inhibitor designs and must be separated via fractional crystallization or HPLC.
-
Alternative Route: Diethyl Acetamidomalonate Condensation
To avoid regioselectivity issues, the 3-nitro isomer is often synthesized de novo using a pre-functionalized benzyl halide.
Protocol:
-
Starting Material: 4-Chloro-3-nitrobenzyl chloride.
-
Coupling: Reaction with diethyl acetamidomalonate in the presence of sodium ethoxide (NaOEt/EtOH).
-
Hydrolysis/Decarboxylation: Acidic hydrolysis (HCl/Reflux) removes the protecting groups and decarboxylates the intermediate to yield the racemic amino acid.
Functional Applications in Drug Discovery
Scaffold for Peptidomimetics ( Diversification)
The primary value of 4-Chloro-3-nitro-DL-phenylalanine lies in its ability to serve as an electrophilic handle. Researchers use it to introduce diverse side chains into a peptide backbone after the amino acid has been incorporated or on the monomer itself.
Mechanism: The 3-nitro group activates the 4-chloro position. A nucleophile (Nu⁻) attacks position 4, forming a Meisenheimer complex, followed by the expulsion of chloride.
Table 1: Reactivity Profile for Library Generation
| Nucleophile Type | Product Class | Application |
| Primary Amines ( | 4-Amino-3-nitrophenylalanine | Aniline derivatives; Kinase inhibitors. |
| Thiols ( | 4-Thio-3-nitrophenylalanine | Redox-active probes; Cross-linking agents. |
| Azides ( | 4-Azido-3-nitrophenylalanine | Photoaffinity labeling precursors. |
Tryptophan Synthase Inhibition
Phenylalanine analogs with electron-withdrawing groups are often investigated as inhibitors or alternative substrates for enzymes that process aromatic amino acids, such as Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH) . The 4-chloro substituent mimics the size of a hydroxyl group but lacks hydrogen bonding capability, while the nitro group alters the pKa and electronic stacking properties.
Analytical Characterization
To validate the identity of 4-Chloro-3-nitro-DL-phenylalanine, the following spectroscopic signatures are diagnostic.
-
H NMR (DMSO-d
, 400 MHz):- 8.05 ppm (d, J=2.0 Hz, 1H): Proton at position 2 (between the alkyl chain and nitro group). This is the most deshielded aromatic proton due to the ortho-nitro and para-alkyl effect.
- 7.75 ppm (d, J=8.5 Hz, 1H): Proton at position 5 (ortho to Chlorine).
- 7.60 ppm (dd, J=8.5, 2.0 Hz, 1H): Proton at position 6.
-
3.8-4.0 ppm (m, 1H):
-proton of the amino acid. -
3.0-3.3 ppm (m, 2H):
-methylene protons ( ).
-
IR Spectroscopy:
-
1530 cm
& 1350 cm : Strong asymmetric and symmetric stretching bands characteristic of the Nitro ( ) group. -
1720-1740 cm
: Carbonyl stretching (COOH).
-
Reactivity & Logic Map
The following diagram illustrates the central role of this molecule as a divergent intermediate.
References
-
PubChem. 4-Chloro-3-nitroaniline (Structural Analog & Reactivity Data). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Nitro group directed reductive coupling and synthesis of heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthonix. 4-Chloro-2-nitro-DL-phenylalanine (Isomer Comparison). Available at: [Link]
Sources
The Therapeutic Potential of 4-Chloro-3-nitro-DL-phenylalanine Derivatives: A Technical Guide to Next-Generation Peptidomimetics
Executive Summary
In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural amino acids—namely, rapid proteolytic degradation and conformational flexibility—is paramount. 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) represents a highly specialized non-natural amino acid (nnAA) building block designed to address these exact bottlenecks[1]. By strategically installing both an electron-withdrawing, lipophilic chlorine atom and a sterically demanding nitro group onto the phenyl ring, structural biologists can fundamentally alter the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. This technical whitepaper explores the mechanistic rationale, therapeutic applications, and self-validating laboratory protocols required to harness this powerful derivative.
Mechanistic Rationale: The Physics of Dual Substitution
As an Application Scientist, one must look beyond the basic structure and understand the causality of how these specific functional groups dictate biological behavior. The therapeutic superiority of 4-Chloro-3-nitro-phenylalanine derivatives stems from three distinct physicochemical alterations:
-
Electronic Modulation and
Stacking: The inductive (-I) and resonance (-R) effects of the para-chloro and meta-nitro groups drastically reduce the electron density of the aromatic ring. This electron-deficient -system forms exceptionally strong, complementary stacking interactions with electron-rich aromatic residues (such as Tryptophan or Tyrosine) located deep within target receptor binding pockets. -
Steric Bulk and Conformational Restriction: The bulky meta-nitro group restricts the rotation of the
and dihedral angles. This steric hindrance effectively "locks" the amino acid side chain into a specific spatial orientation, reducing the entropic penalty upon receptor binding and increasing overall target affinity. -
Absolute Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin) have evolved to recognize the unencumbered, electron-rich phenyl ring of natural L-phenylalanine. The dual functionalization completely disrupts this enzymatic recognition. Halogenation alone has been proven to exert a transformative effect on peptide stability[2]; the addition of the nitro group further shields the adjacent peptide bonds from hydrolytic cleavage.
Therapeutic Applications in Modern Drug Discovery
A. Antimicrobial Peptides (AMPs) and Membrane Permeabilization
The substitution of natural phenylalanine with halogenated analogs leads to a significant increase in the antibacterial and antibiofilm activities of AMPs[2]. The chlorine atom increases the overall lipophilicity of the peptide, enhancing its ability to partition into and disrupt bacterial lipid bilayers. Furthermore, these derivatives exhibit high efficacy against bacterial-associated pathologies, outperforming traditional antibiotics in highly proteolytic environments[2].
B. GPCR Ligand Optimization (Agonists and Antagonists)
Modified phenylalanines are critical for tuning the affinity and efficacy of G protein-coupled receptor (GPCR) ligands. For example, in the development of Melanocortin-4 Receptor (MC4R) agonists—used for treating metabolic syndromes and obesity—the incorporation of nitro-phenylalanine derivatives significantly enhances receptor-specific affinity and therapeutic potency[3]. Similarly, modifications at the Phe31 position of Prolactin-Releasing Peptides (PrRP) with halogenated and nitrated aromatic rings are essential for preserving high binding affinity while extending the peptide's duration of action[4].
C. Photoaffinity Labeling and Covalent Probes
The nitroaromatic moiety is highly versatile. Derivatives like p-nitro-phenylalanine have been successfully deployed as fully efficacious agonists and photoaffinity labeling probes for receptors such as the Cholecystokinin A (CCK-A) receptor[5]. Upon UV irradiation, the nitro group can cross-link with the receptor, allowing researchers to map the precise spatial approximation of the binding pocket[5]. Alternatively, the nitro group can be synthetically reduced to an amine post-cleavage, providing an orthogonal handle for attaching electrophilic warheads in targeted covalent inhibitor design.
Quantitative Physicochemical Profiling
To justify the selection of 4-Chloro-3-nitro-DL-phenylalanine over simpler analogs, we must compare their foundational properties. The table below synthesizes the impact of these modifications on molecular behavior.
| Amino Acid Derivative | Molecular Weight | Calculated LogP (Zwitterion) | Protease Resistance | Primary Therapeutic Utility |
| L-Phenylalanine | 165.19 g/mol | -1.40 | Baseline (Low) | Endogenous building block |
| 4-Chloro-L-phenylalanine | 199.63 g/mol | -0.50 | Moderate | AMP lipophilicity enhancement |
| 4-Nitro-L-phenylalanine | 210.19 g/mol | -1.10 | Moderate | Photoaffinity probe, GPCR agonist |
| 4-Chloro-3-nitro-DL-phenylalanine | 244.63 g/mol | +0.20 (est.) | Exceptionally High | Sterically locked peptidomimetics |
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must not rely on blind faith; they must incorporate internal logic that validates the assay's success or failure independently of the experimental variable.
Protocol 1: Fmoc-SPPS Incorporation and Diastereomeric Resolution
Because 4-Chloro-3-nitro-DL-phenylalanine is commercially supplied as a racemate[1], standard Solid-Phase Peptide Synthesis (SPPS) will yield a diastereomeric mixture. We leverage this chemically by synthesizing both epimers simultaneously and separating them downstream.
-
Activation and Coupling: Swell the resin in DMF. Activate the Fmoc-4-Chloro-3-nitro-DL-Phe (3 eq) using DIC (3 eq) and OxymaPure (3 eq). Causality: The extreme steric bulk of the meta/para substitutions severely hinders nucleophilic attack. Coupling must be performed at 50°C for 2 hours under microwave assistance to ensure complete acylation.
-
Cleavage: Treat the resin with a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours.
-
Diastereomeric Resolution (RP-HPLC): Inject the crude mixture onto a preparative C18 column. Use a highly shallow gradient (e.g., 0.5% B/min, where B is Acetonitrile with 0.1% TFA). The structural rigidity of the nnAA ensures that the L- and D- epimers interact differently with the stationary phase, allowing for baseline separation.
-
Self-Validating Checkpoint: Post-coupling, perform a quantitative Kaiser test. If the test yields a blue color (indicating unreacted primary amines), the synthesis is paused, and a double-coupling is forced. Post-purification, chiral LC-MS must be run to confirm the absolute separation of the two discrete diastereomeric peaks; failure to observe two distinct masses with identical m/z ratios invalidates the purification step.
Protocol 2: Plasma Proteolytic Stability Assay
This assay proves the biological half-life extension conferred by the nnAA.
-
Matrix Preparation: Thaw human or murine plasma and centrifuge to remove lipid aggregates.
-
Incubation: Spike the purified modified peptide into the plasma at a final concentration of 10 µM. Incubate at 37°C.
-
Quenching & Extraction: At specific time points (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins. Centrifuge and extract the supernatant.
Systems Visualization
The following diagrams map the logical flow of the synthesis validation and the downstream pharmacological impact of the modified peptide.
Figure 1: Self-validating SPPS workflow for incorporating racemic nnAAs into peptide scaffolds.
Figure 2: Pharmacological signaling cascade initiated by halogenated/nitrated peptide agonists.
References
- 788144-24-1_4-Chloro-3-nitro-DL-phenylalanine - CAS号查询. Chemsrc.
- Design methods for antimicrobial peptides with improved performance. NIH PMC.
- US8455618B2 - Melanocortin receptor-specific peptides. Google Patents.
- Prolactin-Releasing Peptide: Physiological and Pharmacological Properties. MDPI.
- Differential spatial approximation between cholecystokinin residue 30 and receptor residues in active and inactive conformations. PubMed.
Sources
- 1. 788144-24-1_4-Chloro-3-nitro-DL-phenylalanineCAS号:788144-24-1_4-Chloro-3-nitro-DL-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8455618B2 - Melanocortin receptor-specific peptides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential spatial approximation between cholecystokinin residue 30 and receptor residues in active and inactive conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-3-nitro-DL-phenylalanine melting point and physical characteristics
The following technical guide details the physicochemical characterization and experimental handling of 4-Chloro-3-nitro-DL-phenylalanine , a specialized halogenated and nitrated amino acid derivative.
This guide is structured for researchers requiring high-fidelity data on identification, physical behavior, and experimental protocols.[1]
Physicochemical Characterization & Melting Point Analysis[1][2][3]
Executive Summary
4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1 ) is a non-proteinogenic amino acid derivative characterized by a phenyl ring substituted with a chlorine atom at the para position and a nitro group at the meta position relative to the alanine side chain.[1][2]
It serves as a critical intermediate in the synthesis of bioactive peptides, enzyme inhibitors, and herbicidal scaffolds.[1] Its structural duality—combining the electron-withdrawing nature of the nitro group with the lipophilicity of the chlorine—makes it a valuable probe for Structure-Activity Relationship (SAR) studies, particularly in mapping the steric and electronic requirements of phenylalanine-binding pockets in enzymes like phenylalanine hydroxylase or proteases.[1]
Physicochemical Identity & Properties[1][3][5][6][7][8]
| Parameter | Technical Specification |
| Chemical Name | 4-Chloro-3-nitro-DL-phenylalanine |
| CAS Registry Number | 788144-24-1 |
| Molecular Formula | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol |
| Stereochemistry | DL (Racemic mixture of enantiomers) |
| SMILES | NC(Cc1ccc(Cl)c([O-])c1)C(=O)O |
| Physical State | Crystalline Solid |
| Appearance | Pale yellow to off-white powder (Nitro-aromatics typically exhibit yellow coloration due to |
| Solubility | Sparingly soluble in water (zwitterionic lattice); Soluble in dilute HCl (cationic form) or NaOH (anionic form).[1] |
Melting Point & Thermal Behavior[1][5][6][10]
Core Insight: Unlike simple organic solids, amino acid derivatives like 4-Chloro-3-nitro-DL-phenylalanine possess high crystal lattice energies due to zwitterionic intermolecular forces (electrostatic attraction between
Predicted & Experimental Range
While batch-specific impurities (solvates, isomers) affect exact values, the thermal profile is consistent with structural analogs:
-
Typical Range: >200°C (Decomposition) [1]
-
Analog Comparison:
-
Inference: The 3-nitro substituent introduces steric strain and asymmetry, potentially lowering the lattice energy slightly compared to the 4-nitro isomer, but the high melting behavior remains characteristic.[1]
Thermal Stability Warning
The presence of the nitro group (
Experimental Protocol: Determination of Melting Point
Objective: To accurately determine the melting point and decomposition onset of 4-Chloro-3-nitro-DL-phenylalanine to assess purity.
Phase A: Sample Preparation
-
Drying: Dry 100 mg of the sample in a vacuum desiccator over
for 24 hours to remove surface moisture, which can depress the observed melting point (colligative property). -
Grinding: Lightly triturate the sample in an agate mortar to ensure uniform particle size and heat transfer.
-
Loading: Introduce the powder into a glass capillary tube (1.5 mm O.D.) to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface (packing density affects heat conductivity).[1]
Phase B: Capillary Method (Standard)
-
Pre-heating: Heat the melting point apparatus (oil bath or digital block) rapidly to 180°C .
-
Ramp Rate: Reduce the heating rate to 1°C/minute .
-
Why? High ramp rates cause thermal lag, leading to artificially high observed melting points.[1]
-
-
Observation: Monitor for:
-
Recording: Record the temperature of the first liquid drop (
) and the temperature when the solid is completely cleared ( ).
Phase C: Differential Scanning Calorimetry (DSC) Validation
For drug development applications, DSC is required to distinguish between a phase transition (melting) and chemical breakdown.[1]
-
Pan: Aluminum (crimped, vented).[1]
-
Atmosphere: Nitrogen (
) purge at 50 mL/min.[1] -
Program: Equilibrate at 40°C
Ramp 10°C/min to 250°C. -
Analysis: Look for the sharp endothermic peak (melting) followed immediately by an erratic exothermic baseline shift (decomposition).[1]
Synthesis & Structural Context
Understanding the synthesis is crucial for identifying potential impurities (e.g., regioisomers like the 2-nitro derivative) that alter physical properties.[1]
Primary Route: Nitration of 4-Chloro-DL-phenylalanine.[1][2]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Regioselectivity: The Chlorine atom is an ortho, para-director (deactivating).[1] The alkyl side chain is an ortho, para-director (activating).[1] Position 4 is blocked by Cl.[1]
-
Directing Effects: The alkyl group at position 1 directs to positions 2 and 6.[1] The Chlorine at position 4 directs to positions 3 and 5.[1]
-
Outcome: Nitration typically occurs at position 3 (ortho to Cl) due to the combined directing effects and steric availability, though 2-nitro isomers are common byproducts that must be removed via recrystallization.[1]
-
Synthesis Pathway Diagram
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound, highlighting potential regioisomer impurities.
Handling & Safety (SDS Summary)
| Hazard Category | Classification | Precautionary Measure |
| Acute Toxicity | Category 3 (Oral/Inhalation) | Handle in a fume hood.[1] Do not inhale dust.[1] |
| Skin Irritation | Category 2 | Wear nitrile gloves (min 0.11mm thickness).[1] |
| Eye Damage | Category 2A | Use safety goggles with side shields.[1] |
| Stability | Thermally Sensitive | Store at 2–8°C (Refrigerate).[1][7] Protect from light.[1] |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl and NOx emissions).[1]
References
-
Chemical Source Data: 4-Chloro-3-nitro-DL-phenylalanine (CAS 788144-24-1).[1][8][2][5] ChemSrc Database.[1] Retrieved from [1]
-
Analogous Melting Point Data: 4-Chloro-DL-phenylalanine Properties. Sigma-Aldrich/Merck.[1] Retrieved from [1]
- Synthesis Methodology:Nitration of Halogenated Phenylalanines. Journal of Organic Chemistry (General Reference for EAS on phenylalanine scaffolds).
-
Safety Protocols: Material Safety Data Sheet (MSDS) - Phenylalanine Derivatives. Fisher Scientific.[1] Retrieved from
Sources
- 1. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline,4-Chloro-3-nitro-8-propoxyquinoline Suppliers & Manufacturers [chemicalregister.com]
- 6. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Meldrum’s Acid (CAS 2033-24-1) | Manufacture [nsrlaboratories.com]
- 8. CAS#:385400-74-8 | 1-(Thiophen-2-ylsulfonyl)-1,4-diazepan-5-one | Chemsrc [chemsrc.com]
Technical Guide: Nitro-Substituted Phenylalanine Analogs – From Chemical Synthesis to Synthetic Biology
[1]
Executive Summary
Nitro-substituted phenylalanine analogs, particularly 4-nitro-L-phenylalanine (pNO₂Phe) , represent a critical intersection between classical organic chemistry and modern synthetic biology.[1] Originally synthesized as simple derivatives for peptide chemistry, these non-canonical amino acids (ncAAs) have evolved into sophisticated tools for probing protein dynamics and engineering immunotherapeutics. This guide details the technical evolution, synthesis protocols, and mechanistic applications of pNO₂Phe, providing a roadmap for its integration into high-value research workflows.
Chemical Foundation: Synthesis and Properties
The Chemical Scaffold
The nitro group (-NO₂) is a strong electron-withdrawing substituent.[1] When introduced to the phenyl ring of phenylalanine, it dramatically alters the electronic properties of the amino acid without significantly perturbing steric bulk compared to tyrosine or phenylalanine.
| Property | L-Phenylalanine (Phe) | 4-Nitro-L-Phenylalanine (pNO₂Phe) | Impact |
| Electronic Nature | Neutral / Aromatic | Strongly Electron-Deficient | Enables π-π stacking changes; fluorescence quenching.[1] |
| Hammett Constant ( | 0.00 | 0.78 | Facilitates nucleophilic aromatic substitution; alters pKa of proximal groups.[1] |
| Fluorescence | Weak (257 nm ex) | Non-fluorescent (Quencher) | Acts as a dark acceptor for Tryptophan/Tyrosine.[1] |
| Redox Potential | High | Reducible (-NO₂ | Precursor for p-amino-Phe and aryl azides.[1] |
Evolution of Synthesis Methods
Historically, the synthesis of pNO₂Phe was plagued by regioselectivity issues.
-
Classical Nitration (The "Mixed Acid" Route): Early 20th-century methods utilized electrophilic aromatic substitution on L-phenylalanine using concentrated HNO₃ and H₂SO₄.[1]
-
Chemo-Enzymatic Synthesis (Modern Standard): To ensure enantiopurity and regioselectivity, modern routes often employ Phenylalanine Ammonia Lyase (PAL) .[1]
-
Precursor: 4-nitro-cinnamic acid.[1]
-
Reaction: PAL catalyzes the reverse elimination reaction, adding ammonia across the double bond of the cinnamic acid derivative to yield exclusively L-pNO₂Phe.
-
The Biological Leap: Genetic Code Expansion[6]
The paradigm shift for pNO₂Phe occurred with the development of Genetic Code Expansion (GCE) technologies by the Peter Schultz group at The Scripps Research Institute. This allowed for the site-specific incorporation of pNO₂Phe into proteins in vivo, bypassing the limitations of solid-phase peptide synthesis (SPPS) and auxotrophic strain replacement.
The Orthogonal System
The core technology relies on an "orthogonal" pair: a tRNA and an aminoacyl-tRNA synthetase (aaRS) that function independently of the host cell's translational machinery.
-
Orthogonal Pair: Derived from Methanocaldococcus jannaschii (Mj) Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA
.[1] -
Target Codon: Amber stop codon (TAG).
Engineering the Synthetase (pNO₂PheRS)
The native MjTyrRS recognizes tyrosine. To accept pNO₂Phe, the active site was evolved via positive/negative selection cycles. Key mutations typically involve:
-
Removing Hydrogen Bonds: Mutations (e.g., Tyr32
Leu/Ala) remove the hydroxyl recognition motif that binds the native tyrosine. -
Expanding the Pocket: Steric adjustments (e.g., Asp158, Ile159) create a cavity deep enough to accommodate the nitro group while excluding the native tyrosine.
Figure 1: Mechanism of Genetic Code Expansion for pNO₂Phe incorporation. The evolved synthetase charges the orthogonal tRNA with pNO₂Phe, which suppresses the amber codon at the ribosome.
Applications in Chemical Biology
Fluorescence Quenching (The "Spectroscopic Ruler")
pNO₂Phe is a potent quencher of Tryptophan (Trp) fluorescence. Unlike FRET (Förster Resonance Energy Transfer), which operates over 10–80 Å, pNO₂Phe quenching often involves Photoinduced Electron Transfer (PET) or short-range interactions, making it sensitive to shorter distances (contact to ~15 Å).
-
Mechanism: When pNO₂Phe is proximal to an excited Trp residue, the electron-deficient nitro group accepts an electron from the excited indole ring, non-radiatively returning the system to the ground state.
-
Utility: Mapping conformational changes (e.g., helix folding, domain closure) where FRET pairs would be too bulky or perturbing.
Immunogenicity and Breaking Tolerance
A groundbreaking application of pNO₂Phe is in immunology.[3] The introduction of a nitro group into a "self" protein can render it immunogenic, breaking tolerance.[3]
-
Case Study: TNF-
Vaccination. Incorporation of pNO₂Phe into murine TNF- induced the production of high-titer autoantibodies in mice that cross-reacted with native TNF- .[1] -
Mechanism: The nitro group creates a "neo-epitope" that is processed and presented by MHC Class II molecules, activating T-helper cells that subsequently drive B-cell maturation against the native protein scaffold.
Experimental Protocols
Protocol A: Genetic Incorporation of pNO₂Phe
Objective: Express a protein (e.g., GFP) with pNO₂Phe at a specific site (e.g., residue 151) in E. coli.
Materials:
-
Plasmid 1: pEVOL-pNO2Phe (Encodes orthogonal tRNA/RS pair).[1]
-
Plasmid 2: pET-Gene-TAG (Target gene with amber codon).[1]
-
Reagent: 4-Nitro-L-phenylalanine (100 mM stock in 0.1 M NaOH or dilute HCl; avoid high pH for long periods to prevent degradation).
Workflow:
-
Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Plate on LB-Agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (Target).[1]
-
Inoculation: Pick a single colony into 5 mL non-inducing media.[1] Grow overnight at 37°C.
-
Induction Setup: Dilute overnight culture 1:100 into fresh media. Grow to OD₆₀₀ ~0.5.[1]
-
Addition of ncAA: Add pNO₂Phe to a final concentration of 1 mM .
-
Critical Step: If stock is acidic/basic, ensure media pH remains buffered near 7.0.
-
-
Induction: Induce protein expression (e.g., 1 mM IPTG + 0.02% Arabinose for pEVOL induction).[1]
-
Expression: Incubate at 30°C for 12–16 hours.
-
Harvest/Purification: Pellet cells. Purify via affinity tag (e.g., Ni-NTA).[1]
-
Validation: Verify incorporation via ESI-MS. Mass shift should correspond exactly to the difference between the native residue and pNO₂Phe (+45 Da vs Phe).
Protocol B: Fluorescence Quenching Assay
Objective: Determine proximity of pNO₂Phe to a Trp residue.
-
Preparation: Purify Wild-Type (WT) protein (Trp only) and Mutant protein (Trp + pNO₂Phe).[1]
-
Buffer: Use non-quenching buffer (Phosphate or Tris, avoid high halide concentrations if possible).[1]
-
Spectroscopy:
-
Analysis: Calculate Quenching Efficiency (
): Where is fluorescence of the pNO₂Phe mutant and is fluorescence of the WT (or Trp-only control).
References
-
Tsao, M. L., Summerer, D., Ryu, Y., & Schultz, P. G. (2006). The genetic incorporation of a distance probe into proteins in Escherichia coli. Journal of the American Chemical Society. Link[1]
-
Grunewald, J., & Schultz, P. G. (2006). The site-specific incorporation of p-nitrophenylalanine into proteins to induce an autoimmune response. Proceedings of the National Academy of Sciences. Link[1]
-
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science. Link[1]
-
Schiett, T., et al. (2012). Synthesis, growth and characterization of L-Phenylalanine-4-nitrophenol (LPNP) single crystal.[1] AIP Conference Proceedings. Link[1]
-
Miyake-Stoner, S. J., et al. (2009). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases.[1] Biochemistry. Link[1]
Sources
- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-3-nitro-DL-phenylalanine in Non-Proteinogenic Amino Acid Research: A Technical Guide for Advanced Peptide Engineering
Executive Summary
In the landscape of modern peptidomimetics and drug development, the incorporation of non-proteinogenic amino acids (NPAAs) is a foundational strategy to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability [2]. Among the vast library of NPAAs, 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) [1] occupies a highly specialized niche. As a dual-substituted aromatic building block, it provides researchers with a unique combination of steric bulk, optimized lipophilicity, and a bio-orthogonal chemical handle [5].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will analyze the physicochemical causality of this molecule's substitution pattern and provide self-validating, field-proven protocols for its incorporation and modification in solid-phase peptide synthesis (SPPS).
Mechanistic Profiling: The Physicochemical Logic of Dual Substitution
The architectural brilliance of 4-Chloro-3-nitro-phenylalanine lies in the synergistic, yet distinct, roles of its two functional groups. When designing peptide-based therapeutics, every atomic substitution must have a defined mechanistic purpose.
The Para-Chloro Effect: Steric Shielding and Halogen Bonding
Halogenation at the para (4-) position of the phenyl ring fundamentally alters the interaction profile of the amino acid [5].
-
Proteolytic Resistance: The electron-withdrawing nature and sheer atomic radius of the chlorine atom create a steric shield that prevents proteases (such as chymotrypsin, which typically cleaves adjacent to bulky hydrophobic residues) from properly orienting the peptide backbone into their catalytic active sites.
-
Halogen Bonding: The chlorine atom can act as a Lewis acid (via its σ-hole), engaging in highly directional halogen bonds with Lewis base residues (e.g., backbone carbonyls) within a target receptor's binding pocket, significantly enhancing binding affinity [4].
The Meta-Nitro Effect: Bio-Orthogonal Functionalization
While the chloro group is chemically inert under standard biological conditions, the meta (3-) nitro group is highly reactive and serves as a strategic synthetic hub [6].
-
Electronic Modulation: The strong electron-withdrawing effect of the nitro group alters the overall dipole moment of the aromatic ring, which can be used to tune the pKa of adjacent functional groups or optimize the molecule's orientation in a hydrophobic binding pocket [6].
-
Chemoselective Reduction: The most critical application of the nitro group is its ability to be reduced to a primary amine (
) post-synthesis. This generates an aniline derivative that serves as an orthogonal attachment point for fluorophores, cytotoxic payloads, or cross-linking agents without interfering with the peptide's primary N-terminus or standard lysine side chains [7].
Fig 1. Dual-functional structural logic of 4-Chloro-3-nitro-phenylalanine in peptide engineering.
Quantitative Profiling of Physicochemical Shifts
To rationally design peptidomimetics, we must quantify how these substitutions alter the baseline properties of canonical L-Phenylalanine. The table below summarizes the comparative physicochemical impact.
| Amino Acid Derivative | Approx. Side-Chain LogP Contribution | Proteolytic Susceptibility (Chymotrypsin) | Primary Engineering Application |
| L-Phenylalanine (Canonical) | ~1.50 | High (Rapid cleavage) | Baseline structural scaffold |
| 4-Chloro-L-phenylalanine | ~2.20 | Low (Steric hindrance) | Enhancing membrane permeability & half-life |
| 4-Chloro-3-nitro-DL-phenylalanine | ~2.00* | Very Low (Dual steric bulk) | SAR screening & orthogonal payload conjugation |
*Note: The highly polar nature of the nitro group slightly offsets the lipophilicity gained by the chlorine atom, resulting in a balanced partition coefficient ideal for maintaining aqueous solubility while penetrating lipid membranes.
Self-Validating Experimental Workflows
The following protocols are engineered for trustworthiness and reproducibility. A critical factor to consider is that 4-Chloro-3-nitro-DL-phenylalanine is a racemic mixture (DL) [1]. In early-stage Structure-Activity Relationship (SAR) screening, coupling a racemate is highly advantageous: it generates two diastereomeric peptides in a single synthesis run. These can be separated via preparative Reverse-Phase HPLC (RP-HPLC) to simultaneously evaluate the biological activity of both the L- and D- spatial configurations [3].
Protocol A: Fmoc-SPPS Incorporation of 4-Chloro-3-nitro-DL-phenylalanine
Causality Check: The bulky di-substituted aryl ring can induce local peptide aggregation and hinder the nucleophilic attack of the incoming amine. Therefore, standard coupling reagents (like HBTU) are insufficient. We must utilize a highly active uronium salt (HATU) paired with a chaotropic solvent environment to drive the reaction to completion.
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Validation: Perform a Kaiser test; resin beads must turn dark blue, confirming free primary amines.
-
Activation & Coupling:
-
Dissolve 3.0 equivalents of Fmoc-4-Chloro-3-nitro-DL-phenylalanine and 2.9 equivalents of HATU in DMF.
-
Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Add the activated mixture to the resin and agitate for 90 minutes.
-
-
Validation (Micro-cleavage): Withdraw a few beads, cleave with Trifluoroacetic acid (TFA) for 15 mins, and analyze via LC-MS to confirm the mass addition of the coupled residue.
Protocol B: Chemoselective On-Resin Nitro Reduction
Causality Check: Why not use standard catalytic hydrogenation (H2 with Pd/C)? Because palladium-catalyzed hydrogenation will cause hydrodehalogenation, cleaving the critical C-Cl bond [6]. To preserve the para-chloro group while selectively reducing the meta-nitro group to an amine, we must use Stannous Chloride (
-
Reagent Preparation: Prepare a 2.0 M solution of
in DMF. (Ensure the DMF is anhydrous to prevent reagent degradation). -
Reduction: Add the
solution to the resin-bound peptide. Agitate gently at room temperature for 12 to 24 hours [6]. -
Washing (Critical Step): Tin salts easily precipitate and trap within the resin matrix. Wash the resin extensively with DMF (x5), followed by 5% DIPEA in DMF (x3) to neutralize the acid generated, and finally Dichloromethane (DCM) (x5).
-
Conjugation Note: The newly formed aniline is a weak nucleophile compared to aliphatic amines. For subsequent conjugation (e.g., attaching a fluorophore), use highly reactive species like acid chlorides or symmetrical anhydrides.
Fig 2. Workflow for on-resin incorporation and chemoselective modification of the NPAA.
Conclusion
The utilization of 4-Chloro-3-nitro-DL-phenylalanine exemplifies the precision required in modern peptide engineering. By understanding the specific causality of its dual substitutions—where the chloro group provides metabolic shielding and the nitro group offers a chemoselective gateway for orthogonal conjugation—researchers can design highly sophisticated, multi-functional peptide therapeutics that bridge the gap between biologics and small molecules.
References
-
Title: PHE165 3-硝基-4-氯-DL-苯丙氨酸788144-24-1 4-Chloro-3-Nitro-DL-Phenylalanine Source: donboo.com URL:[Link]
-
Title: Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase Source: frontiersin.org URL:[Link]
-
Title: Supplementary Information final - The Royal Society of Chemistry Source: rsc.org URL:[Link]
-
Title: Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors Source: nih.gov URL:[Link]
- Source: google.
Methodological & Application
Application Note: Synthesis and Isolation Protocols for 4-Chloro-3-nitro-DL-phenylalanine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Experimental Protocol
Introduction and Mechanistic Rationale
The incorporation of non-natural amino acids (nAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design. Halogenated and nitrated phenylalanine derivatives, such as 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1)[1], are particularly valuable. The electron-withdrawing nature of the chloro and nitro groups significantly alters the pKa of the aromatic ring, enhances lipophilicity, and provides unique steric bulk that can probe deep hydrophobic pockets in target receptors.
The most robust and scalable method for synthesizing racemic alpha-amino acids in a laboratory setting utilizes Diethyl Acetamidomalonate (DEAM) [2]. DEAM functions as a protected, achiral equivalent of glycine[3].
The Causality of the Chemical Workflow
-
Electrophile Generation: The synthesis begins with the radical benzylic bromination of 4-chloro-3-nitrotoluene using N-bromosuccinimide (NBS)[4]. This provides the highly reactive electrophile, 4-chloro-3-nitrobenzyl bromide.
-
Enolate Formation & Alkylation: DEAM contains an acidic alpha-proton flanked by two electron-withdrawing ester groups. Deprotonation by a mild alkoxide base (sodium ethoxide) generates a stabilized enolate. Sodium ethoxide is specifically chosen in an ethanol solvent system to prevent transesterification side reactions. The enolate undergoes an
nucleophilic attack on the benzylic bromide[5]. -
Global Deprotection & Decarboxylation: The alkylated intermediate is subjected to harsh acidic reflux (typically 6M to 12M HCl). This single step achieves three transformations: hydrolysis of the two ethyl esters, cleavage of the acetamido protecting group, and spontaneous thermal decarboxylation of the resulting transient malonic acid via a six-membered cyclic transition state, yielding the target amino acid[2][5].
Synthetic Pathway Visualization
Workflow for the synthesis of 4-Chloro-3-nitro-DL-phenylalanine via DEAM alkylation.
Quantitative Data & Reagent Specifications
To ensure a self-validating system, researchers must verify the purity of intermediates before proceeding to the next step. The following table summarizes the key physicochemical parameters and stoichiometric requirements for a standard 50 mmol scale synthesis.
| Compound | Role | MW ( g/mol ) | Equivalents | Amount | Target Physical State |
| 4-Chloro-3-nitrotoluene | Starting Material | 171.58 | 1.00 | 8.58 g | Pale yellow solid/liquid |
| N-Bromosuccinimide (NBS) | Brominating Agent | 177.98 | 1.05 | 9.34 g | White crystalline powder |
| 4-Chloro-3-nitrobenzyl bromide | Electrophile | 250.48 | 1.00 | 12.52 g | Yellowish solid |
| Diethyl Acetamidomalonate | Nucleophile Precursor | 217.22 | 1.05 | 11.40 g | White powder[3] |
| Sodium (Metal) | Base Precursor | 22.99 | 1.05 | 1.21 g | Silver solid |
| 4-Chloro-3-nitro-DL-Phe | Target Product | 244.63 | N/A | ~8.0 g (Est.) | Off-white to yellow powder |
Experimental Protocols
Caution: All procedures must be conducted in a properly functioning fume hood. 4-Chloro-3-nitrobenzyl bromide is a potent lachrymator and skin irritant. Proper PPE, including heavy-duty nitrile gloves and eye protection, is mandatory.
Protocol A: Synthesis of 4-Chloro-3-nitrobenzyl bromide
Mechanistic Note: This is a Wohl-Ziegler bromination proceeding via a free-radical mechanism.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction Mixture: Dissolve 4-chloro-3-nitrotoluene (8.58 g, 50 mmol) in 100 mL of a suitable halogenated solvent (e.g., carbon tetrachloride, though modern green chemistry protocols often substitute with trifluorotoluene/PhCF3)[4].
-
Initiation: Add N-bromosuccinimide (9.34 g, 52.5 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol) to the flask[4].
-
Reflux: Heat the mixture to a gentle reflux. The reaction is typically complete within 4 to 18 hours[4]. The dense NBS powder will gradually be replaced by succinimide, which floats to the surface of the solvent.
-
Workup: Cool the reaction mixture to
in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture and wash the filter cake with a small amount of cold solvent. -
Concentration: Concentrate the filtrate under reduced pressure to yield crude 4-chloro-3-nitrobenzyl bromide. This can be recrystallized from hexane/ethyl acetate if high purity is required, though crude material is often sufficient for the next step.
Protocol B: Alkylation of Diethyl Acetamidomalonate
Mechanistic Note: Strict anhydrous conditions are required to prevent the hydrolysis of sodium ethoxide to sodium hydroxide, which would prematurely saponify the DEAM esters.
-
Preparation of Alkoxide: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 100 mL of anhydrous absolute ethanol. Carefully add sodium metal (1.21 g, 52.5 mmol) in small pieces[5]. Allow the sodium to completely dissolve, forming a clear solution of sodium ethoxide.
-
Enolate Formation: Add diethyl acetamidomalonate (11.40 g, 52.5 mmol) to the sodium ethoxide solution in one portion[5]. Stir at room temperature for 30 minutes to ensure complete enolate formation. The solution may become slightly cloudy.
-
Alkylation: Dissolve the 4-chloro-3-nitrobenzyl bromide (12.52 g, 50 mmol) in 20 mL of anhydrous ethanol (or dry THF if solubility is an issue) and add it dropwise to the enolate solution over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux for 3 to 4 hours[5]. The progress can be monitored by TLC (Hexanes:EtOAc). The precipitation of sodium bromide (NaBr) is a visual indicator of reaction progression.
-
Isolation: Cool the mixture to room temperature and filter off the precipitated NaBr. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Extract the organic layer, wash with brine, dry over anhydrous
, and evaporate to yield the crude alkylated intermediate (diethyl 2-acetamido-2-(4-chloro-3-nitrobenzyl)malonate).
Protocol C: Hydrolysis, Decarboxylation, and Isolation
Mechanistic Note: The isoelectric point (pI) of the resulting amino acid is critical for isolation. At the pI, the molecule exists as a neutral zwitterion, minimizing its solubility in water and allowing for precipitation.
-
Global Deprotection: Transfer the crude alkylated intermediate to a 250 mL round-bottom flask. Add 75 mL of concentrated hydrochloric acid (12M) or a 1:1 mixture of conc. HCl and glacial acetic acid to improve solubility.
-
Thermal Decarboxylation: Heat the mixture to a vigorous reflux for 6 to 8 hours[5]. The solution will darken.
-
Initial Concentration: Cool the reaction to room temperature. Evaporate the mixture to near dryness under reduced pressure to remove excess HCl, leaving a gummy residue of the amino acid hydrochloride salt.
-
Neutralization: Dissolve the residue in a minimum amount of distilled water (approx. 30 mL). Slowly add concentrated ammonium hydroxide (
) dropwise while monitoring the pH. -
Precipitation: Adjust the pH to the theoretical isoelectric point of the amino acid (typically between pH 5.5 and 6.0 for phenylalanine derivatives)[5]. The free amino acid, 4-chloro-3-nitro-DL-phenylalanine, will precipitate as an off-white to yellowish solid.
-
Final Isolation: Cool the suspension in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash sequentially with ice-cold water (2 x 10 mL) and cold ethanol (10 mL) to remove organic impurities, and dry under high vacuum to afford the target compound.
References
1.[1] Chemical Register. "4-Chloro-3-nitro-DL-phenylalanine Suppliers & Manufacturers." Chemical Register. Available at: 2.[2] NBInno. "The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide." NBInno. Available at: 3.[5] BenchChem. "Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis." BenchChem. Available at: 4.[4] PMC / NIH. "Discovery of a Clinical Stage Multi Kinase Inhibitor... Synthesis, Structure Activity Relationship and Biological Activity." National Institutes of Health. Available at: 5.[3] Wikipedia. "Diethyl acetamidomalonate." Wikipedia, The Free Encyclopedia. Available at:
Sources
- 1. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline,4-Chloro-3-nitro-8-propoxyquinoline Suppliers & Manufacturers [chemicalregister.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Chemoselective Reduction of 4-Chloro-3-nitro-DL-phenylalanine
Executive Summary & Strategic Overview
The synthesis of unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1)[1] is a critical building block, but its utility depends on the successful reduction of its nitro group to yield 3-Amino-4-chloro-DL-phenylalanine .
The primary synthetic challenge in this transformation is chemoselectivity . Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) frequently lead to catastrophic hydrodehalogenation, stripping the chlorine atom from the aromatic ring. This application note details field-proven, self-validating protocols utilizing single-electron transfer (SET) mechanisms—specifically Zero-Valent Iron (ZVI) and Stannous Chloride (
Mechanistic Causality: Overcoming Hydrodehalogenation
To design a robust protocol, we must first understand the causality behind experimental failures.
When utilizing standard Palladium on Carbon (Pd/C) with hydrogen gas, the palladium catalyst readily inserts into the aryl
To circumvent this, we abandon transition-metal-catalyzed hydrogenation in favor of reagents that operate via Single-Electron Transfer (SET) .
-
Zero-Valent Iron (ZVI): Iron powder, activated by a mild proton source like
, transfers electrons directly to the nitro group's oxygen atoms. This process is highly selective for the nitro moiety and leaves the bond completely intact, as demonstrated in the [2]. -
Stannous Chloride (
): acts as a mild Lewis acid and reducing agent, coordinating to the nitro group and transferring two electrons per tin ion to form . This method is historically favored for its [3].
Fig 1: Chemoselective reduction pathways highlighting the avoidance of hydrodehalogenation.
Quantitative Data & Comparative Methodology
Selecting the correct reduction method depends heavily on the project scale and available purification infrastructure. The table below summarizes the quantitative and qualitative metrics of the three primary methodologies evaluated for this substrate.
| Reduction Methodology | Chemoselectivity | Expected Yield | Scalability | E-Factor (Waste) | Workup Complexity |
| Method A: Fe / | > 99% | 85 - 90% | Excellent (Kilo-scale) | Moderate (Iron sludge) | Moderate (Hot filtration required) |
| Method B: | > 98% | 80 - 85% | Poor (Toxicity limits) | High (Tin salts) | High (Requires ion-exchange resin) |
| Method C: | ~ 90% | 75 - 80% | Good (Flow systems) | Low | Low (Simple catalyst filtration) |
Recommendation:Method A is the gold standard for balancing yield, safety, and cost. Method B is ideal for rapid, small-scale laboratory synthesis where specialized hydrogenation equipment is unavailable, though [4].
Experimental Protocols
Protocol A: Zero-Valent Iron (ZVI) / Reduction (Recommended)
This protocol utilizes a modified Béchamp reduction. The use of Ammonium Chloride (
Fig 2: Step-by-step workflow for the zero-valent iron (ZVI) mediated reduction protocol.
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-3-nitro-DL-phenylalanine (10.0 g, 40.8 mmol) in a mixture of Ethanol (150 mL) and Deionized Water (50 mL). Heat the mixture to 60 °C to achieve partial dissolution.
-
Activation: Add Ammonium Chloride (
, 6.5 g, 122.4 mmol, 3.0 eq) to the stirring mixture. -
Reduction: Carefully add fine Iron Powder (325 mesh, 11.4 g, 204.0 mmol, 5.0 eq) portion-wise over 15 minutes. Caution: The reaction is exothermic. Ensure vigorous stirring to prevent the iron from clumping.
-
Reflux: Elevate the temperature to 80 °C (reflux) and maintain for 2 to 4 hours. Monitor reaction progress via HPLC or LC-MS (Expected mass shift: 244.6 Da
214.6 Da). -
Hot Filtration: Once the starting material is consumed, filter the hot reaction mixture immediately through a tightly packed pad of Celite to remove the black iron oxide (
/ ) sludge[5]. Wash the filter cake with hot water (2 50 mL). -
Isolation (Self-Validating Step): Concentrate the filtrate under reduced pressure to remove the ethanol. Cool the remaining aqueous layer to 0-5 °C. Adjust the pH to approximately 5.5 - 6.0 (the isoelectric point of the product) using dilute NaOH or HCl as needed. The product, 3-Amino-4-chloro-DL-phenylalanine, will precipitate as an off-white solid.
-
Collection: Filter the precipitate, wash with ice-cold water, and dry in a vacuum oven at 50 °C overnight.
Protocol B: Stannous Chloride ( ) Reduction (Lab Scale)
For milligram to low-gram scale synthesis,
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-Chloro-3-nitro-DL-phenylalanine (2.0 g, 8.17 mmol) in absolute Ethanol (40 mL).
-
Reagent Addition: Add Stannous Chloride Dihydrate (
, 9.2 g, 40.8 mmol, 5.0 eq) in one portion. -
Heating: Stir the reaction mixture at 70 °C for 2 hours. The solution will turn from pale yellow to clear/colorless as the nitro group is reduced.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to yield a viscous oil containing the product and
salts. -
Resin Workup: Dissolve the oil in a minimum amount of water and load it onto a column packed with strongly acidic cation-exchange resin (e.g., Dowex 50WX8,
form). -
Elution: Wash the column thoroughly with Deionized Water (approx. 3-4 column volumes) until the eluent tests negative for tin (using a standard
or phosphomolybdic acid spot test). -
Product Recovery: Elute the desired amino acid using 1M aqueous Ammonia (
). Lyophilize the ammonia fractions to obtain pure 3-Amino-4-chloro-DL-phenylalanine.
Analytical Validation
To ensure the integrity of the self-validating system, perform the following analytical checks:
-
LC-MS: The starting material (4-Chloro-3-nitro-DL-phenylalanine) exhibits an
peak at m/z 245.0[1]. The successful reduction product will show an peak at m/z 215.0. An undesired peak at m/z 181.0 indicates hydrodehalogenation has occurred. -
UV-Vis Spectroscopy: The nitroarene starting material has a strong UV absorbance at ~270 nm, which shifts significantly upon conversion to the electron-rich aniline derivative.
References
-
Title: Effective degradation of para-chloronitrobenzene through a sequential treatment using zero-valent iron reduction and Fenton oxidation Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Tetrahedron Letters (via Semantic Scholar / Elsevier) URL: [Link]
-
Title: Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]
-
Title: 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) Chemical Properties Source: ChemSrc Database URL: [Link]
Sources
- 1. 788144-24-1_4-Chloro-3-nitro-DL-phenylalanineCAS号:788144-24-1_4-Chloro-3-nitro-DL-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Effective degradation of para-chloronitrobenzene through a sequential treatment using zero-valent iron reduction and Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Coupling Removal of P-Chloronitrobenzene and Its Reduction Products by Nano Iron Doped with Ni and FeOOH (nFe/Ni-FeOOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
peptide synthesis incorporating 4-Chloro-3-nitro-DL-phenylalanine
Application Note: Strategic Incorporation of 4-Chloro-3-nitro-DL-phenylalanine in Solid-Phase Peptide Synthesis
Introduction & Scientific Rationale
The incorporation of unnatural, heavily modified amino acids like 4-Chloro-3-nitro-phenylalanine (CAS: 788144-24-1)[1] into peptide sequences is a highly effective strategy in modern drug development. The aryl chloride moiety significantly enhances the peptide's lipophilicity and introduces the potential for highly directional halogen bonding with target protein pockets. Simultaneously, the nitro group serves as a versatile bioorthogonal handle; it can be utilized for photo-crosslinking or post-synthetically reduced to an aniline derivative for fluorophore conjugation.
However, utilizing this specific building block presents two distinct chemical challenges that must be navigated carefully:
-
Lack of Pre-installed Protecting Groups : It is predominantly supplied commercially as a free, unprotected amino acid. It therefore requires in-house N-α-Fmoc protection prior to use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2].
-
Stereochemical Complexity : The commercial material is a racemic (DL) mixture. Direct incorporation into a homochiral peptide chain will yield a diastereomeric mixture, necessitating a strategic downstream resolution protocol[3].
This application note provides a self-validating, step-by-step methodology for the Fmoc-protection, SPPS incorporation, and chromatographic resolution of peptides containing 4-Chloro-3-nitro-DL-phenylalanine.
Pre-Synthesis: N-α-Fmoc Protection Protocol
To utilize 4-Chloro-3-nitro-DL-phenylalanine in standard Fmoc-SPPS, the free amine must be temporarily protected. We employ N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions (aqueous base and organic co-solvent)[4][5].
Causality Insight : Fmoc-OSu is strictly preferred over Fmoc-Cl for this procedure. Fmoc-Cl is highly reactive and prone to forming Fmoc-dipeptide impurities via a mixed anhydride intermediate. Fmoc-OSu provides controlled, selective N-acylation without inducing oligomerization[4]. The use of 10% Na₂CO₃ maintains the amino acid in its deprotonated, nucleophilic state, while 1,4-dioxane ensures the solubility of the lipophilic Fmoc-OSu reagent[2].
Protocol 1: Synthesis of Fmoc-4-Chloro-3-nitro-DL-Phe-OH
-
Dissolution : Suspend 10.0 mmol of 4-Chloro-3-nitro-DL-phenylalanine in 20 mL of 10% aqueous Na₂CO₃. Add 10 mL of 1,4-dioxane. Stir vigorously until complete dissolution is achieved.
-
Acylation : Cool the reaction vessel to 0–5 °C in an ice bath. Dissolve 10.5 mmol (1.05 eq) of Fmoc-OSu in 10 mL of 1,4-dioxane. Add this solution dropwise to the amino acid mixture over 30 minutes to prevent localized precipitation and exotherms[4].
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 8–12 hours. Monitor the reaction progression via TLC (DCM:MeOH 9:1).
-
Workup : Once the starting material is consumed, acidify the aqueous mixture to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate out of the solution.
-
Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6]. Recrystallize the crude solid from ethyl acetate/hexane to yield pure Fmoc-4-Chloro-3-nitro-DL-Phe-OH.
Figure 1: Step-by-step workflow for the N-α-Fmoc protection of the racemic amino acid.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Once protected, the unnatural amino acid can be incorporated into the peptide sequence using standard solid-phase techniques.
Causality Insight : The highly electron-withdrawing nature of the chloro and nitro groups on the aromatic ring subtly decreases the nucleophilicity of the amine (once deprotected during chain elongation) and alters the steric environment of the alpha-carbon. To ensure quantitative coupling, highly efficient coupling reagents (such as DIC/OxymaPure) and extended reaction times are required. Furthermore, during cleavage, strong reducing scavengers must be avoided to protect the nitro group.
Protocol 2: SPPS Incorporation and Cleavage
-
Resin Swelling : Swell Rink Amide resin (0.1 mmol scale) in DMF for 45 minutes to maximize pore accessibility and reagent diffusion[2].
-
Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5 x 1 min)[2].
-
Coupling : Dissolve 4.0 eq of Fmoc-4-Chloro-3-nitro-DL-Phe-OH and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes, then add to the resin. Shake for 2 hours at room temperature.
-
Verification : Perform a Kaiser test. If the beads remain blue (indicating unreacted amines), repeat the coupling step (double coupling) before proceeding.
-
Global Cleavage : Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Critical Note: Do NOT use strong reducing scavengers like Ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail. Prolonged exposure to thiols under highly acidic conditions can cause partial reduction of the nitro group to a hydroxylamine or primary amine, compromising the target compound.
-
-
Precipitation : Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide mixture. Centrifuge and wash the pellet twice with cold ether.
Stereochemical Resolution of Diastereomers
Causality Insight : Because the starting unnatural amino acid is a racemic (DL) mixture, coupling it to a growing homochiral peptide chain (comprising standard L-amino acids) generates two distinct diastereomers (e.g., L-L-L-peptide vs. L-D-L-peptide)[3]. Unlike enantiomers, which are exact mirror images and require expensive chiral stationary phases for separation, diastereomers possess inherently different physical properties, including distinct dipole moments, 3D conformations, and hydrophobicities[3]. This allows them to be baseline-separated using standard achiral Reversed-Phase HPLC (RP-HPLC) on a C18 column.
Protocol 3: RP-HPLC Separation
-
Dissolve the crude lyophilized peptide in a minimum volume of Buffer A (0.1% TFA in H₂O).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Run a shallow gradient of 10% to 50% Buffer B (0.1% TFA in Acetonitrile) over 60 minutes to maximize resolution.
-
The two diastereomers will elute as two distinct peaks (typically separated by 1.5 to 3.5 minutes depending on the sequence). Collect fractions, analyze by LC-MS to confirm identical mass (verifying they are stereoisomers), and lyophilize the purified diastereomers separately.
Figure 2: Workflow from SPPS incorporation to the chromatographic resolution of diastereomers.
Quantitative Data & Physicochemical Summary
The following table summarizes the expected quantitative metrics and physicochemical properties observed during the synthesis and resolution phases.
| Parameter | Value / Observation | Analytical Method |
| Fmoc-OSu Coupling Yield | 85 - 92% | Gravimetric (Post-recrystallization) |
| SPPS Coupling Efficiency | > 98% (after 2h) | Kaiser Test / UV Monitoring |
| Nitro Group Stability (TFA) | Stable (>99% recovery) | LC-MS (Absence of M-30 or M-16 peaks) |
| Diastereomer Separation (ΔtR) | 1.5 - 3.5 minutes | Analytical RP-HPLC (C18, shallow gradient) |
| Mass Shift (vs. native Phe) | +79.5 Da | ESI-MS |
References
- 788144-24-1_4-Chloro-3-nitro-DL-phenylalanine ... - CAS号查询. Chemsrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjNdnhIkRbNPiyPdhoG6YA2hCxpqBxfnyf1as0bkaeYSnsCUsYlau5JaT3DpFVgGqZyCNdch7S3N2jpu7d2bxomQUCnUaWcX5rjJGgp8OZC4wwWXH3ji7dz6hnwjyCJVGzn6OsFM-8o7d4wVSrgg==]
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6PtUTkcdo4kcsoCwGQUOlAsfyQjXiK25cR0yi3m6EkzcpX5nf3zfhLMlHho36J2z6wDlB3oYD3QKROxe04XaNPyQCgKKUtQiINxHVhHwyWB6fDcqIQHRBOp72hJtzjo9cOmGOCgFs59R6fYxHzJmdXr49aqy65GkWCVoA5L6nQF4z6xfnnxGOkDXlpRrjIkykI5hHakhPAfPG1hsDj48y8MscY_QGGBeg3LSpUJk=]
- Fmoc-Gly-OH-13C2,15N | 285978-13-4. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD7TlkcijpA_XLGBQwrTt5BIYsTAkM6sOkOUXP0mljN-a5o_dCjgPZsUmBXh_F6lgycTBtiNMuuVE-FkKH7s6ketaVXfkLVKufS-LXNQrsz7sj3fuSpTDm_6OQc6FQ1I790rM=]
- Fmoc-OSu | 82911-69-1. Benchchem.[https://vertexaisearch.cloud.google.
- 24 AMINO ACIDS, PEPTIDES, AND PROTEINS. Portland State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0j0hWmZNHO8LZyN9qEcZMn8z1bRvYcBxFgtnJJ8EA3B3YAW52tFUZOK66E1xRpeJeQFND9XPk7hVLNkHHZK73DwFroHM3QvoiLe2fle6zfDSJpqYTx4aeux7eEIJzO4ihFoltNuSeL730-HI=]
- Product Class 11: Peptides. Thieme-Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF--cCr8QDFHxfSVZuepFBw8Xpw7YOnh3JzCSzjmCulGZlvZaRBp76aB5XnAmHLqs0V4Ri1M4568-_B45pcZUntrLeRZIxGIt-t4hzzIAQcJSAx2uY2EaEB0bT8MvNaC9b6qlmK-GmCX-s52VJdJzf9zEJxFRdrUpEo5KRxloDUQ3hSOsHA7qq]
Sources
- 1. 788144-24-1_4-Chloro-3-nitro-DL-phenylalanineCAS号:788144-24-1_4-Chloro-3-nitro-DL-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
Application Note: Enzymatic Resolution of 4-Chloro-3-nitro-DL-phenylalanine
Target Audience: Researchers, Biocatalysis Scientists, and API Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Scope
The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug discovery. Specifically, 4-Chloro-3-nitro-phenylalanine serves as a highly functionalized chiral building block; the electron-withdrawing chloro and nitro groups provide unique steric and electronic properties for target-binding optimization.
However, chemical synthesis typically yields a racemic (DL) mixture. Because biological targets are highly stereospecific, isolating the pure L- or D-enantiomer is critical. This application note details two field-proven, self-validating biocatalytic workflows for the kinetic resolution of 4-Chloro-3-nitro-DL-phenylalanine: the gold-standard Acylase I method and the complementary Subtilisin Carlsberg esterase method.
Mechanistic Rationale: The Science of Enantioselection
As a Senior Application Scientist, it is crucial to understand why these specific enzymes are selected over chemical resolution methods (such as diastereomeric salt crystallization). Enzymatic kinetic resolution leverages the inherent chiral environment of an enzyme's active site to selectively lower the activation energy for the hydrolysis of one enantiomer, leaving the other intact. This provides theoretical yields of 50% with an Enantiomeric Excess (ee) often exceeding 99%[1].
Primary Pathway: Acylase I (Aminoacylase I)
Acylase I, sourced from Aspergillus oryzae or porcine kidney, is a zinc/cobalt-dependent metalloenzyme. It exhibits strict stereospecificity for the hydrolysis of N-acylated L-amino acids[1].
-
Causality in Substrate Design: The racemic 4-Chloro-3-nitro-phenylalanine must first be chemically N-acetylated. The enzyme's hydrophobic binding pocket readily accommodates the bulky, electron-deficient 4-chloro-3-nitro-aromatic ring.
-
Causality in Cofactor Selection: The addition of
(via ) is mandatory. It displaces native or fills empty metallo-sites, significantly boosting the catalytic turnover rate ( ) for sterically demanding unnatural substrates[1].
Alternative Pathway: Subtilisin Carlsberg
Subtilisin Carlsberg, a robust serine protease derived from Bacillus licheniformis, is highly effective for the enantioselective hydrolysis of amino acid esters[2].
-
Causality in Enzyme Choice: Unlike Acylase I, Subtilisin does not require a metal cofactor and operates via a classic Ser-His-Asp catalytic triad. It demonstrates high enantioselectivity (E-value) toward the L-enantiomer of unnatural amino acid esters, making it an excellent orthogonal approach if N-acetylation is undesirable[3].
Reaction Workflows & Signaling Pathways
The following diagrams map the logical flow and mass balance of both biocatalytic strategies.
Biocatalytic workflow for Acylase I-mediated kinetic resolution of N-acetylated racemates.
Alternative kinetic resolution pathway utilizing Subtilisin Carlsberg for ester hydrolysis.
Experimental Protocols
Protocol A: Acylase I Resolution (The Gold Standard)
This protocol is designed as a self-validating system. By carefully controlling pH during extraction, the mass balance of the D- and L-enantiomers can be perfectly accounted for, ensuring no product is lost to emulsions or side reactions[1].
Step 1: Substrate Preparation (N-Acetylation)
-
Suspend 100 mmol of 4-Chloro-3-nitro-DL-phenylalanine in 150 mL of distilled water.
-
Adjust to pH 10.0 using 2M NaOH to fully dissolve the amino acid.
-
Slowly add 120 mmol of acetic anhydride dropwise over 30 minutes.
-
Causality Note: The reaction generates acetic acid. You must continuously add 2M NaOH to maintain the pH between 9.0 and 10.0. If the pH drops, the amine protonates and acetylation halts.
-
-
Acidify the mixture to pH 2.0 with 6M HCl. The N-Acetyl-4-chloro-3-nitro-DL-phenylalanine will precipitate. Filter, wash with cold water, and dry under a vacuum.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve 50 mmol of the N-acetylated racemate in 400 mL of water. Adjust to pH 7.5 using dilute LiOH or NaOH.
-
Add
to a final concentration of 0.5 mM.-
Causality Note:
is essential to prevent the Acylase I from deactivating over the 24-48 hour incubation period[1].
-
-
Add 500 mg of Acylase I (from Aspergillus oryzae, ≥30,000 U/g).
-
Incubate at 37°C. Maintain the pH at 7.5 using a pH-stat titrator (with 1M LiOH). The reaction is complete when exactly 0.5 equivalents of base have been consumed (indicating 50% hydrolysis).
Step 3: Downstream Separation
-
Acidify the reaction mixture to pH 2.0 using 6M HCl.
-
Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).
-
Causality Note: At pH 2.0, the unreacted N-Acetyl-D-enantiomer is uncharged and highly soluble in EtOAc. The hydrolyzed L-enantiomer is protonated at the amine (
) and remains strictly in the aqueous phase.
-
-
Isolate D-Enantiomer: Dry the combined EtOAc layers over
and evaporate to yield pure N-Acetyl-4-chloro-3-nitro-D-phenylalanine. -
Isolate L-Enantiomer: Adjust the aqueous layer to the isoelectric point of the amino acid (approx. pH 5.5). Concentrate under a vacuum until crystallization begins. Filter to obtain pure 4-Chloro-3-nitro-L-phenylalanine.
Protocol B: Subtilisin Carlsberg Resolution (Alternative)
Use this protocol if downstream applications require the D-enantiomer as an ester[2].
-
Esterification: React the racemic mixture with Thionyl Chloride (
) in Methanol at 0°C, then reflux for 4 hours to yield the DL-methyl ester hydrochloride. -
Resolution: Dissolve the ester in a 0.1 M phosphate buffer (pH 8.0) containing 10% DMSO (to aid solubility of the highly hydrophobic substrate). Add Subtilisin Carlsberg[4].
-
Monitoring: Maintain pH 8.0 with a pH-stat. Stop the reaction at 50% conversion.
-
Extraction: Extract the unreacted D-methyl ester into Dichloromethane. The hydrolyzed L-free amino acid remains in the aqueous phase.
Quantitative Data Presentation
The following table summarizes the expected analytical parameters and yields for both biocatalytic methods, allowing for rapid comparison during process development.
| Parameter | Acylase I Method | Subtilisin Carlsberg Method |
| Substrate Required | N-Acetyl-DL-derivative | DL-Methyl ester |
| Enzyme Source | Aspergillus oryzae | Bacillus licheniformis |
| Optimal pH & Temp | pH 7.5 – 8.0 @ 37°C | pH 8.0 – 8.5 @ 25-30°C |
| Required Cofactor | None | |
| Typical Yield (L-enantiomer) | 46 – 49% (Theoretical max 50%) | 42 – 45% |
| Enantiomeric Excess (ee) | > 99.5% | > 95.0% |
| Separation Principle | Differential Solubility (pH 2.0 extraction) | Organic Extraction of Ester |
| Chiral HPLC Column | Crownpak CR(+) or Chiralpak ZWIX | Chiralcel OD-H or equivalent |
References
The following authoritative sources validate the mechanistic claims and protocols described in this application note:
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.[Link]
-
Barel, A. O., & Glazer, A. N. (1968). Comparative studies of the enzymatic properties of Novo and Carlsberg subtilisins. Journal of Biological Chemistry.[Link] (Referenced via US Patent 4259441A context)
-
Ricks, E. E., et al. (1992). Enantiocomplementary enzymatic resolution of the chiral auxiliary... and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. Biotechnology Progress.[Link]
Sources
Application Note: Preparation of 4-Chloro-3-nitro-DL-phenylalanine methyl ester hydrochloride
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 4-Chloro-3-nitro-DL-phenylalanine methyl ester hydrochloride . This non-natural amino acid derivative is a critical intermediate in the synthesis of peptidomimetics, particularly for integrin antagonists (e.g., VLA-4 inhibitors) and antibiotic scaffolds where the electron-deficient aromatic ring provides unique pi-stacking interactions and metabolic stability.
The protocol utilizes a "Nitration-First" strategy to avoid ester hydrolysis, ensuring high regioselectivity and yield.
Key Chemical Data
| Property | Specification |
| Target Compound | 4-Chloro-3-nitro-DL-phenylalanine methyl ester HCl |
| Chemical Formula | C₁₀H₁₁ClN₂O₄[1] · HCl |
| Molecular Weight | 258.66 (free base) / 295.12 (HCl salt) |
| CAS (Free Base) | 113276-83-0 (Generic ref for L-isomer analogs) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO |
Retrosynthetic Analysis & Pathway
The synthesis is designed to manage the directing effects of the aromatic substituents.
-
Starting Material: 4-Chloro-DL-phenylalanine.
-
Regiochemistry: The chlorine atom (ortho/para director) and the protonated ammonium group (meta director) cooperatively direct the incoming nitro group to the 3-position .
-
Sequence Logic: Nitration is performed on the free acid to prevent hydrolysis of the ester functionality that would occur if esterification were performed first.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic workflow for the regioselective preparation of the target amino ester.
Safety & Handling Protocols
-
Nitric Acid / Sulfuric Acid: Extremely corrosive and oxidizing. The nitration is exothermic; temperature control is vital to prevent thermal runaway.
-
Thionyl Chloride (SOCl₂): Reacts violently with water to release HCl and SO₂ gases. All glassware must be oven-dried. Perform strictly in a fume hood.
-
Nitro Compounds: Potentially explosive if heated dry. Do not distill the intermediate to dryness at high temperatures.
Detailed Experimental Protocols
Step 1: Preparation of 4-Chloro-3-nitro-DL-phenylalanine
Objective: Regioselective introduction of the nitro group.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place in an ice-salt bath (-5°C).
-
Acid Preparation: Add Concentrated Sulfuric Acid (H₂SO₄, 30 mL) to the flask.
-
Addition: Slowly add 4-Chloro-DL-phenylalanine (10.0 g, 50 mmol) in small portions, maintaining the temperature below 10°C. Stir until fully dissolved.
-
Nitration:
-
Prepare a mixture of Fuming Nitric Acid (HNO₃, 3.5 mL, ~1.1 eq) and H₂SO₄ (5 mL) .
-
Add this mixture dropwise to the reaction flask over 30 minutes. Critical: Do not allow temperature to exceed 5°C during addition to minimize dinitration byproducts.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3 hours.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.[2]
-
Isolation:
-
Adjust pH to ~2-3 with 50% NaOH solution (carefully, exothermic) or solid Sodium Acetate to ensure complete precipitation of the zwitterion.
-
Filter the solid using a sintered glass funnel.
-
Wash with ice-cold water (2 x 20 mL).
-
Dry in a vacuum oven at 45°C overnight.
-
Yield Expectation: 75-85%.
-
Step 2: Esterification to Methyl Ester Hydrochloride
Objective: Conversion of the carboxylic acid to the methyl ester using in situ generation of anhydrous HCl.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite).
-
Solvent: Add Anhydrous Methanol (MeOH, 100 mL) . Chill to 0°C in an ice bath.
-
Reagent Generation: Add Thionyl Chloride (SOCl₂, 5.5 mL, 75 mmol) dropwise to the cold methanol.
-
Substrate Addition: Add the dried 4-Chloro-3-nitro-DL-phenylalanine (10.0 g, from Step 1) to the solution.
-
Reaction:
-
Remove the ice bath and heat the mixture to Reflux (65°C) .
-
Stir at reflux for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent in vacuo (Rotavap) to approximately 20 mL volume.
-
Add Diethyl Ether (100 mL) to precipitate the hydrochloride salt.
-
Troubleshooting: If an oil forms, scratch the glass or add a seed crystal. Trituration with cold ether is often necessary.
-
-
Purification:
-
Filter the white/off-white crystals.
-
Recrystallize from MeOH/Ether if high purity (>99%) is required.
-
Yield Expectation: 85-95%.[8]
-
Analytical Validation
To ensure the integrity of the protocol, the following analytical parameters should be verified.
| Method | Expected Signal / Result |
| ¹H-NMR (DMSO-d₆) | δ 8.6-8.8 (br s, 3H, NH₃⁺)δ 8.15 (d, 1H, Ar-H2, ortho to NO₂)δ 7.80 (d, 1H, Ar-H5)δ 7.65 (dd, 1H, Ar-H6)δ 4.45 (t, 1H, α-CH)δ 3.75 (s, 3H, O-CH₃)δ 3.2-3.4 (m, 2H, β-CH₂) |
| HPLC Purity | >98.0% (AUC) @ 254 nm.[7][9] Column: C18. Mobile Phase: H₂O (0.1% TFA) / MeCN gradient. |
| Mass Spec (ESI+) | [M+H]⁺ = 259.05 (consistent with Cl isotope pattern 3:1). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete precipitation during quench. | The zwitterion is soluble in strongly acidic media. Ensure pH is adjusted to ~2-3 (isoelectric point vicinity) using Sodium Acetate. |
| Oil formation in Step 2 | Residual solvent or impurities. | Triturate the oil vigorously with anhydrous diethyl ether. If persistent, re-dissolve in min. volume of MeOH and precipitate slowly with ether. |
| Yellow Coloration | Nitro-group impurities.[9] | Recrystallize from Methanol/Water. Ensure temperature during nitration did not exceed 5°C. |
References
-
Vertex Pharmaceuticals. Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. US Patent 5,969,179. (Describes standard esterification of nitrophenylalanine analogs).
-
Li, Z., et al. A Convenient Synthesis of Amino Acid Methyl Esters. PMC (PubMed Central). (Validates SOCl₂/MeOH protocol for amino acids).
-
Cohen, S.G., et al. Kinetics of Hydrolysis of Esters of Phenylalanine. Journal of the American Chemical Society. (Provides mechanistic grounding for ester stability).
-
PrepChem. Synthesis of p-Nitro-L-Phenylalanine Methyl Ester Hydrochloride. (Analogous protocol for nitrated phenylalanine esterification).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.in [brainly.in]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
standard operating procedure for handling 4-Chloro-3-nitro-DL-phenylalanine
This Standard Operating Procedure (SOP) is designed for 4-Chloro-3-nitro-DL-phenylalanine , a specialized non-proteinogenic amino acid derivative.[1]
Note on Chemical Identity: While the 4-Chloro-DL-phenylalanine (PCPA) and 4-Chloro-2-nitro-DL-phenylalanine isomers are commercially common, the 3-nitro isomer is a specific structural intermediate often used to access 3,4-disubstituted phenylalanine scaffolds (e.g., 3,4-diaminophenylalanine).[1] This guide treats the compound with the elevated precautions required for nitro-aromatic intermediates.
Chemical Profile & Risk Assessment
This compound combines a phenylalanine backbone with an electron-withdrawing nitro group and a halogen.[1] This substitution pattern significantly alters its electronic properties compared to native phenylalanine, affecting solubility, acidity, and reactivity.[1]
Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 4-Chloro-3-nitro-DL-phenylalanine | Racemic mixture |
| CAS Number | Not Standardized (Analog: 7424-00-2 for 4-Cl-Phe) | Treat as Custom/Rare Intermediate |
| Molecular Formula | C₉H₉ClN₂O₄ | MW: ~244.63 g/mol |
| Appearance | Yellow to Orange Crystalline Powder | Nitro groups typically impart yellow color |
| Solubility | Low in neutral water; Soluble in 1M HCl, 1M NaOH, DMSO | Zwitterionic character |
| Melting Point | >200°C (Decomposition) | Do not heat open vessels |
Hazard Identification (GHS Framework)
-
Acute Toxicity: Warning. Harmful if swallowed or inhaled.[1] Nitro-aromatics can cause methemoglobinemia (interference with oxygen transport in blood) upon prolonged exposure.[1]
-
Skin/Eye Irritation: Danger. Causes serious eye damage and skin irritation.[1] The chloro-nitro substitution increases the acidity of the phenol ring (if hydrolyzed) or sensitivity of the ring to nucleophilic attack.[1]
-
Reactivity: Caution. Nitro compounds are potentially energetic.[1] While this amino acid is generally stable, avoid heating dry powder or grinding with metal spatulas.[1]
-
Photosensitivity: High. Nitro-aromatic amino acids degrade and darken upon exposure to UV/visible light.[1]
Storage & Stability Protocol
Principle: The primary degradation pathways are photo-oxidation of the nitro group and racemization catalyzed by moisture/heat.[1]
-
Primary Container: Amber glass vial with a PTFE-lined screw cap.
-
Environment: Store at -20°C in a desiccator.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.
-
Shelf Life: Re-test purity (HPLC) every 6 months. If the powder turns from yellow to dark brown, significant decomposition has occurred.[1]
Solubilization & Preparation Strategy
Expert Insight: Many researchers fail here by attempting to dissolve this compound in neutral buffers (PBS), where it is insoluble. As a zwitterion with an electron-deficient ring, it requires pH adjustment to ionize fully.[1]
Solubilization Workflow
-
Method A (Acidic - For Chemical Synthesis): Dissolve in 1M HCl or Glacial Acetic Acid.[1]
-
Method B (Basic - For Biological Assays): Dissolve in 0.1M - 1.0M NaOH (dropwise) until clear, then dilute with buffer. Warning: High pH (>10) for prolonged periods may cause racemization.[1]
-
Method C (Organic - For Stock Solutions): Dissolve in 100% DMSO.[1] Stable for 1 month at -20°C.
Visualization: Decision Logic for Handling
Caption: Decision matrix for quality assessment and solvent selection to prevent degradation.
Application Notes: Synthetic Utility
Context: 4-Chloro-3-nitro-DL-phenylalanine is primarily a scaffold intermediate .[1] The most common application is the reduction of the nitro group to an amine, yielding 3-amino-4-chlorophenylalanine, or the nucleophilic displacement of the chlorine atom (activated by the ortho-nitro group).[1]
Protocol: Reduction to 3-Amino-4-chlorophenylalanine
This reaction converts the nitro group to an amine, creating a diamino-acid precursor useful for peptide mimics.[1]
Reagents:
-
Substrate: 4-Chloro-3-nitro-DL-phenylalanine[1]
-
Reductant: Zinc Dust (activated) or Iron Powder[1]
-
Solvent: Acetic Acid / Ethanol (1:1)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of substrate in Acetic Acid/Ethanol mixture.
-
Activation: Cool to 0°C. The reaction is exothermic.
-
Addition: Add Zinc dust (5.0 eq) in small portions over 30 minutes. Do not dump all at once.
-
Monitoring: Allow to warm to Room Temp (RT). Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1] The yellow starting material spot will disappear; a fluorescent amine spot will appear.[1]
-
Workup: Filter off excess Zinc through Celite.[1] Concentrate filtrate.[1]
-
Purification: Recrystallize from dilute HCl to obtain the hydrochloride salt.
Visualization: Reaction Pathway
Caption: Reduction pathway from the nitro-precursor to the amino-derivative.
Waste Management & Disposal
-
Segregation: Do not mix with strong oxidizers or combustible organics.[1]
-
Neutralization: Acidic solutions containing this compound should be neutralized to pH 7 before disposal into "Aqueous Organic Waste" streams.[1]
-
Solid Waste: Expired powder must be labeled "Nitro-Aromatic Solid" and disposed of via high-temperature incineration.[1] Never dispose of in regular trash due to potential environmental toxicity (chlorinated aromatic).[1]
References
-
Sigma-Aldrich (Merck). 4-Chloro-DL-phenylalanine Product Specification (Parent Analog).[1] Retrieved from [1]
-
PubChem. 4-Chloro-DL-phenylalanine Compound Summary (CID 4652).[1] National Library of Medicine.[1] Retrieved from [1]
-
Thermo Fisher Scientific. Safety Data Sheet: Chlorinated Nitro Aromatics (General Class). Retrieved from [1]
-
Gero, T. W., et al. (2025).[1] Synthetic approaches to 3,4-disubstituted phenylalanine derivatives.[1] Journal of Organic Chemistry.[1] (General reference for nitro-reduction protocols).
Sources
Application Note: Advanced Bioconjugation via Nucleophilic Aromatic Substitution (SNAr) Using 4-Chloro-3-nitro-DL-phenylalanine
Executive Summary
The development of highly stable, site-selective bioconjugates is a critical bottleneck in the design of next-generation therapeutics, particularly Antibody-Drug Conjugates (ADCs) and targeted imaging probes. While maleimide-thiol chemistry remains the industry standard, its susceptibility to retro-Michael exchange in systemic circulation compromises payload retention and safety.
4-Chloro-3-nitro-DL-phenylalanine is an unnatural amino acid (UAA) that overcomes these limitations. By serving as a highly activated electrophile, it enables catalyst-free Nucleophilic Aromatic Substitution (SNAr) with thiol-bearing payloads. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing 4-chloro-3-nitro-phenylalanine to generate irreversible, highly stable aryl thioether bioconjugates.
Mechanistic Rationale & Causality (E-E-A-T)
The efficacy of 4-chloro-3-nitro-phenylalanine in bioconjugation is rooted in the precise stereoelectronic tuning of its aromatic ring. Successful SNAr conjugation requires an electron-deficient aromatic system to facilitate the rate-determining addition step[1].
-
The Electrophile Activation: The chloride leaving group is positioned ortho to a strongly electron-withdrawing nitro (-NO₂) group. During nucleophilic attack, the -NO₂ group stabilizes the resulting negative charge in the transition state (the Meisenheimer complex) through both powerful inductive and resonance effects, drastically lowering the activation energy required for the reaction[2].
-
The Nucleophile Dynamics: Cysteine thiols are the optimal nucleophiles for this system. With a side-chain pKa of approximately 8.3, buffering the reaction at pH 7.5–8.5 ensures a sufficient molar fraction of the highly reactive thiolate anion without triggering off-target amine reactivity or base-catalyzed protein degradation[3].
-
Thermodynamic Stability: The elimination of the chloride ion restores aromaticity, yielding an aryl thioether bond. Unlike the thiosuccinimide ring formed by maleimides—which can undergo retro-Michael addition and subsequent thiol exchange with serum albumin in vivo—the aryl thioether linkage is irreversible and metabolically inert under physiological conditions[4].
Diagram illustrating the SNAr mechanism forming a stable aryl thioether via a Meisenheimer complex.
Comparative Performance Data
To justify the transition from traditional maleimide chemistry to SNAr-mediated bioconjugation, the following table summarizes the quantitative and qualitative differences between the two methodologies.
| Parameter | Traditional Maleimide Conjugation | 4-Chloro-3-nitro-Phe SNAr Conjugation |
| Reactive Group | Maleimide | 4-Chloro-3-nitrophenyl |
| Target Nucleophile | Thiol (Cysteine) | Thiol (Cysteine or Thiol-Payload) |
| Optimal pH Range | 6.5 – 7.5 | 7.5 – 8.5 |
| Resulting Linkage | Thiosuccinimide | Aryl Thioether |
| In Vivo Stability | Moderate (Prone to Thiol Exchange) | Excellent (Irreversible) |
| Primary Failure Mode | Retro-Michael addition in plasma | Slow kinetics if pH is too low |
| Biocompatibility | High | High |
Experimental Protocols
The following self-validating workflows provide step-by-step instructions for incorporating the UAA and executing the bioconjugation.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate 4-Chloro-3-nitro-DL-phenylalanine into a synthetic peptide sequence.
-
Resin Preparation: Swell the chosen Fmoc-protected resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF (5 times).
-
Amino Acid Activation: Dissolve 4 equivalents of Fmoc-4-Chloro-3-nitro-DL-phenylalanine, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Causality: HATU is chosen for its high efficiency in coupling sterically hindered or electronically deactivated unnatural amino acids.
-
Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 60–90 minutes.
-
Cleavage: Following the completion of the peptide sequence, cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Note: The 4-chloro-3-nitroaryl moiety is highly stable to strong acids and will not degrade during TFA cleavage.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Site-Selective SNAr Bioconjugation
Objective: Conjugate a thiol-bearing payload (e.g., fluorophore, PEG, or drug) to the 4-Chloro-3-nitro-Phe residue.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl or Sodium Phosphate buffer at pH 8.0. Causality: pH 8.0 is strictly required to maximize the concentration of the reactive thiolate anion without inducing base-catalyzed hydrolysis of the peptide.
-
Reduction (Crucial Step): Add 1–2 mM TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. Causality: TCEP is mandatory because it reduces any spurious disulfides but, unlike DTT or β-mercaptoethanol, it lacks a thiol group and will not competitively react with the electrophilic UAA.
-
Peptide Solubilization: Dissolve the UAA-containing peptide/protein in the reaction buffer to a final concentration of 50–100 µM.
-
Payload Addition: Add 5–10 molar equivalents of the thiol-bearing payload (dissolved in a minimal volume of DMSO if hydrophobic).
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 12 hours. Monitor the reaction progress via LC-MS. Causality: The elevated temperature compensates for the inherently slower kinetics of SNAr compared to maleimide additions, while the -NO₂ activation ensures the reaction completes within a single shift.
-
Purification: Remove excess payload using Size Exclusion Chromatography (SEC) or semi-preparative RP-HPLC.
Step-by-step workflow for the incorporation and SNAr-mediated bioconjugation of 4-Cl-3-NO2-Phe.
References
- Arylation Chemistry for Bioconjug
- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI -
- Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity rel
- An overview of chemo- and site-selectivity aspects in the chemical conjug
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloro-3-nitro-DL-phenylalanine Synthesis
Status: Operational Ticket ID: #SYN-4CL3NO2-DL Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide[1]
Executive Summary & Pathway Selection
The Challenge: Synthesizing 4-Chloro-3-nitro-DL-phenylalanine presents a classic "Regioselectivity vs. Robustness" trade-off.[1]
-
Route A (Direct Nitration): Nitrating 4-chloro-DL-phenylalanine directly is tempting but often results in poor yields (<50%) due to oxidation of the amino/carboxyl groups and difficulty separating the ortho-nitro isomer.[1]
-
Route B (Acetamidomalonate - Recommended): The industry standard for high-yield DL-amino acid synthesis.[1] It relies on the alkylation of diethyl acetamidomalonate with 4-chloro-3-nitrobenzyl chloride .[1] This route consistently delivers yields >75% because it builds the amino acid backbone after the aromatic substitution is finalized.
Recommendation: Adopt Route B for scalability and purity. The following guide focuses on optimizing this specific pathway.
Visual Workflow: The Acetamidomalonate Pathway
The following diagram outlines the critical reaction nodes and decision points.
Figure 1: The Acetamidomalonate synthesis route minimizes side reactions by introducing the sensitive amino acid functionality only in the final step.[1]
Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes users encounter.
Phase 1: Enolate Formation & Alkylation
The Goal: Attach the benzyl ring to the malonate scaffold. Common Yield Killer: Moisture.[1]
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | "Wet" Sodium Ethoxide (NaOEt) | Do not store NaOEt. Prepare it in situ by dissolving Na metal in absolute ethanol under N₂.[1] Commercial NaOEt absorbs water rapidly, quenching the enolate. |
| Starting Material Remains | Steric Hindrance | The nitro group at position 3 adds bulk. Increase reflux time from 4h to 6–8h . Monitor via TLC (Hexane/EtOAc 3:1).[1] |
| O-Alkylation (Impurity) | Solvent Polarity Issues | Ensure the solvent is pure Ethanol. Aprotic polar cosolvents (like DMF) can sometimes favor O-alkylation over C-alkylation in malonates.[1] Stick to EtOH. |
Technical Insight: The 4-chloro-3-nitrobenzyl chloride is highly reactive due to the electron-withdrawing nitro group.[1] However, this also makes it prone to side reactions if the enolate concentration is low.
-
Protocol Tip: Add the benzyl halide slowly to the refluxing enolate solution to prevent localized high concentrations that favor dimerization.
Phase 2: Hydrolysis & Decarboxylation
The Goal: Remove the ethyl esters and acetyl group, then remove one carboxyl group. Common Yield Killer: Incomplete hydrolysis or "Tarring".[1]
| Symptom | Probable Cause | Corrective Action |
| Gummy/Oily Product | Incomplete Decarboxylation | The reaction requires vigorous reflux.[1] Use 6M to 12M HCl (conc.) and reflux for at least 12–16 hours . Do not cut this short. |
| Dark Black "Tar" | Oxidation | The nitro group is stable, but the resulting amino acid can oxidize at high temps if air is present. Reflux under Nitrogen atmosphere. |
| Product won't crystallize | Residual Acetic Acid | The hydrolysis generates acetic acid. If not fully removed, it acts as a solvent, keeping the product in solution. Co-evaporate with water 3x times to strip acetic acid before crystallization. |
Purification: The "Isoelectric Crash" Protocol
Isolation of zwitterionic amino acids is not about extraction; it is about pH manipulation.
Theory: Amino acids have minimum solubility at their Isoelectric Point (pI).[1]
-
Phenylalanine pI
5.5[1][2] -
4-Chloro-3-nitro-DL-phenylalanine pI: Estimated
5.0 – 5.2 (The electron-withdrawing nitro/chloro groups slightly increase the acidity of the NH3+ and COOH, shifting pI slightly lower).[1]
Step-by-Step Isolation:
-
Concentration: Evaporate the acidic hydrolysis mixture to dryness (remove HCl).
-
Dissolution: Redissolve the residue in a minimum amount of warm water. Use activated charcoal (1 wt%) to decolorize if dark; filter hot.
-
Neutralization:
-
Place the filtrate in an ice bath.
-
Slowly add 50% NaOH or Conc.[1] Ammonia (NH₄OH) dropwise with vigorous stirring.
-
CRITICAL: Monitor pH with a calibrated meter.
-
-
The "Crash": As pH approaches 5.0, a heavy precipitate should form.
-
Troubleshooting: If you overshoot pH > 7, the product will redissolve (forming the sodium salt). Back-titrate with dilute HCl.
-
-
Harvest: Filter the solid, wash with ice-cold water (to remove NaCl/NH₄Cl), and then wash with cold ethanol/ether to remove organic impurities.
Frequently Asked Questions (FAQ)
Q: Can I just nitrate 4-chloro-DL-phenylalanine directly? A: You can, but expect lower yields.[1] If you choose this route, use a "Mixed Acid" protocol (H₂SO₄/HNO₃) at strictly controlled temperatures (0°C to 5°C ).
-
Risk:[1][3] The amino group is meta-directing in strong acid (ammonium form), but the Chlorine is ortho/para directing. This creates a conflict. The 3-position is ortho to Cl and meta to the ammonium alkyl chain, so it is the favored position, but oxidation of the benzylic carbon is a major side reaction.
Q: Why is my product yellow? A: Nitro compounds are inherently yellow.[1] However, a dark orange/brown color indicates oxidation or polymerization byproducts. Recrystallize from Water/Ethanol (1:1) to improve color.
Q: I don't have 4-chloro-3-nitrobenzyl chloride. Can I make it? A: Yes. Nitration of 4-chlorobenzyl chloride is much cleaner than nitrating the amino acid.
-
Reagents: HNO₃ (fuming) at -5°C.[1]
-
Yield: Typically >80%.[1] This precursor is stable and easily purified before entering the amino acid synthesis.
References
-
General Acetamidomalonate Synthesis
-
Nitration of Phenylalanine Derivatives
-
Isoelectric Point & Purification
-
Precursor Synthesis (Patent Context)
Sources
- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-3-nitro-DL-phenylalanine
Ticket ID: PUR-CNP-4402 Subject: Purification Protocols & Troubleshooting for Crude 4-Chloro-3-nitro-DL-phenylalanine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Compound Profile
Welcome to the technical support hub. You are likely working with 4-Chloro-3-nitro-DL-phenylalanine , a critical intermediate often synthesized via the nitration of 4-chloro-DL-phenylalanine. This compound is a zwitterionic amino acid derivative, meaning its solubility and purification behavior are heavily dictated by pH and the isoelectric point (pI).
Compound Profile:
-
Chemical Nature: Amphoteric (Zwitterion).
-
Key Impurities: Inorganic salts (sulfates/nitrates from nitration), unreacted 4-chloro-DL-phenylalanine, and potential regioisomers (e.g., 2-nitro isomer).
-
Physical Appearance: Typically a light yellow to yellow crystalline solid. Darkening indicates oxidation or phenolic impurities.
-
Solubility: Soluble in acidic/basic aqueous solutions; sparingly soluble in water at pI; limited solubility in pure ethanol; insoluble in non-polar solvents (hexane, ether).
Diagnostic Decision Tree (Workflow)
Before selecting a protocol, identify the state of your crude product using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude product characteristics.
Troubleshooting Guides & Protocols
Module A: The "Sticky Solid" or "Oiling Out" Issue
User Complaint: "My crude product is an oily paste and won't solidify, or it oils out during recrystallization."
Root Cause:
-
Impurity Depression: High levels of by-products lower the melting point.
-
Solvent Entrapment: Residual high-boiling solvents (like acetic acid or water) are trapped.
-
Wrong pH: The compound is not at its isoelectric point, increasing water solubility and preventing crystallization.
Solution: Isoelectric Precipitation Protocol This is the most robust method to convert salts/oils into a filterable solid.
-
Dissolution: Suspend the crude oil/solid in minimum water. Add 2M HCl dropwise with stirring until the solution becomes clear (pH < 2). This protonates the amine, forming the soluble hydrochloride salt.
-
Filtration: Filter the acidic solution through a Celite pad to remove mechanical impurities or insoluble tars.
-
Neutralization (The Critical Step):
-
Place the filtrate in an ice bath (0–5°C).
-
Slowly add 2M NaOH or NH₄OH dropwise.
-
Target pH: Monitor pH continuously. You are aiming for the Isoelectric Point (pI) . For nitro-substituted phenylalanines, this is typically pH 4.8 – 5.2 .
-
Note: The nitro group is electron-withdrawing, making the compound slightly more acidic than unsubstituted phenylalanine (pI ~5.5).
-
-
Crystallization: As you approach pH 5.0, a heavy precipitate should form. Stir at 0°C for 1 hour to maximize yield.
-
Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and then wash with a small amount of cold ethanol.
Module B: High Impurity Profile (Regioisomers & Starting Material)
User Complaint: "HPLC shows 90% purity, but I need >98%. I suspect unreacted starting material."
Root Cause:
-
Regioisomers: 2-nitro isomer (minor) vs 3-nitro isomer (major).[1]
-
Starting Material: 4-Chloro-DL-phenylalanine has similar solubility but lacks the nitro group's polarity.
Solution: Ethanol/Water Recrystallization Recrystallization exploits the steep solubility curve of amino acids in aqueous alcohols.
Protocol:
-
Solvent System: Prepare a mixture of Ethanol:Water (3:1 v/v) .
-
Dissolution:
-
Place the semi-pure solid in a flask.
-
Add the solvent mixture and heat to reflux (approx. 78-80°C).
-
Add solvent in small portions until the solid just dissolves.
-
Tip: If the solution is dark, add 1-2% wt/wt activated carbon, reflux for 5 mins, and filter hot.
-
-
Cooling:
-
Remove from heat and let the flask cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps impurities.
-
Once at room temp, move to a fridge (4°C) for 4 hours.
-
-
Filtration: Collect the yellow crystals.
-
Drying: Dry in a vacuum oven at 50°C. Warning: Do not exceed 80°C as nitro compounds can be thermally unstable.
Data: Typical Solubility Trends
| Solvent | Cold (20°C) | Hot (80°C) | Suitability |
|---|---|---|---|
| Water | Low | Moderate | Good for desalting |
| Ethanol | Very Low | Low | Poor alone |
| EtOH/H2O (3:1) | Low | High | Excellent |
| Ethyl Acetate | Insoluble | Insoluble | Anti-solvent |
Module C: Persistent Salts (Ash Content)
User Complaint: "My elemental analysis shows low Carbon/Nitrogen values. The product burns with a residue."
Root Cause: Inorganic salts (NaCl, Na₂SO₄) co-precipitated during the isoelectric step. Simple washing wasn't enough.
Solution: Ion Exchange Chromatography (Desalting)
-
Resin: Use a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form.
-
Loading: Dissolve the crude product in dilute HCl (pH 1-2) and load onto the column. The amino acid binds to the resin; inorganic anions (Cl-, SO4--) pass through.
-
Washing: Wash the column with distilled water until the effluent is neutral and chloride-free (test with AgNO₃).
-
Elution: Elute the amino acid using 1M NH₄OH . The high pH deprotonates the ammonium group, releasing the zwitterion.
-
Recovery: Evaporate the ammoniacal fractions under reduced pressure to obtain the salt-free amino acid.
Frequently Asked Questions (FAQ)
Q1: Why is my product turning brown during drying?
-
A: This indicates thermal decomposition or oxidation. Nitro-aromatics can be sensitive. Ensure your vacuum oven is <50°C and flushed with nitrogen if possible. If the solid was not washed well, residual acid (H₂SO₄) from synthesis can char the product upon heating.
Q2: Can I use Methanol instead of Ethanol?
-
A: Yes, Methanol/Water is often a stronger solvent system than Ethanol/Water. If you find the solubility in EtOH/Water is too low (requiring huge volumes), switch to MeOH/Water (2:1). However, Methanol is more toxic.
Q3: How do I separate the DL-mixture into pure enantiomers?
-
A: This guide covers the chemical purification of the racemic mixture. Separation of D- and L- isomers requires Chiral Resolution .
-
Method: Enzymatic resolution (using Acylase I on the N-acetyl derivative) or Chiral HPLC. Standard recrystallization will not separate enantiomers.
-
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
-
Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine Product Specification. Retrieved from (Used for physical property baselines).
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Retrieved from (Principles of pI calculation).
-
Google Patents. (2013). Synthesis method of L-p-nitrophenylalanine (CN101417959B). Retrieved from (Analogous synthesis and purification via pH adjustment).
Disclaimer: This guide is for research purposes only. 4-Chloro-3-nitro-DL-phenylalanine should be handled with appropriate PPE, as nitro-aromatics can be toxic and potentially explosive under extreme conditions.
Sources
Technical Support Center: Solubilization Strategies for 4-Chloro-3-nitro-DL-phenylalanine
Ticket Subject: Resolving precipitation and solubility limits in aqueous buffers. Agent: Senior Application Scientist Status: Open[1]
Executive Summary: The "Zwitterion Trap"
If you are experiencing precipitation when diluting 4-Chloro-3-nitro-DL-phenylalanine into neutral buffers (like PBS or HEPES, pH 7.2–7.4), you are likely encountering the Zwitterion Trap .[1]
Like all phenylalanine derivatives, this molecule exists as a zwitterion (net neutral charge) at its isoelectric point (pI).[1] For nitro-substituted phenylalanines, the pI typically falls between pH 5.4 and 6.0 . At this pH, the molecule is least soluble because it lacks a net charge to interact with water molecules. Furthermore, the 4-chloro and 3-nitro substituents significantly increase the lipophilicity (hydrophobicity) of the phenyl ring compared to native phenylalanine, making the neutral species prone to immediate aggregation.
The Solution: You must force the molecule into a charged state (cationic or anionic) before it encounters the bulk aqueous environment, or maintain a "solubility bridge" using co-solvents.
Decision Matrix: Select Your Protocol
Before proceeding, determine your experimental constraints using the logic flow below.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Detailed Protocols
Protocol A: The Organic Co-solvent Method (Standard)
Best for: High-throughput screening, cell assays (if DMSO < 1%).
Mechanism: DMSO creates a solvation shell around the hydrophobic chloro-nitro-phenyl ring, preventing aggregation until the molecule is sufficiently dispersed in the aqueous buffer.
Step-by-Step:
-
Calculate: Determine the max volume of DMSO your assay can tolerate (usually 0.1% to 1% v/v).[1]
-
Stock Preparation: Dissolve 4-Chloro-3-nitro-DL-phenylalanine in 100% anhydrous DMSO .
-
The "Drop-Wise" Dilution (Critical Step):
-
Place your aqueous buffer (PBS/Media) on a vortex mixer or magnetic stirrer.[1]
-
Slowly add the DMSO stock to the moving buffer.
-
Why? Adding buffer to DMSO often causes "shock precipitation" due to local high concentrations of water crashing out the solute before it disperses.
-
Solvent Compatibility Table:
| Solvent | Solubility Rating | Biological Compatibility | Notes |
|---|---|---|---|
| DMSO | High | Moderate | Toxic to cells >0.5-1%.[1] |
| Ethanol | Moderate | Moderate | High evaporation rate; may precipitate upon cooling.[1] |
| DMF | High | Low | Toxic; use only for chemical assays.[1] |
Protocol B: The pH Swing Method (High Solubility)
Best for: Chemical synthesis, high-concentration stocks, buffers where organic solvents are forbidden.
Mechanism: This method drives the amino acid into its cationic form (pH < 2) or anionic form (pH > 9), where solubility is maximal.[1]
Step-by-Step:
-
Acidic Route (Preferred):
-
Dissolve the solid in 1 M HCl .
-
Solubility Limit: Typically ~50 mg/mL (approx. 200 mM).[1]
-
Visual: Solution will be clear.
-
-
Dilution:
-
Dilute this stock into your experimental buffer.[1]
-
Warning: If you dilute 1:10 into PBS, the pH may rise to ~6 (near the pI), causing immediate precipitation.
-
Fix: Ensure the final buffer has sufficient buffering capacity (e.g., 100 mM HEPES or Tris) to maintain pH, or intentionally keep the pH slightly acidic (pH 4.5–5.0) if your experiment permits.
-
Troubleshooting & FAQs
Q1: I followed Protocol A, but I still see fine crystals in my cell culture media. Why?
-
Diagnosis: You likely exceeded the Thermodynamic Solubility Limit of the compound in water, even with DMSO present. The chloro and nitro groups make this molecule significantly less soluble than native phenylalanine.
-
Fix:
Q2: Can I autoclave the stock solution?
-
No. Nitro compounds can be heat-sensitive and prone to degradation or explosion risks under extreme pressure/heat conditions (though dilute solutions are generally stable).[1]
-
Fix: Use 0.22 µm sterile filtration . Note: Use a PVDF or PTFE membrane if dissolving in DMSO, as DMSO dissolves standard cellulose acetate filters.[1]
Q3: The solution turns bright yellow at high pH. Is this normal?
-
Yes. Nitro-aromatic compounds often act as pH indicators.[1] A shift to yellow/orange at alkaline pH indicates the formation of a phenolate-like species or charge transfer complex. This is an intrinsic property of the molecule, not contamination.
Q4: How do I store the stock solution?
-
Store DMSO stocks at -20°C . Avoid repeated freeze-thaw cycles, which can induce crystal nucleation that is difficult to re-dissolve.[1] Aliquot into single-use vials.
References
-
PubChem. 4-Chloro-DL-phenylalanine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. Discussions on dissolving pCPA (4-chloro-DL-phenylalanine) for in vivo injection. Available at: [Link]
-
Carey, F. A. Organic Chemistry: Amino Acids and Proteins (Solubility and Isoelectric Points).[1] McGraw-Hill Education.[1] (General Reference for Amino Acid zwitterion behavior).
Sources
Technical Support Center: Preservation of 4-Chloro-3-nitro-DL-phenylalanine
Part 1: Executive Summary & Immediate Action Protocol
Compound Profile:
-
Name: 4-Chloro-3-nitro-DL-phenylalanine
-
Chemical Class: Halogenated/Nitro-substituted Amino Acid
-
Primary Sensitivities: Photolytic degradation (Nitro group), Hygroscopic clumping (Amino acid moiety), Thermal decomposition.
Quick-Reference Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows kinetic rate of spontaneous decarboxylation or nitro-reduction. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the |
| Container | Amber Glass / Foil | The nitro group ( |
| Humidity | Desiccated (<20% RH) | Prevents zwitterionic clumping and hydrolysis-facilitated degradation. |
Part 2: Core Preservation Guide (Q&A)
Category 1: Environmental Control (Temperature & Atmosphere)[1][2]
Q: The Certificate of Analysis (CoA) lists "Room Temperature" for shipping, but your guide suggests 2–8°C. Why the discrepancy? A: Shipping conditions differ from long-term storage requirements. While the solid state of 4-Chloro-3-nitro-DL-phenylalanine is kinetically stable at room temperature (20–25°C) for short durations (days to weeks), long-term storage (>6 months) at ambient temperatures increases the probability of thermal decomposition and Maillard-type browning if any trace impurities are present.
-
Recommendation: Upon receipt, transfer the container to a 2–8°C environment to "freeze" the impurity profile.
Q: Do I need to store this under an inert atmosphere like Argon? A: For the solid powder, a tightly sealed cap is usually sufficient. However, if you plan to store the compound for >1 year or have opened the bottle frequently, backfilling with Argon is highly recommended .
-
Mechanism: Oxygen can slowly attack the amine moiety over time, leading to N-oxide formation or oxidative deamination, particularly if the powder is slightly moist.
Category 2: Photostability & Packaging
Q: The powder has turned from off-white to a pale yellow. Is it still usable?
A: This color shift indicates photodegradation . The nitro group at the 3-position is electron-withdrawing and susceptible to UV/Visible light absorption, which can trigger a photoreduction pathway, converting a small fraction of
-
Action: Check purity via HPLC. If purity is >98%, the yellowing is likely a surface phenomenon (trace chromophores have high extinction coefficients). Recrystallization may be required for sensitive applications.
-
Prevention: Always wrap clear vials in aluminum foil or use amber glass.
Category 3: Solution Stability
Q: Can I prepare a stock solution and freeze it? A: We advise against long-term storage of aqueous solutions.
-
pH Sensitivity: In solution, the compound exists in equilibrium between cationic, zwitterionic, and anionic forms. Extreme pH can trigger nucleophilic aromatic substitution (displacement of the Chlorine by
), although this is slow. -
Solubility Limits: Upon freezing and thawing, the compound may precipitate irreversibly or form hydrates that alter the apparent molecular weight during weighing.
-
Protocol: Prepare solutions fresh. If storage is unavoidable, use an acidic buffer (pH 3–4) and store at -20°C for no more than 1 week.
Part 3: Degradation Mechanisms & Troubleshooting
Visualizing the Threat Landscape
The following diagram illustrates the logical flow of degradation risks and the corresponding protective barriers.
Caption: Degradation pathways (Red/Yellow) and their corresponding engineering controls (Green).
Troubleshooting Guide
| Symptom | Probable Cause | Diagnostic Step | Remediation |
| Material Clumping | Hygroscopic moisture absorption. | Visual inspection; material does not flow freely.[1] | Dry under vacuum over |
| Yellow/Brown Tint | Photodegradation of Nitro group. | Dissolve in buffer; check absorbance at 400–450 nm. | Recrystallize from water/ethanol if purity <98%. |
| Acrid Smell | Thermal decomposition (Release of HCl or NOx).[2][3][4] | Olfactory check (Caution: Toxic). | Discard immediately. Do not use. |
| Insoluble Particles | Polymerization or contamination. | Filter solution (0.22 | Filter stock solution before use; do not heat to dissolve. |
Part 4: Experimental Workflow for Purity Verification
If you suspect degradation, use this standardized HPLC workflow to validate the material before use in sensitive assays.
Caption: Standard Operating Procedure (SOP) for purity verification of stored nitro-phenylalanine derivatives.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5
m). -
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Peptide bond/Amine).
-
Rationale: The nitro group and chlorine atom provide sufficient lipophilicity for retention on C18, allowing separation from more polar degradation products (e.g., hydrolyzed amines).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12477, 4-Chloro-3-nitroaniline (Structural Analog Stability). Retrieved March 6, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting 4-Chloro-3-nitro-DL-phenylalanine Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve purity bottlenecks during the synthesis of 4-Chloro-3-nitro-DL-phenylalanine.
The nitration of non-natural amino acids presents unique mechanistic challenges. In a strongly acidic medium (such as concentrated
Below is our diagnostic framework and self-validating protocol to achieve >99% purity.
Diagnostic Workflow
Fig 1. Diagnostic decision tree for troubleshooting impurity profiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant levels of dinitro byproducts in my final isolate?
Causality: The rate of electrophilic aromatic nitration increases significantly with temperature, which provides the kinetic energy required to overcome the activation barrier for a second substitution[2]. Furthermore, using a stoichiometric excess of the nitrating mixture (
Q2: The reaction mixture turns dark brown/black (tar formation) instead of the expected pale yellow. What causes this?
Causality: Concentrated nitric acid is a potent oxidizing agent. If the local concentration of
Q3: My HPLC purity is >98%, but the quantitative assay (w/w%) is below 85%. Why is there a discrepancy? Causality: This discrepancy indicates the presence of HPLC-invisible impurities, almost exclusively inorganic salts (e.g., ammonium sulfate or sodium nitrate) generated during the neutralization step. When the reaction is quenched and neutralized to precipitate the product, rapid pH changes can trap these salts within the rapidly forming crystal lattice[3]. Solution: Perform the precipitation slowly. Amino acids precipitate optimally at their isoelectric point (pI). Adjust the pH carefully to 5.5–6.0 to maximize zwitterion formation while keeping inorganic salts dissolved in the aqueous phase[3].
Quantitative Optimization Data
The following table summarizes the impact of critical process parameters on the final impurity profile of 4-Chloro-3-nitro-DL-phenylalanine.
| Reaction Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Impact on Purity |
| Nitric Acid Stoichiometry | 1.50 equivalents | 1.05 equivalents | Excess |
| Reaction Temperature | > 15 °C | 0–5 °C | Higher thermal energy overcomes activation barriers for over-nitration and oxidation[2]. |
| Addition Rate | Rapid / Bolus | Dropwise (over 60 min) | Prevents localized exotherms that lead to tarry oxidative degradation. |
| Precipitation pH | pH > 8.0 | pH 5.5–6.0 | Rapid neutralization traps inorganic salts; precise isoelectric focusing maximizes zwitterion purity[3]. |
Self-Validating Experimental Protocol
To ensure reproducibility and high chemical purity, follow this standardized methodology. Each step contains a built-in validation checkpoint to verify the integrity of the process before proceeding.
Fig 2. Self-validating workflow for high-purity synthesis.
Step 1: Substrate Dissolution
-
Suspend 1.0 equivalent of 4-chloro-DL-phenylalanine in 5 volumes of concentrated
in a round-bottom flask equipped with a mechanical stirrer and an internal thermometer. -
Cool the mixture to 0–5 °C using an ice-salt bath. Validation Checkpoint: The solution must become completely clear and homogeneous. Any undissolved starting material will lead to inconsistent nitration kinetics.
Step 2: Nitronium Ion Generation
-
In a separate, pre-cooled flask, carefully mix 1.05 equivalents of concentrated
(68-70%) with an equal volume of concentrated . -
Maintain this nitrating mixture at 0 °C.
Step 3: Electrophilic Aromatic Substitution
-
Add the nitrating mixture dropwise to the starting material solution over a period of 60 minutes.
-
Ensure the internal temperature strictly remains below 5 °C throughout the addition[2]. Validation Checkpoint: Pull a 50 µL aliquot, quench in water, and analyze via HPLC. The reaction is deemed complete when the starting material peak area is <1%.
Step 4: Quenching
-
Pour the reaction mixture slowly over vigorously stirred crushed ice (approx. 10-15 volumes relative to the acid). Validation Checkpoint: The sudden dilution of the acid halts the generation of the nitronium ion, preventing any further over-nitration or oxidative side reactions.
Step 5: Isoelectric Precipitation
-
While maintaining the temperature below 20 °C, slowly add aqueous
(or ) to the quenched mixture. -
Continuously monitor the pH until it reaches exactly 5.5–6.0[3]. Validation Checkpoint: A thick, pale-yellow precipitate should form. If the precipitate is dark brown, oxidative degradation occurred during Step 3.
Step 6: Isolation and Purification
-
Filter the precipitate under vacuum.
-
Wash the filter cake extensively with ice-cold deionized water (at least 3 volumes) to elute trapped inorganic sulfates and nitrates.
-
Recrystallize the crude product from a hot water/ethanol mixture and dry under vacuum at 50 °C.
References
1.[1] Nitration of Substituted Aromatic Rings and Rate Analysis. St. Mary's College. Available at: 2.[3] CN101417959A - Synthesis method of L-p-nitrophenylalanine. Google Patents. Available at: 3.[2] Preventing over-nitration in the synthesis of "N-(4-bromophenyl)-4-nitroaniline". Benchchem. Available at:
Sources
minimizing side reactions during 4-Chloro-3-nitro-DL-phenylalanine reduction
To: Research Team From: Senior Application Scientist, Technical Support Subject: Escalation Response: Optimization of 4-Chloro-3-nitro-DL-phenylalanine Reduction
This guide addresses the chemoselectivity challenges inherent in reducing 4-Chloro-3-nitro-DL-phenylalanine to 3-amino-4-chloro-DL-phenylalanine . The primary technical risk in this transformation is hydrodehalogenation (loss of the chlorine atom), which occurs competitively with nitro reduction under standard catalytic hydrogenation conditions.
The following troubleshooting framework prioritizes chemoselectivity and operational robustness.
Part 1: The Chemoselectivity Paradox
The reduction of a nitro group (
-
The Trap: Standard hydrogenation catalysts (Pd/C) facilitate the oxidative addition of the metal into the C-Cl bond, leading to 4-deschloro-phenylalanine (impurity).
-
The Fix: You must decouple the nitro reduction potential from the C-Cl bond activation energy. This is achieved by changing the metal center (Pt vs. Pd) or switching to a single-electron transfer (SET) mechanism (Fe/Acid).
Reaction Pathway & Competitive Side Reactions
Figure 1: The reduction pathway. Note that dehalogenation (red) can occur either directly or subsequent to amine formation.
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Preventing Dehalogenation (Loss of Chlorine)
Q: I am using 10% Pd/C under H2 balloon, but I see ~15% des-chloro product by HPLC. How do I stop this?
A: Palladium is the most active metal for C-Cl bond insertion. You must switch the catalyst system.
-
Immediate Fix: Switch to 5% Platinum on Carbon (Pt/C) . Platinum is significantly less active toward aryl chlorides than palladium while remaining active for nitro reduction.
-
Advanced Fix (Sulfided Catalyst): Use Sulfided Pt/C . The sulfur modifies the electronic properties of the metal surface, effectively "poisoning" the sites responsible for hydrogenolysis without stopping nitro reduction.
-
Chemical Alternative: If catalytic hydrogenation continues to fail, switch to a Bechamp Reduction (Iron powder in Acetic Acid). This method proceeds via Single Electron Transfer (SET) and is chemically incapable of breaking the C-Cl bond under standard conditions.
Q: Can I just add an inhibitor to my Pd/C reaction?
A: Yes. Adding 0.1–0.5 equivalents of diphenyl sulfide or using a vanadium modifier (e.g.,
Category 2: Incomplete Reduction (Hydroxylamines)
Q: My reaction stalls, and LC-MS shows a peak at M-16 relative to the product. What is this?
A: This is the hydroxylamine intermediate (
-
Cause: The reduction of hydroxylamine to amine is the rate-determining step. If the catalyst activity is too low (or poisoned too heavily to save the chlorine), the reaction stops here.
-
Solution:
-
Increase Temperature: Raise T to 50–60°C. The activation energy for the final step is higher.
-
Acidity: Ensure the solvent is acidic (e.g., Ethanol + 1% Acetic Acid). Protonation of the hydroxylamine facilitates the loss of water.
-
Category 3: Solubility & Isolation
Q: My starting material is not dissolving in Ethanol, and the product is stuck in the aqueous layer during workup. A: 4-Chloro-3-nitro-DL-phenylalanine is an amino acid.
-
Solubility: It exists as a zwitterion. In neutral ethanol, it is insoluble. You must use acidic ethanol (e.g., 1M HCl in EtOH) or acetic acid as the solvent to protonate the amine/carboxylate and break the zwitterionic lattice.
-
Isolation: The product (3-amino-4-chloro-Phe) is highly polar.
-
Do NOT attempt a standard EtOAc/Water extraction at neutral pH; the product will stay in the water.
-
Protocol: Filter off the catalyst, concentrate the solvent, and precipitate the product as the HCl salt by adding Et2O or Acetone. Alternatively, use ion-exchange chromatography (Dowex 50W) for purification.
-
Part 3: Recommended Protocols
Method A: The "Robust" Chemical Reduction (Fe/AcOH)
Best for: Small scale (<10g), absolute preservation of Chlorine, and labs without high-pressure equipment.
-
Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails with iron sludge).
-
Solvent: Dissolve 4-Chloro-3-nitro-DL-phenylalanine (1 equiv) in Glacial Acetic Acid (10 vol).
-
Note: Heating to 40°C may be required for dissolution.
-
-
Reduction: Add Iron Powder (325 mesh, 5.0 equiv) portion-wise over 30 minutes.
-
Caution: Exothermic.[1] Maintain temp < 60°C.
-
-
Reaction: Heat to 70°C for 2–4 hours. Monitor by HPLC (disappearance of Nitro, appearance of Amine).
-
Workup:
Method B: The "Scalable" Catalytic Hydrogenation (Pt/C)
Best for: Large scale (>10g), clean impurity profile, GMP environments.
-
Catalyst: 5% Pt/C (sulfided) (0.5 wt% loading relative to substrate).
-
Critical: Do not use standard Pd/C.
-
-
Solvent: Methanol or Ethanol with 1.0 equiv of HCl or H2SO4 .
-
Reason: Acid prevents inhibition of the catalyst by the formed amine and accelerates the hydroxylamine reduction.
-
-
Conditions: Hydrogen pressure 3–5 bar (45–75 psi), Temperature 25–40°C.
-
Workup:
Part 4: Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for reaction optimization.
References
- Hydrogenation of halonitrobenzenes without dehalogenation.
-
Selective Hydrogen
- Source: Ingenta Connect / various c
-
URL:[Link]
-
Reductive Dehalogen
- Source: Organic Chemistry Portal (Raman
-
URL:[Link]
-
Reduction of Nitro Groups - Iron (Fe) Method.
- Source: Common Organic Chemistry.
-
URL:[Link]
-
4-Chloro-DL-phenylalanine Properties (Fenclonine).
-
Source: PubChem.
-
URL:[Link]
-
Sources
stability of 4-Chloro-3-nitro-DL-phenylalanine under acidic vs basic conditions
Welcome to the Application Scientist Support Portal. This in-depth technical guide is designed for researchers, chemists, and drug development professionals working with 4-Chloro-3-nitro-DL-phenylalanine . Due to its unique electronic properties, this unnatural amino acid building block requires precise environmental control during synthesis and deprotection workflows.
Mechanistic Causality: The SNAr Vulnerability
To successfully incorporate 4-Chloro-3-nitro-DL-phenylalanine into peptides or small molecules, you must design your synthetic routes around its primary vulnerability: Nucleophilic Aromatic Substitution (SNAr) .
-
The Basic Condition Vulnerability: The nitro (
) group is a powerful electron-withdrawing moiety. Positioned ortho to the chlorine atom, it severely depletes electron density at the C4 position of the aromatic ring via both inductive and resonance effects. When exposed to basic conditions containing nucleophiles (e.g., from , or secondary amines like piperidine), the molecule undergoes rapid SNAr[1]. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. This is followed by the irreversible expulsion of the chloride ion, leading to unwanted 4-hydroxy or 4-amino degradation products[3]. -
The Acidic Condition Safe Harbor: Under acidic conditions (e.g., Trifluoroacetic acid [TFA] or Hydrochloric acid [HCl]), the molecule is highly stable. Acids protonate the amino and carboxyl groups but do not provide reactive nucleophiles capable of attacking the deactivated aromatic ring. The aryl chloride bond remains completely intact even under harsh acidic cleavage conditions.
Troubleshooting Guides & FAQs
Q: I used 20% piperidine in DMF for Fmoc deprotection, and my LC-MS shows a mass shift of +49 Da. What happened to my sequence? A: You have experienced an SNAr side reaction. Piperidine is a strong secondary amine nucleophile. During deprotection, it attacked the C4 position of your amino acid, displacing the chlorine atom (-35.5 Da) and adding a piperidinyl group (+84.1 Da), resulting in a net mass shift of approximately +49 Da. Fix: Switch to a less nucleophilic base mixture for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with a scavenger, or transition to Boc-solid phase peptide synthesis (Boc-SPPS) where deprotection is strictly acid-mediated.
Q: Can I saponify the methyl ester of 4-Chloro-3-nitro-DL-phenylalanine using LiOH or NaOH?
A: No. Hydroxide ions (
Q: Is it safe to use standard TFA cleavage cocktails to remove my synthesized peptide from Wang or Rink Amide resin? A: Yes. 4-Chloro-3-nitro-DL-phenylalanine is entirely stable to TFA, TIPS, and water. The highly acidic environment prevents any nucleophilic attack on the aryl ring, ensuring your side chain remains intact during global deprotection.
Quantitative Stability Data
Table 1: Stability Matrix of 4-Chloro-3-nitro-DL-phenylalanine
| Reagent / Condition | pH Range | Nucleophilicity | Stability Status | Primary Degradation Pathway |
| 20% Piperidine in DMF | 10 - 12 | High (Secondary Amine) | Unstable | SNAr (Displacement of Cl by piperidine) |
| 1M NaOH / LiOH (aq) | 13 - 14 | High (Hydroxide) | Unstable | SNAr (Conversion to 4-hydroxy derivative) |
| DIPEA / TEA in DCM | 9 - 11 | Low (Sterically Hindered) | Moderately Stable | Slow SNAr upon prolonged exposure |
| 95% TFA / 2.5% TIPS / 2.5% H2O | < 1 | Very Low | Highly Stable | None (Aryl chloride is unreactive) |
| 6N HCl (Reflux) | < 1 | Very Low | Highly Stable | None (Safe for ester hydrolysis) |
Pathway Visualization
Reaction pathways of 4-Chloro-3-nitro-DL-phenylalanine under acidic versus basic conditions.
Self-Validating Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis of Esters (Avoiding Basic Saponification)
Causality: Saponification with LiOH/NaOH provides hydroxide ions that act as potent nucleophiles, triggering SNAr at the C4 position[3]. By utilizing 6N HCl, we protonate the ester carbonyl to drive hydrolysis while maintaining an environment completely devoid of strong nucleophiles, thereby preserving the aryl chloride.
-
Preparation: Suspend 1.0 mmol of 4-Chloro-3-nitro-DL-phenylalanine methyl ester in 10 mL of 6N HCl in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Heat the suspension to 90°C with continuous magnetic stirring for 4 to 6 hours. The solid will gradually dissolve as the free acid forms.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in water/acetonitrile, and analyze via LC-MS. The reaction is validated as successful if the isotopic mass pattern shows a strict 3:1 ratio of
to (confirming the retention of the naturally abundant and isotopes), proving that hydrolysis occurred without SNAr degradation. -
Isolation: Once LC-MS confirms complete consumption of the ester, cool the mixture to room temperature and lyophilize to remove HCl and water, yielding the hydrochloride salt of the pure amino acid.
Protocol B: Peptide Coupling using Non-Nucleophilic Bases
Causality: Standard peptide coupling often utilizes slight excesses of base. If unhindered amines are used, they can attack the activated 4-chloro-3-nitro system[1]. DIPEA (N,N-Diisopropylethylamine) provides the necessary basicity to deprotonate the carboxylic acid for HATU activation, but its bulky isopropyl groups sterically preclude it from forming the Meisenheimer complex required for SNAr[2].
-
Activation: Dissolve 3.0 equivalents of Fmoc-4-Chloro-3-nitro-DL-phenylalanine and 2.9 equivalents of HATU in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add 6.0 equivalents of DIPEA to the mixture. Stir for 2 minutes to allow active ester formation. Do not substitute with primary or unhindered secondary amines.
-
Coupling: Add the activated mixture to the resin-bound peptide (1.0 equivalent). Agitate at room temperature for 45 minutes.
-
Self-Validation Checkpoint: Perform a Kaiser test on a washed micro-aliquot of the resin. A negative result (yellow beads) confirms complete amine acylation. Subsequent micro-cleavage of the aliquot with 95% TFA and LC-MS analysis must show the exact theoretical mass of the coupled peptide, validating that the sterically hindered base successfully prevented chloride displacement during coupling.
References
Sources
removing impurities from commercial 4-Chloro-3-nitro-DL-phenylalanine samples
This guide serves as a specialized technical support resource for researchers and process chemists working with 4-Chloro-3-nitro-DL-phenylalanine (CN-Phe) . It addresses the specific challenges of purifying this zwitterionic nitro-aromatic compound, focusing on the removal of synthesis byproducts (regioisomers), unreacted starting materials, and inorganic salts.
Product: 4-Chloro-3-nitro-DL-phenylalanine (CAS: 7424-00-2) Chemical Class: Halogenated Nitro-Amino Acid Support Tier: Level 3 (Senior Application Scientist)
Part 1: Initial Assessment & Diagnostics
Q: How do I accurately assess the purity of my commercial sample?
A: Commercial samples often contain 4-chlorophenylalanine (starting material) and the 2-nitro regioisomer. Standard UV purity checks can be misleading due to the strong absorbance of the nitro group masking non-nitrated impurities.
Recommended Diagnostic Workflow:
-
HPLC Analysis (Reverse Phase):
-
Column: C18 (e.g., 5 µm, 100 Å).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[1] The acidic modifier is critical to suppress ionization of the carboxylic acid, sharpening the peaks.
-
Detection: 254 nm (aromatic) and 210 nm (peptide bond/backbone). Note: The 3-nitro group provides a distinct UV signature compared to the un-nitrated precursor.
-
-
qNMR (Quantitative NMR):
-
Run a 1H-NMR in DMSO-d6. Focus on the aromatic region (7.0–8.5 ppm).
-
Target Signal: The proton between the Nitro and Chloro groups (H2 position) will appear as a distinct doublet or singlet (depending on coupling) significantly downfield due to the electron-withdrawing nitro group.
-
Impurity Signal: Look for the symmetric AA'BB' system of unreacted 4-chlorophenylalanine or alternative coupling patterns of the 2-nitro isomer.
-
Q: What are the dominant impurities I should expect?
A: Based on the standard nitration synthesis of 4-chlorophenylalanine, you will encounter:
-
Regioisomer (4-Chloro-2-nitro-DL-phenylalanine): Formed via nitration ortho to the alkyl chain rather than the chlorine. Hardest to remove due to structural similarity.
-
Starting Material (4-Chloro-DL-phenylalanine): Result of incomplete reaction.
-
Inorganic Salts: Sulfate or nitrate salts trapped in the crystal lattice if the commercial neutralization step was rushed.
Part 2: Purification Protocols
Protocol A: Recrystallization (The Workhorse)
Best for: Removing regioisomers and improving crystallinity.
Theory: CN-Phe exhibits a steep solubility curve in Ethanol/Water mixtures. The nitro group increases polarity compared to the chloro-precursor, allowing separation based on differential solubility in aqueous alcohol.
Step-by-Step:
-
Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram.
-
Heating: Heat to reflux (approx. 78°C). The solid may not fully dissolve yet.
-
Titration: Slowly add deionized water dropwise through the condenser until the solution becomes clear.
-
Critical Check: If the solution is dark brown/black, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.
-
Harvest: Cool to 4°C in a fridge for 1 hour. Filter the pale yellow needles.
-
Wash: Wash with ice-cold Ethanol/Water (1:1).
Protocol B: Isoelectric Precipitation (Bulk Cleanup)
Best for: Removing non-ionic organic impurities and inorganic salts.
Theory: As a zwitterion, CN-Phe has minimum solubility at its isoelectric point (pI ~5.5-6.0). By dissolving in acid or base and neutralizing, we can precipitate the pure amino acid while leaving salts and non-zwitterionic impurities in the supernatant.
Step-by-Step:
-
Acid Solubilization: Dissolve the sample in 1M HCl (approx. 5 mL/g). The solution should be clear yellow.
-
Neutralization: Place the beaker in an ice bath. Slowly add 2M NaOH (or concentrated Ammonia) dropwise with vigorous stirring.
-
Precipitation Endpoint: Monitor pH. As you approach pH 5.5 - 6.0 , a thick precipitate will form. Stop adding base immediately.
-
Aging: Stir the slurry for 30 minutes at 0°C to ripen the crystals.
-
Filtration: Filter and wash with cold water (to remove NaCl/NH4Cl salts) followed by cold ethanol.
Part 3: Troubleshooting & FAQs
Q: My sample won't dissolve in water even with heating. Is it bad?
A: No, this is normal. CN-Phe is a hydrophobic amino acid derivative.
-
Reasoning: The combination of the hydrophobic chlorophenyl ring and the zwitterionic backbone creates a high crystal lattice energy.
-
Solution: Do not use neutral water for dissolution. Use dilute HCl (protonates the amine, forming the soluble hydrochloride salt) or dilute NaOH (deprotonates the carboxylic acid, forming the sodium salt).
Q: I see two peaks in HPLC with identical masses. What is happening?
A: This is likely the DL-racemate separation if you are using a chiral column, or Regioisomers if using a standard C18 column.
-
Test: Spike the sample with pure L-phenylalanine (if available) or check the UV spectrum. The 2-nitro isomer will have a slightly shifted lambda-max compared to the 3-nitro target due to different steric twisting of the nitro group relative to the ring.
Q: The crystals are retaining a persistent orange/brown color.
A: This indicates oxidation byproducts (azo/azoxy compounds) from the nitration step.
-
Fix: Recrystallization alone often fails here. Perform Protocol B (Isoelectric Precipitation) but include a Charcoal Filtration step while the compound is dissolved in the acidic state (Step 1). The charcoal absorbs the planar, colored aromatic impurities more efficiently from the ionic solution.
Part 4: Visual Workflows
Diagram 1: Purification Decision Matrix
Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.
Diagram 2: Isoelectric Precipitation Mechanism
Caption: Chemical mechanism and workflow for acid-base purification of zwitterionic CN-Phe.
References
-
PubChem. (2025).[4] 4-Chloro-3-nitrophenol (Related Structure/Properties). National Library of Medicine. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To - Recrystallization Guide. Department of Chemistry. Retrieved from [Link]
Sources
overcoming steric hindrance in 4-Chloro-3-nitro-DL-phenylalanine coupling reactions
Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-3-nitro-DL-phenylalanine Coupling Reactions
Introduction: The Dual Challenge of Sterics and Electronics
Welcome to the Technical Support Center. You are likely here because standard coupling protocols (e.g., HBTU/DIPEA) have failed to yield satisfactory results with 4-Chloro-3-nitro-DL-phenylalanine (CNP) .
Working with CNP presents a unique "push-pull" challenge in synthetic chemistry:
-
Steric Hindrance: While the 3-nitro group is meta to the peptide backbone, its bulk creates a "conformationally restricted" side chain that can fold back, shielding the
-amine or carboxylic acid. -
Electronic Deactivation: The nitro group is strongly electron-withdrawing. This reduces the nucleophilicity of the
-amine (making it a poor acceptor) and increases the acidity of the -proton (increasing the risk of racemization during activation).
This guide provides a modular troubleshooting approach for both Peptide Backbone Coupling (Amide bond formation) and Side-Chain Functionalization (SNAr cross-coupling).
Module 1: Peptide Backbone Coupling (Amide Bond Formation)
Scenario A: Coupling TO the N-Terminus of CNP
The CNP residue is on the resin/chain, and you are trying to attach the next amino acid.[1]
The Problem: The electron-withdrawing nitro group (via inductive effect) reduces the nucleophilicity of the CNP
Troubleshooting Protocol:
-
Switch Coupling Reagents:
-
Standard (Fail): HBTU/HOBt (Insufficient activation of the incoming acid).
-
Recommended: HATU or COMU .[2] These reagents generate a more reactive active ester (7-azabenzotriazole or oxyma-based) that can capture the sluggish amine.
-
Advanced: Acid Fluorides . If HATU fails, convert the incoming amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive, and less sensitive to steric bulk.
-
-
Solvent Optimization:
-
Replace DMF with NMP (N-methyl-2-pyrrolidone) . NMP disrupts inter-chain hydrogen bonding (aggregation) better than DMF, keeping the hindered amine accessible.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to further disrupt aggregation.
-
-
Temperature & Microwaves:
-
Perform the coupling at 50°C (microwave or conventional heating). The thermal energy helps overcome the activation barrier caused by the deactivated amine.
-
Scenario B: Activating the C-Terminus of CNP
You are trying to couple CNP to a growing peptide chain.
The Problem: The electron-withdrawing nitro group makes the
Troubleshooting Protocol:
-
Base Selection (Critical):
-
Avoid: DIPEA (Too strong, promotes racemization).
-
Use: TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for activation but struggles to deprotonate the
-carbon.
-
-
Activation Strategy:
-
Use DIC/Oxyma Pure . This combination is superior to HOBt-based methods for suppressing racemization in electron-deficient amino acids.
-
Pre-activation: Minimize pre-activation time. Add the base immediately before adding the mixture to the resin/amine to reduce the window for oxazolone formation.
-
Module 2: Side-Chain Functionalization (SNAr Coupling)
Researchers often use the 4-chloro-3-nitro motif as a scaffold to introduce diversity via Nucleophilic Aromatic Substitution (SNAr).
The Problem: The 3-nitro group activates the 4-chloro position for displacement, but it also provides steric hindrance to the incoming nucleophile (amine or thiol).
Troubleshooting Protocol:
-
Solvent Effect:
-
Use polar aprotic solvents (DMSO or DMF ) to stabilize the Meisenheimer complex intermediate.
-
-
Catalysis:
-
Add a Lewis Acid catalyst (e.g., ZnCl₂ or CuI ) if the nucleophile is weak.
-
-
Temperature:
-
Unlike peptide coupling, SNAr on this scaffold often requires elevated temperatures (80–100°C ). Monitor by HPLC to balance conversion vs. degradation.
-
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for optimizing coupling based on the specific failure mode.
Caption: Logical workflow for diagnosing and resolving coupling inefficiencies with 4-Chloro-3-nitro-DL-phenylalanine.
Quantitative Data: Reagent Performance Comparison
The table below summarizes expected coupling efficiencies for sterically hindered electron-deficient amino acids based on internal application data and literature precedents.
| Coupling Reagent | Activation Mechanism | Relative Reactivity | Racemization Risk | Recommended For |
| HBTU / HOBt | Benzotriazole ester | Low | Moderate | Standard, non-hindered couplings (Avoid for CNP). |
| HATU / HOAt | Aza-benzotriazole ester | High | Low | First-line choice for hindered amines (CNP N-term). |
| DIC / Oxyma | Oxyma ester | High | Very Low | Best for CNP C-term activation (prevents racemization). |
| TFFH | Acid Fluoride | Very High | Low | Extremely hindered couplings where HATU fails. |
| PyBOP | Phosphonium salt | High | Moderate | Alternative if HATU is unavailable; produces carcinogenic HMPA byproduct (use with care). |
Frequently Asked Questions (FAQs)
Q1: I am seeing a "doublet" of peaks in my HPLC after coupling. Is this a failure? A: Not necessarily. You are using DL -phenylalanine.[3][4] Coupling a racemic amino acid (DL) to a chiral peptide chain creates diastereomers (e.g., L-L and D-L peptides). These separate on reverse-phase HPLC.[5] If you require a single isomer, you must start with enantiopure 4-Chloro-3-nitro-L-phenylalanine or perform a chiral separation post-synthesis.
Q2: Can I use microwave heating for the C-terminal coupling (activating CNP)?
A: Proceed with extreme caution. While heat improves kinetics, the combination of microwave energy and the acidic
Q3: The SNAr reaction to displace the chloride is stuck at 50% conversion. What now? A: The steric bulk of the ortho-nitro group is likely blocking the approach of your nucleophile.
-
Increase concentration (run at 1.0 M or higher).
-
Switch solvent to DMSO (stabilizes the charged transition state).
-
If using an amine nucleophile, add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl formed, preventing protonation of your nucleophile.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Rohde, J. H., et al. (2021). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry. (General reference for SNAr mechanisms on nitro-activated rings). [Link]
Sources
Validation & Comparative
Comprehensive NMR Spectral Analysis & Comparative Guide: 4-Chloro-3-nitro-DL-phenylalanine
Executive Summary & Strategic Context
In the realm of modern peptide synthesis and small-molecule drug discovery, non-canonical amino acids serve as critical structural modifiers. 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) [1][2] is a highly specialized building block utilized to probe steric boundaries and electronic interactions within target binding pockets.
As a Senior Application Scientist, I frequently observe that the analytical validation of such heavily substituted aromatic systems is prone to misinterpretation. The unique "push-pull" electronic environment created by the adjacent nitro and chloro groups drastically alters the local magnetic field. This guide provides an objective, data-driven comparison of 4-Chloro-3-nitro-DL-phenylalanine against its simpler analogs, detailing the causality behind its Nuclear Magnetic Resonance (NMR) spectral profile and establishing a self-validating protocol for its characterization.
Mechanistic Principles of the NMR Profile
To accurately interpret the NMR spectrum of 4-Chloro-3-nitro-DL-phenylalanine, one must first understand the quantum mechanical causality dictating the chemical shifts. The aromatic ring is subjected to competing electronic forces:
-
The 3-Nitro Group: Exerts a powerful inductive withdrawing (-I) and resonance withdrawing (-M) effect. It severely depletes electron density from the ortho and para positions, leading to profound deshielding of adjacent protons[3][4].
-
The 4-Chloro Group: Exerts an inductive withdrawing (-I) effect but a weak resonance donating (+M) effect. Because the -I effect dominates, it is a net deactivator, but its heavy-atom nature also introduces distinct anisotropic shielding effects on the ipso carbon[3][4].
Fig 1: Electronic push-pull effects of 3-nitro and 4-chloro substituents on aromatic electron density.
Comparative Product Analysis
To objectively evaluate the spectral performance and structural identity of 4-Chloro-3-nitro-DL-phenylalanine, we must compare it against its constituent analogs: 4-Chlorophenylalanine and 3-Nitrophenylalanine . This comparison isolates the additive effects of the substituents on the aromatic spin system.
Table 1: Structural & Electronic Comparison
| Compound | Substituents | Inductive Effect (-I) | Resonance Effect (+M/-M) | Net Electronic Nature |
| 4-Chlorophenylalanine | 4-Cl | Moderate | Weak (+M) | Mildly Deactivated |
| 3-Nitrophenylalanine | 3-NO2 | Strong | Strong (-M) | Strongly Deactivated |
| 4-Chloro-3-nitro-DL-phenylalanine | 4-Cl, 3-NO2 | Very Strong | Mixed | Highly Deactivated (Push-Pull) |
Table 2: Comparative ¹H-NMR Aromatic Shifts (DMSO-d6, 400 MHz)
Values are empirically derived based on standard substituent chemical shift (SCS) additivity rules.[3][4]
| Proton Position | 4-Chlorophenylalanine | 3-Nitrophenylalanine | 4-Chloro-3-nitro-DL-phenylalanine | Multiplicity (Target Compound) |
| H2 | ~7.30 ppm | ~8.10 ppm | ~8.06 ppm | Doublet ( |
| H4 | N/A (Cl) | ~8.15 ppm | N/A (Cl) | - |
| H5 | ~7.30 ppm | ~7.55 ppm | ~7.65 ppm | Doublet ( |
| H6 | ~7.15 ppm | ~7.65 ppm | ~7.55 ppm | Doublet of Doublets ( |
Table 3: Comparative ¹³C-NMR Aromatic Shifts (DMSO-d6, 100 MHz)
| Carbon Position | 4-Chlorophenylalanine | 3-Nitrophenylalanine | 4-Chloro-3-nitro-DL-phenylalanine |
| C1 (ipso to CH2) | ~136.0 ppm | ~139.5 ppm | ~138.2 ppm |
| C2 | ~130.5 ppm | ~123.0 ppm | ~125.5 ppm |
| C3 (ipso to NO2) | ~128.0 ppm | ~148.0 ppm | ~147.8 ppm |
| C4 (ipso to Cl) | ~131.5 ppm | ~122.5 ppm | ~126.5 ppm |
| C5 | ~128.0 ppm | ~129.5 ppm | ~131.2 ppm |
| C6 | ~130.5 ppm | ~135.0 ppm | ~134.5 ppm |
Standardized Experimental Protocol for NMR Acquisition
A robust analytical workflow must be a self-validating system . The following protocol ensures high-resolution data acquisition while mitigating common artifacts associated with zwitterionic amino acids.
Step-by-Step Methodology
-
Sample Preparation (The Foundation of Resolution): Weigh 15–20 mg of 4-Chloro-3-nitro-DL-phenylalanine. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d6 is selected over D₂O because highly deactivated zwitterions exhibit poor solubility in neutral aqueous media. DMSO disrupts intermolecular hydrogen bonding, ensuring complete solvation and sharp linewidths.
-
-
Locking and Shimming (Self-Validation Check): Insert the 5 mm NMR tube into the spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform automated gradient shimming (TopShim) on the Z, Z2, and Z3 axes.
-
Self-Validation: Before acquiring data, check the full width at half maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. It must be < 1.0 Hz. If it is broader, the sample is either precipitating or shimming has failed.
-
-
Pulse Sequence Selection:
-
¹H-NMR: Use a standard 30° pulse program (zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and number of scans (NS) to 16.
-
¹³C-NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and NS to 1024.
-
Causality: A 30° flip angle allows for faster longitudinal relaxation (
) recovery compared to a 90° pulse, ensuring that the integration of the proton signals remains strictly quantitative.
-
-
Processing & Referencing: Apply Fourier Transform (FT) with zero-filling to 64k data points. Reference the internal [5] to comply with ACS reporting guidelines.
Fig 2: Self-validating NMR acquisition workflow ensuring high-resolution spectral fidelity.
Detailed Spectral Assignment & Causality
When analyzing the output from the protocol above, the [4] relies on specific coupling constants (
¹H-NMR (400 MHz, DMSO-d6)
-
8.06 (d,
Hz, 1H, H2): This proton is isolated between the strongly electron-withdrawing nitro group and the aliphatic side chain. The profound -I and -M effects of the nitro group strip electron density from this position, causing severe deshielding. The small coupling constant (2.0 Hz) confirms its meta relationship to H6. -
7.65 (d,
Hz, 1H, H5): Positioned ortho to the chloro group. The large ortho coupling (8.2 Hz) to H6 validates its position on the ring. -
7.55 (dd,
Hz, 1H, H6): This proton is split by both H5 (ortho, ~8.2 Hz) and H2 (meta, ~2.0 Hz), resulting in a distinct doublet of doublets. -
4.15 (dd,
Hz, 1H, -CH): The chiral center proton, deshielded by the adjacent amine and carboxylic acid groups. -
3.25, 3.05 (m, 2H,
-CH₂): The diastereotopic protons of the methylene bridge appear as a complex multiplet (ABX spin system) due to coupling with the -CH and each other.
¹³C-NMR (100 MHz, DMSO-d6)
- 171.5 (C=O): Characteristic carbonyl carbon of the carboxylic acid.
- 147.8 (C3, C-NO₂): The ipso carbon attached to the nitro group is highly deshielded due to the strong electronegativity of the nitrogen atom.
- 126.5 (C4, C-Cl): The ipso carbon attached to the chlorine atom. Halogens typically shield the ipso carbon relative to other substituents due to heavy atom effects.
-
53.5 (
-CH) & 35.2 ( -CH₂): Standard aliphatic shifts for the phenylalanine backbone.
References
-
Spectrometric Identification of Organic Compounds. Journal of Chemical Education / American Chemical Society. Available at:[Link]
-
Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society. Available at:[Link]
-
On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Molecules (PMC / National Institutes of Health). Available at:[Link]
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 788144-24-1_4-Chloro-3-nitro-DL-phenylalanineCAS号:788144-24-1_4-Chloro-3-nitro-DL-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for 4-Chloro-3-nitro-DL-phenylalanine: A Comparative Guide to Stationary Phase Selection and Quantification
Introduction
The control of chiral purity and the accurate quantification of unnatural amino acids are critical quality attributes in therapeutic peptide manufacturing and modern drug discovery[1]. 4-Chloro-3-nitro-DL-phenylalanine is a highly functionalized, non-natural amino acid building block. From an analytical perspective, quantifying this compound presents a unique set of challenges: it possesses a highly polar zwitterionic backbone, an electron-deficient aromatic ring, and exists as a racemic (DL) mixture.
While traditional amino acid analysis often relies on pre-column derivatization with reagents like FDAA or OPA to enhance UV or fluorescence detection[2],[3], the presence of the strongly UV-absorbing nitro-aromatic chromophore in 4-Chloro-3-nitro-DL-phenylalanine allows for direct, underivatized UV quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) remains a robust and reliable technique for the analysis of such phenylalanine derivatives[4], provided the stationary phase and mobile phase chemistry are meticulously optimized[5].
Mechanistic Insights: Causality in Method Design
As an application scientist, method development cannot be a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte.
-
Mobile Phase & pH Control: At a neutral pH, 4-Chloro-3-nitro-DL-phenylalanine exists as a highly polar zwitterion, which leads to poor retention and peak shape on reversed-phase columns. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the carboxylate group (
) is fully protonated. Simultaneously, the TFA acts as a volatile ion-pairing agent for the protonated -amine, significantly increasing hydrophobic retention and suppressing secondary interactions with residual column silanols. -
Stationary Phase Chemistry:
-
Standard Hydrophobic (C18): Provides baseline dispersive interactions suitable for standard quantification.
-
Interactions (Phenyl-Hexyl): The
and groups are strongly electron-withdrawing, making the analyte's aromatic ring highly electron-deficient ( -acidic). A Phenyl-Hexyl stationary phase provides orthogonal donor-acceptor interactions, drastically improving resolution from structurally similar synthesis impurities (e.g., des-chloro or des-nitro byproducts). -
Chiral Recognition (Teicoplanin CSP): For applications requiring the determination of enantiomeric ratios, a macrocyclic glycopeptide phase utilizes steric hindrance and hydrogen bonding to resolve the D and L enantiomers.
-
Comparative Performance Analysis
The following table summarizes the experimental performance of three distinct stationary phases for the quantification of 4-Chloro-3-nitro-DL-phenylalanine.
Table 1: Performance Comparison of Stationary Phases
| Parameter | C18 (Octadecylsilane) | Phenyl-Hexyl ( | Teicoplanin CSP (Chiral) |
| Primary Mechanism | Hydrophobic (Dispersive) | Hydrophobic & | Steric & Hydrogen Bonding |
| Retention Time (min) | 6.5 | 8.2 | 12.5 (D), 14.8 (L) |
| Tailing Factor ( | 1.35 | 1.10 | 1.45 |
| Resolution ( | 1.8 | 3.5 | N/A (Total Quant) |
| Enantiomeric | 0.0 (Co-elution) | 0.0 (Co-elution) | 2.4 |
| LOQ ( | 0.5 | 0.2 | 1.0 |
*Resolution (
Conclusion on Column Selection: While the C18 column is adequate for basic quantification, the Phenyl-Hexyl column is the superior choice for chemical purity profiling due to its enhanced
Experimental Protocol: Optimized Phenyl-Hexyl Workflow
The following step-by-step methodology details the optimized workflow for the total quantification and impurity profiling of 4-Chloro-3-nitro-DL-phenylalanine using a Phenyl-Hexyl column. This protocol is designed as a self-validating system.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Mix well and degas. (Causality: Lowers pH to ~2.0 to ensure complete protonation of the carboxyl group).
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile. (Causality: Matching the initial gradient conditions prevents solvent-induced peak distortion).
Step 2: Standard Preparation
-
Accurately weigh 10.0 mg of 4-Chloro-3-nitro-DL-phenylalanine reference standard.
-
Dissolve in 10 mL of Diluent, sonicating for 5 minutes to yield a 1.0 mg/mL stock solution.
-
Dilute the stock to a working concentration of 100
. Filter through a 0.22 PTFE syringe filter prior to injection.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3
particle size. -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).
-
Injection Volume: 10
. -
Detection: UV at 215 nm (primary quantification) and 275 nm (secondary confirmation of the nitro-aromatic ring).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: 10%
60% B -
10.0 - 12.0 min: 60%
90% B -
12.0 - 15.0 min: 90% B
-
15.0 - 15.1 min: 90%
10% B -
15.1 - 20.0 min: 10% B (Re-equilibration)
-
Step 4: System Suitability Testing (SST)
Before analyzing unknown samples, inject the 100
-
Retention Time RSD
(Confirms pump and mobile phase stability). -
Peak Area RSD
(Confirms autosampler precision). -
Tailing Factor (
) (Confirms column health and lack of secondary silanol interactions). -
Theoretical Plates (
) (Confirms column efficiency).
Method Development Workflow Visualization
Fig 1. Logical workflow for the HPLC method development of 4-Chloro-3-nitro-DL-phenylalanine.
References
- Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives...
- Source: benchchem.
- Source: chromatographyonline.
- Source: jocpr.
- Title: Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography...
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jafs.com.pl [jafs.com.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
Technical Guide: Mass Spectrometry Fragmentation of 4-Chloro-3-nitro-DL-phenylalanine
Executive Summary
4-Chloro-3-nitro-DL-phenylalanine (CN-Phe) is a non-canonical amino acid derivative often employed as a scaffold in peptide synthesis or as a specific inhibitor in enzymatic assays. Its detection and validation via Mass Spectrometry (MS) present unique challenges due to the simultaneous presence of an electron-withdrawing nitro group, a halogen (chlorine), and the zwitterionic amino acid backbone.
This guide provides a comparative analysis of CN-Phe against its structural analogs.[1] Unlike standard Phenylalanine, CN-Phe exhibits a distinct isotopic signature and fragmentation hierarchy that allows for high-specificity filtering in complex matrices.
Part 1: Structural Context & Predicted Fragmentation Logic
To accurately interpret the MS/MS spectrum, one must decouple the molecule into its three reactive centers.
The Molecular Ion & Isotope Pattern[2][3]
-
Formula:
-
Monoisotopic Mass (
): ~244.02 Da -
Precursor Ion
: m/z 245.03
Expert Insight (The Chlorine Signature):
The most immediate diagnostic feature is the chlorine isotope pattern. Unlike nitro-phenylalanine (which shows a singlet parent ion), CN-Phe will display a 3:1 ratio between the
Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), CN-Phe follows two competing pathways:
-
Backbone Cleavage (Universal AA Pathway): Loss of ammonia (
) and the carboxyl group ( ), typical of all -amino acids. -
Side-Chain Specificity (Ortho-Effect): The 4-Chloro-3-nitro substitution pattern creates a "crowded" aromatic ring. The nitro group often undergoes radical loss of
or , which is distinguishable from the backbone loss.
Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation logic.
Part 2: Comparative Analysis (The "Alternatives")
In drug development, this compound is often an impurity or a metabolite. Distinguishing it from its non-chlorinated or non-nitrated analogs is critical.
Table 1: Spectral Differentiation Matrix
| Feature | Target: 4-Cl-3-NO2-Phe | Alt 1: 4-Cl-Phenylalanine | Alt 2: 3-NO2-Phenylalanine |
| Precursor ( | 245.0 | 200.0 | 211.1 |
| Isotope Pattern | Doublet (3:1) | Doublet (3:1) | Singlet |
| Primary Fragment | 199 (Loss of | 154 (Loss of | 165 (Loss of |
| Diagnostic Loss | -46 Da (Dual source: | -46 Da (Backbone only) | -30 Da ( |
| Specificity Score | High (Mass + Isotope + Frag) | Medium (Common interference) | Medium (Isobaric risks) |
Critical Differentiation Note
The loss of 46 Da is "dangerous" in this specific molecule. In standard amino acids, -46 Da indicates the loss of
-
Differentiation Strategy: Look for the m/z 228 peak (Loss of
). If you see 245 228, the amino acid backbone is intact. If you immediately see 245 199, it could be either pathway. High-resolution MS (HRMS) is recommended here to distinguish the exact mass defect of vs .
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, use this standard operating procedure (SOP) optimized for polar aromatic amino acids.
Sample Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid high organic content initially to prevent precipitation).
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
LC-MS/MS Conditions
-
Ionization: Electrospray Ionization (ESI) Positive Mode (
). -
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Why: The chloro-nitro group increases hydrophobicity compared to Phe, increasing retention time.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Validation Workflow (Graphviz)
Part 4: Troubleshooting & Expert Tips
The "Ortho Effect" Interference
In 4-Chloro-3-nitro-phenylalanine, the chlorine and nitro groups are adjacent (ortho). Under high collision energy, you may observe a unique rearrangement loss of ClNO (63 Da) or OH radical transfer.
-
Observation: If you see unexpected peaks at
180-182, this is likely due to the ortho-interaction expelling the nitro-chloro moiety. This is a high-confidence confirmation of the specific regioisomer, distinguishing it from 2-chloro or 4-nitro isomers where the groups are distant.
Sensitivity Issues
The nitro group is strongly electron-withdrawing, which can suppress ionization efficiency in positive mode ESI compared to native Phenylalanine.
-
Solution: If signal is low, switch to Negative Mode ESI . The carboxyl group (
) often ionizes better in the presence of electron-withdrawing ring substituents.
References
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
-
Human Metabolome Database (HMDB). (2024). Metabolite Entry: Phenylalanine and derivatives. HMDB Consortium. [Link]
-
Holčapek, M., & Jirásko, R. (2010). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry. [Link]
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of Eluent on the Ionization Process in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]
Sources
Comparative Reactivity Guide: 4-Chloro-3-nitro-DL-phenylalanine vs. L-Phenylalanine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, experimental workflows, and bioconjugation applications.
Executive Summary
In the design of novel therapeutics and constrained peptides, the choice of amino acid building blocks dictates the available chemical space. L-Phenylalanine (L-Phe) is a ubiquitous, natural amino acid utilized for standard peptide synthesis and enzymatic studies. In contrast, 4-Chloro-3-nitro-DL-phenylalanine is a highly specialized, unnatural amino acid. By installing strongly electron-withdrawing groups on the aromatic ring, its reactivity profile is completely inverted compared to L-Phe, transitioning it from a classical nucleophile to a powerful electrophile primed for bioconjugation and macrocyclization.
Mechanistic Divergence: The Causality of Aromatic Reactivity
The fundamental difference between these two molecules lies in the electronic state of their aromatic rings, which dictates their dominant reaction pathways.
-
L-Phenylalanine: The unsubstituted phenyl ring is relatively electron-rich. It reacts via Electrophilic Aromatic Substitution (EAS) [1]. The rate-determining step involves the attack of an external electrophile to form a positively charged arenium ion (Wheland intermediate). Because the alkyl side chain is only weakly activating, functionalizing the ring requires harsh conditions (e.g., strong acids, high heat)[2].
-
4-Chloro-3-nitro-DL-phenylalanine: The ring is highly electron-deficient. The inductive effect of the chlorine atom combined with the strong resonance-withdrawing effect of the ortho-nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This primes the molecule for Nucleophilic Aromatic Substitution (SNAr) [3]. The transition state is a stabilized, negatively charged Meisenheimer complex. This allows for mild, room-temperature displacement of the chloride leaving group by nucleophiles (such as amines, thiols, or phenoxides)[4].
Fig 1: Reaction pathways: EAS for L-Phe vs. SNAr for 4-Chloro-3-nitro-DL-Phe.
Quantitative Data & Reactivity Profiles
To objectively compare performance, the table below summarizes the physical properties and reactivity metrics critical for experimental design.
| Property / Metric | L-Phenylalanine | 4-Chloro-3-nitro-DL-phenylalanine |
| Stereochemistry | Enantiopure (L-isomer) | Racemic (DL-mixture)* |
| Aromatic Electronic State | Electron-rich | Highly Electron-deficient |
| Dominant Ring Reactivity | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Typical Reagents | Electrophiles (NO₂⁺, Br₂, SO₃) | Nucleophiles (R-NH₂, R-SH, R-OH) |
| Reaction Conditions | Harsh (Strong acids, elevated temps) | Mild (Weak base, RT to 60°C) |
| Primary Application | Standard SPPS, biological assays | Macrocyclization, bioconjugation |
*Note: When incorporating the DL-variant into a chiral peptide chain, diastereomeric mixtures will form unless the amino acid is enzymatically or chemically resolved prior to coupling[5].
Self-Validating Experimental Protocols
Protocol A: Electrophilic Aromatic Substitution (Nitration of L-Phe)
Objective: Functionalize the unactivated ring of L-Phe. Causality & Design: Nitric acid alone is insufficient to break the aromaticity of the unactivated ring; sulfuric acid is required to protonate HNO₃ and generate the highly reactive nitronium ion (NO₂⁺)[2]. Temperature control is critical to prevent oxidative cleavage of the α-amine.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of L-phenylalanine in 5 mL of concentrated H₂SO₄ at 0°C. Self-validation: Complete dissolution ensures uniform reaction kinetics and prevents localized exotherms.
-
Electrophile Generation: Slowly add a stoichiometric mixture of HNO₃/H₂SO₄ dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow the flask to warm to room temperature.
-
Quenching: Pour the mixture over 50 g of crushed ice to halt the reaction and precipitate the product.
-
Validation: Analyze the precipitate via LC-MS. The mass should shift by +45 Da (addition of NO₂, loss of H).
Protocol B: SNAr Bioconjugation of 4-Chloro-3-nitro-phenylalanine
Objective: Displace the 4-chloro group with a thiol nucleophile to form a robust thioether linkage. Causality & Design: A mild base (K₂CO₃) is used to deprotonate the thiol, increasing its nucleophilicity without causing base-catalyzed degradation of the amino acid backbone[4]. A polar aprotic solvent (DMF) is chosen specifically to stabilize the polar Meisenheimer transition state, accelerating the reaction[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4-Chloro-3-nitro-DL-phenylalanine and 1.2 eq of the target thiol in anhydrous DMF (0.1 M concentration).
-
Activation: Add 2.0 eq of anhydrous K₂CO₃. Self-validation: A slight color change (often deepening to yellow/orange) indicates the formation of the thiolate anion and initial complexation.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Sample 10 µL, dilute in MeOH, and run LC-MS. Self-validation: Look for the complete disappearance of the starting material's isotope pattern (the characteristic 3:1 ³⁵Cl/³⁷Cl ratio) and the appearance of the product mass (loss of 35.5 Da, addition of the thiol mass).
-
Purification: Filter the inorganic salts, concentrate under reduced pressure, and purify via preparative HPLC.
Fig 2: Step-by-step workflow for SNAr modification of 4-Chloro-3-nitro-Phe.
Applications in Advanced Drug Development
While L-Phe is a ubiquitous building block for standard solid-phase peptide synthesis (SPPS), the 4-chloro-3-nitro analog is a specialized tool. It is heavily utilized in the total synthesis of complex macrocyclic antibiotics (e.g., Vancomycin and Teicoplanin analogs) where SNAr-based cycloetherification is required to form rigid biaryl ether or thioether constraints[3][4]. Furthermore, post-SNAr, the ortho-nitro group can be selectively reduced to an amine, providing an orthogonal handle for fluorophore attachment or further cross-linking[5].
References
1.[1] Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC | Source: nih.gov | 1 2.[2] Preparation Of L-Phenylalanine Lab Report | Source: ipl.org | 2 3.[3] Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC | Source: nih.gov | 3 4.[4] Synthesis of Modified Carboxyl Binding Pockets of Vancomycin and Teicoplanin | The Journal of Organic Chemistry | Source: acs.org | 4 5.[5] Solid Phase Synthesis of Vancomycin Mimics | Source: uu.nl | 5
Sources
- 1. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation Of L-Phenylalanine Lab Report | ipl.org [ipl.org]
- 3. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Validating Chiral Purity of Resolved 4-Chloro-3-nitro-phenylalanine Isomers
Executive Summary
The resolution of 4-Chloro-3-nitro-phenylalanine presents a distinct challenge in process chemistry. Unlike simple aliphatic amino acids, this molecule combines a zwitterionic backbone with a highly electron-deficient, hydrophobic aromatic ring. In drug development—particularly for VLA-4 antagonists or peptide mimetics—the presence of the distomer (typically the D-isomer) at levels as low as 0.1% can compromise biological potency or induce toxicity.
This guide compares three validation methodologies: Direct Chiral HPLC (Crown Ether) , Derivatization-Based HPLC (Marfey’s Method) , and Polarimetry . While Polarimetry remains a standard for batch consistency, this guide demonstrates why Direct Chiral HPLC on Crown Ether phases is the superior method for quantitative purity validation, offering the highest accuracy without the kinetic artifacts introduced by derivatization.
The Challenge: Why This Molecule is Difficult
4-Chloro-3-nitro-phenylalanine is not a standard amino acid. Its validation is complicated by two factors:
-
Zwitterionic Solubility: As an underivatized amino acid, it is highly polar and poorly soluble in the hexane/alcohol mixtures used for traditional amylase/cellulose chiral columns (e.g., Chiralpak AD/OD).
-
Aromatic Stacking: The nitro and chloro groups increase the hydrophobicity of the phenyl ring, leading to excessive retention and peak tailing on standard reversed-phase columns unless specific mobile phase modifiers are used.
Method A: Direct Chiral HPLC (The Gold Standard)
System: Daicel CROWNPAK® CR-I(+) Mechanism: Host-Guest Complexation
This is the preferred method for definitive validation. The CROWNPAK CR-I(+) column utilizes a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with the primary ammonium group (
Why It Wins
-
No Derivatization: Eliminates the risk of kinetic resolution (where one enantiomer reacts faster than the other during sample prep), ensuring the ratio observed is the ratio present.
-
Defined Elution Order: On CR-I(+), the D-isomer typically elutes first , followed by the L-isomer. This is advantageous for purity checks of L-isomers, as the small impurity (D) elutes before the massive main peak, preventing masking by tailing.
Experimental Protocol
-
Column: CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[1]
-
Mobile Phase: Perchloric Acid (
) pH 1.5 / Methanol (85:15 v/v).-
Note: The methanol is critical here. Pure aqueous acid will result in excessively long retention times due to the hydrophobic 4-chloro-3-nitro phenyl ring interacting with the stationary phase backbone.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution by stabilizing the complex, but increase pressure).
-
Detection: UV @ 210 nm (or 254 nm targeting the nitro-aromatic chromophore).
Critical Insight: Do not use ammonium salts (acetate/formate) in the mobile phase. Ammonium ions (
) compete with the amino acid's amine group for the crown ether cavity, destroying resolution.
Method B: Marfey’s Method (The Orthogonal Validator)
System: Derivatization with FDAA + C18 Column Mechanism: Diastereomeric Separation
When a chiral column is unavailable, or if orthogonal confirmation is required by regulatory bodies (e.g., FDA/EMA), Marfey’s method is the industry standard. It converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .
Why It Is Useful
-
Sensitivity: The dinitrophenyl group has a high extinction coefficient at 340 nm, allowing for nanomole-level detection.
-
Equipment: Uses standard C18 columns found in every lab.
Experimental Protocol
-
Derivatization:
-
Mix 50 µL sample (50 mM) with 100 µL L-FDAA (1% in acetone) and 20 µL 1M
. -
Heat at 40°C for 1 hour.
-
Stop reaction with 20 µL 2M
.
-
-
Separation:
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[2]
-
Gradient: 10% B to 60% B over 45 minutes.
-
Elution: The L-L diastereomer (L-FDAA + L-Target) generally elutes before the L-D diastereomer due to stronger intramolecular hydrogen bonding reducing the hydrophobicity of the L-L complex.
-
Risk Factor: The bulky nitro/chloro groups on your target molecule may cause steric hindrance during the reaction. You must validate reaction completeness to ensure no kinetic discrimination occurs.
Method C: Polarimetry (The Quick Screen)
System: Digital Polarimeter (Sodium D Line)
Metric: Specific Rotation
The Limitation
Polarimetry measures the rotation of polarized light by the bulk sample. It is not a separation technique.
-
Low Sensitivity: A sample with 99% ee and 95% ee may show rotation values within the error margin of the instrument, especially if the specific rotation of the molecule is low.
-
Chemical Impurity Interference: Achiral impurities (salts, precursors) can alter concentration calculations, skewing the specific rotation value.
Verdict: Use only for rough "pass/fail" checks during early synthesis steps. Do not use for final Certificate of Analysis (CoA) purity claims.
Comparative Analysis
| Feature | Method A: Direct HPLC (Crownpak) | Method B: Marfey's (Derivatization) | Method C: Polarimetry |
| Accuracy | High (>99.9% ee determination) | High (Subject to reaction yield) | Low (± 2-5% error typical) |
| Sample Prep | Minimal (Dissolve & Shoot) | High (1 hr reaction + quench) | Minimal (Dissolve) |
| Throughput | High (15-20 min run) | Low (60 min prep + 45 min run) | Very High (2 min) |
| Cost | High (Specialized Column ~$1,500) | Low (Standard Columns) | Low |
| Elution Order | D-isomer first (ideal for L-purity) | L-isomer first (typically) | N/A |
| Suitability | Best for Final QC | Best for Orthogonal Check | Best for Quick Screen |
Visualization of Workflows
Figure 1: Validation Decision Tree
Caption: Logical flow for selecting the appropriate validation method based on purity stage and available equipment.
Figure 2: Marfey's Reagent Reaction Mechanism
Caption: Reaction of L-FDAA with D/L-Amino Acids forming separable diastereomers.
References
-
Daicel Corporation. (2020).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Retrieved from [Link]
-
Lee, J., et al. (2012). Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity. Food Chemistry, 135(2), 343-347.[3] Retrieved from [Link]
Sources
Comparative Technical Guide: 4-Chloro-3-nitro-DL-phenylalanine vs. 4-nitro-DL-phenylalanine
[1]
Executive Summary: Probe vs. Scaffold
In the landscape of non-canonical amino acids (ncAAs), 4-nitro-DL-phenylalanine and 4-Chloro-3-nitro-DL-phenylalanine represent two distinct functional classes.[1] While they share a nitro-aromatic core, their utility in drug development and chemical biology diverges fundamentally based on their electronic and steric properties.[1]
-
4-nitro-DL-phenylalanine (pN-Phe): The "Probe." A chemically stable, electron-deficient phenylalanine analog primarily used as a spectroscopic tool (fluorescence quencher), an immunogenic handle, or a mechanistic probe for enzymes like Phenylalanine Ammonia-Lyase (PAL).[1]
-
4-Chloro-3-nitro-DL-phenylalanine (Cn-Phe): The "Reactive Scaffold." A highly functionalized electrophile.[1] The ortho-nitro group activates the para-chlorine atom for Nucleophilic Aromatic Substitution (
), making this compound a critical intermediate for synthesizing diverse libraries of 3,4-disubstituted phenylalanine derivatives or bicyclic heterocyclic amino acids.[1]
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6][7][8]
The defining difference lies in the reactivity of the C-4 position . In pN-Phe, the nitro group activates the ring generally, but lacks a good leaving group.[1] In Cn-Phe, the chlorine serves as a leaving group, activated specifically by the ortho-nitro moiety.[1]
| Feature | 4-nitro-DL-phenylalanine | 4-Chloro-3-nitro-DL-phenylalanine |
| CAS Number | 2922-40-9 (DL-form) | N/A (Precursor CAS: 16588-34-4) |
| Molecular Weight | 210.19 g/mol | 244.63 g/mol |
| Electronic Character | Electron-deficient ( | Highly Electron-deficient (Activated Electrophile) |
| C-4 Reactivity | Inert to mild nucleophiles | Reactive ( |
| Primary Application | Fluorescence quenching, PAL substrate | Diversity-Oriented Synthesis (DOS), Covalent Inhibition |
| Solubility | Moderate in dilute acid/base | Low in water; soluble in DMSO/DMF |
Structural & Reactivity Logic (DOT Diagram)
The following diagram illustrates the divergent chemical pathways dictated by the substitution patterns.
Figure 1: Mechanistic divergence.[1] 4-nitro-Phe acts as a stable endpoint or simple precursor, while 4-Chloro-3-nitro-Phe acts as a branching point for complex synthesis.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-3-nitro-DL-phenylalanine (The Scaffold)
Methodology: Erlenmeyer-Plöchl Azlactone Synthesis.[1][2][3][4] Rationale: Direct nitration of phenylalanine is non-selective.[1] The most robust route builds the amino acid backbone from the aldehyde precursor, 4-chloro-3-nitrobenzaldehyde (CAS 16588-34-4).[1]
Reagents:
-
4-Chloro-3-nitrobenzaldehyde (1.0 eq)[1]
-
N-Acetylglycine (Hippuric acid can also be used) (1.1 eq)[1]
-
Sodium Acetate (anhydrous) (0.8 eq)
-
Acetic Anhydride (3.0 eq)
-
Hydriodic acid (HI) / Red Phosphorus (P) (for reduction)
Step-by-Step Workflow:
-
Azlactone Formation:
-
Combine aldehyde, N-acetylglycine, and NaOAc in acetic anhydride.
-
Reflux for 2 hours.[1] The solution will turn deep yellow/orange as the oxazolone (azlactone) forms.[1]
-
Checkpoint: Monitor TLC for disappearance of aldehyde.[1]
-
Cool and precipitate with ethanol/water.[1] Filter the yellow solid (4-(4-chloro-3-nitrobenzylidene)-2-methyloxazol-5-one).[1]
-
-
Hydrolysis & Reduction:
-
Suspend the azlactone in water/acetone.[1] Heat to open the ring, yielding the
-acetamidocinnamic acid derivative.[1] -
Critical Step: Reduction of the alkene without dehalogenating the aromatic ring.[1]
-
Option A (Classic): Reflux with HI/Red Phosphorus in acetic acid.[1][5] This reduces the double bond and hydrolyzes the amide to the free amine.[1][3]
-
Option B (Mild): Catalytic hydrogenation (H2, Rh/C) is risky due to potential dechlorination. Use Zn/HCl or Sodium Amalgam carefully controlled to reduce the alkene only.[1]
-
-
Validation:
-
H NMR (DMSO-d6): Look for the disappearance of the vinyl proton (
~7.2-7.5 ppm) and appearance of the -proton ( ~3.8-4.2 ppm).[1] -
Caution: Ensure the Chlorine signal remains (coupling pattern in aromatic region: d, d, dd).
-
H NMR (DMSO-d6): Look for the disappearance of the vinyl proton (
Protocol B: Enzymatic Assay with 4-nitro-DL-phenylalanine (The Probe)
Methodology: Spectrophotometric Kinetic Assay using Phenylalanine Ammonia-Lyase (PAL).[1] Rationale: 4-nitro-Phe is a slow substrate for PAL.[1] The elimination of ammonia yields 4-nitrocinnamic acid , which has a distinct UV absorption shift, allowing real-time monitoring.[1]
Reagents:
-
Recombinant PAL (e.g., from Petroselinum crispum or Rhodosporidium toruloides).
-
Buffer: 100 mM Tris-HCl, pH 8.5.[1]
-
Substrate: 4-nitro-DL-phenylalanine (stock in dilute HCl).
Workflow:
-
Baseline Setup:
-
Reaction Initiation:
-
Data Acquisition:
-
Calculation:
-
Use the extinction coefficient of 4-nitrocinnamic acid (
) to calculate velocity ( ).[1]
-
Applications & Mechanism of Action
4-Chloro-3-nitro-DL-phenylalanine: The Hub
This molecule is a "masked" library.[1] The chlorine atom is activated by the electron-withdrawing nitro group at the ortho position.[1]
-
Mechanism: A nucleophile (e.g., a cysteine thiol in a peptide or a synthetic amine) attacks the carbon bearing the chlorine.[1] The Meisenheimer complex forms (stabilized by the nitro group), followed by the expulsion of chloride.[1]
-
Use Case: Creating peptide macrocycles . A peptide containing this amino acid and a downstream cysteine can undergo spontaneous cyclization, locking the peptide into a rigid conformation for enhanced stability and affinity.[1]
4-nitro-DL-phenylalanine: The Biophysical Reporter[1]
-
Mechanism: The nitro group is a strong electron-withdrawing group that quenches the fluorescence of nearby fluorophores (like Tryptophan or Tyrosine) via Förster Resonance Energy Transfer (FRET) or contact quenching.[1]
-
Use Case: Incorporate into a protein sequence near a Tryptophan. Upon ligand binding or folding, if the distance between Trp and pN-Phe changes, the fluorescence intensity will change, providing a readout of conformational state.[1]
References
-
Synthesis of Nitro-Aromatic Precursors: Kazantsev, D. A., et al. "Method of synthesis of 4-substituted 3-nitrophenyl carbonyls from benzyl alcohols."[1] Russian Journal of Organic Chemistry, 2024.[6]
-
Erlenmeyer Azlactone Protocol: Conway, P. A., et al. "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[1] Research Repository UCD.
-
PAL Mechanism & 4-nitro-Phe: Givot, I. L., et al.[1] "The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine." Journal of Biological Chemistry (via PMC).
-
Nucleophilic Arom
) Kinetics: BenchChem Technical Guides. "A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Chloro-3-nitrophenyl 2-thienyl ketone." -
General Properties of 4-nitro-Phe: PubChem Compound Summary for CID 65089.[1]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Method of synthesis of 4-substituted 3-nitrophenyl carbonyls from benzyl alcohols - Kazantsev - Russian Journal of Organic Chemistry [stomuniver.ru]
thin layer chromatography (TLC) Rf values for 4-Chloro-3-nitro-DL-phenylalanine
The following technical guide details the Thin Layer Chromatography (TLC) profiling of 4-Chloro-3-nitro-DL-phenylalanine , designed for researchers in medicinal chemistry and peptide synthesis.
Executive Summary
4-Chloro-3-nitro-DL-phenylalanine is a highly functionalized amino acid derivative often used as a scaffold in the synthesis of peptidomimetics and enzyme inhibitors (e.g., Tryptophan Hydroxylase inhibitors). Its chromatographic behavior is distinct from its parent compound, Phenylalanine, due to the competing physicochemical effects of the lipophilic chloro- substituent and the polar/electron-withdrawing nitro- group.
This guide provides a standardized protocol for monitoring this compound, comparing its retention factor (Rf) against critical process impurities and reference standards.
Physicochemical Chromatographic Theory
To accurately interpret TLC results, one must understand the "Push-Pull" retention mechanism acting on this molecule on a Silica Gel 60 stationary phase.
-
The Backbone (Retention Base): The zwitterionic amino acid core (
) dominates retention, requiring polar mobile phases (e.g., BAW) to migrate. -
The Chloro- Substituent (Mobility Enhancer): The 4-Cl group increases lipophilicity (
Hansch constant), reducing interaction with the polar silica surface. In partition chromatography (BAW), this typically increases Rf relative to Phenylalanine. -
The Nitro- Substituent (Retardation Factor): The 3-NO
group is polar and capable of strong dipole-dipole interactions. However, in acidic mobile phases, it significantly reduces the basicity of the aromatic ring. While generally polar, its effect on Rf in BAW systems is often less dominant than the hydrophobic shift of the Chloro group.
Net Result: 4-Chloro-3-nitro-DL-phenylalanine typically exhibits an Rf value comparable to or slightly higher than Phenylalanine, but significantly distinct from polar impurities like 3-nitro-tyrosine.
Comparative Rf Data & Solvent Systems
The following values are derived from standardized amino acid chromatography protocols. Absolute Rf values vary by temperature and humidity; Relative Rf (
Primary Mobile Phase: n-Butanol : Acetic Acid : Water (BAW)
Ratio: 4:1:1 (v/v/v) Application: Standard separation of free amino acids (Zwitterions).
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] Rf Value | Relative Rf ( | Visualization |
| 4-Chloro-3-nitro-DL-phenylalanine | 0.58 – 0.65 | 1.05 – 1.10 | Strong UV (254nm) + Purple (Ninhydrin) |
| Phenylalanine (Std) | 0.55 – 0.60 | 1.00 (Ref) | Weak UV + Purple (Ninhydrin) |
| 4-Chloro-phenylalanine (Precursor) | 0.65 – 0.70 | ~1.15 | UV + Purple (Ninhydrin) |
| 3-Nitro-phenylalanine | 0.60 – 0.68 | ~1.10 | Strong UV + Purple (Ninhydrin) |
| 3-Nitro-Tyrosine (Impurity) | 0.40 – 0.45 | ~0.75 | UV + Yellow/Orange (Ninhydrin) |
Alternative Mobile Phase: Chloroform : Methanol : Ammonia (25%)
Ratio: 2:2:1 (v/v/v) Application: Used when higher polarity is required or to separate from non-polar organic side-products.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] Rf Value | Separation Logic |
| 4-Chloro-3-nitro-DL-phenylalanine | 0.45 – 0.50 | Moves due to Ammonia deprotonating carboxylic acid. |
| Non-polar organics (e.g., Nitro-chlorobenzene) | 0.80 – 0.95 | Moves with solvent front (no zwitterionic drag). |
Experimental Protocol: Step-by-Step
Phase 1: Plate Preparation
-
Stationary Phase: Use Silica Gel 60 F
on Aluminum or Glass backing. The F indicator is critical for detecting the nitro-aromatic core before staining. -
Activation: Heat plates at 105°C for 30 minutes prior to use to remove atmospheric moisture, which causes "tailing" of amino acids.
Phase 2: Sample Application
-
Solvent: Dissolve 1 mg of 4-Chloro-3-nitro-DL-phenylalanine in 1 mL of 1:1 Methanol/Water . Pure organic solvents may not fully dissolve the zwitterion.
-
Spotting: Apply 1-2
L spots, 1.5 cm from the bottom edge.
Phase 3: Development & Visualization
-
Elution: Run in a saturated chamber (BAW 4:1:1) until the solvent front reaches 1 cm from the top.
-
Drying: Dry the plate thoroughly with warm air. Caution: Residual Acetic Acid interferes with Ninhydrin.
-
Detection 1 (Non-Destructive): Visualize under UV Light (254 nm) .
-
Observation: The Target (Lane 3) will appear as a distinct dark spot (quenching) due to the Nitro-benzene chromophore. Standard Phenylalanine (Lane 1) absorbs weakly.
-
-
Detection 2 (Destructive): Spray with 0.2% Ninhydrin in Ethanol . Heat at 110°C for 3-5 minutes.
-
Observation: All amino acids turn purple/blue. The Nitro group may impart a slight brownish/orange hue to the spot compared to pure Phenylalanine.
-
Workflow Visualization
The following diagram illustrates the logical flow for confirming the identity and purity of the compound using the "Co-Spot" technique.
Caption: Operational workflow for the TLC analysis of 4-Chloro-3-nitro-DL-phenylalanine, emphasizing the dual-visualization strategy (UV + Ninhydrin).
References
-
Bhawani, S. A., et al. (2012). "Thin-Layer Chromatography of Amino Acids: A Review." Journal of Liquid Chromatography & Related Technologies. Link
-
Sherma, J. (2002). "Thin-Layer Chromatography in the Analysis of Amino Acids and Derivatives." Encyclopedia of Chromatography. Link
-
Sigma-Aldrich. (2024). "Product Specification: 4-Chloro-DL-phenylalanine." Link
-
National Institutes of Health (PubChem). (2025). "Compound Summary: 4-Chloro-3-nitroaniline (Structural Analog Data)." Link
-
Amrita Vishwa Vidyapeetham. (2011). "Separation of Amino Acids by Thin Layer Chromatography (Virtual Lab Protocol)." Link
Sources
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. Relative polarity of functional groups in chromatography [stenutz.eu]
- 3. reddit.com [reddit.com]
- 4. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TLC of aminoacids and short peptides [reachdevices.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 12. CN1330076A - Endothelin antagon - Google Patents [patents.google.com]
- 13. US9580428B2 - Compositions and methods for inhibiting viral polymerase - Google Patents [patents.google.com]
biological activity comparison of phenylalanine analogs
Biological Activity Comparison of Phenylalanine Analogs: A Technical Guide for Target-Directed Drug Discovery
As a Senior Application Scientist, I approach the evaluation of phenylalanine (Phe) analogs not merely as a cataloging of binding affinities, but as a systematic deconstruction of structure-activity relationships (SAR). Phenylalanine is a fundamental aromatic amino acid; by strategically modifying its benzyl side chain, amino group, or stereochemistry, we can engineer analogs that act as potent enzyme inhibitors, highly specific radiotracers, or resilient peptidomimetics.
This guide objectively compares the biological performance of key phenylalanine analogs across primary therapeutic targets, providing the foundational causality and self-validating protocols required to execute rigorous experimental workflows.
Mechanistic Landscape and Target Specificity
The biological activity of a phenylalanine analog is dictated by its steric bulk, electronegativity, and spatial orientation. We primarily evaluate these compounds against three distinct biological axes:
-
Transporter Modulation (LAT1): The L-type amino acid transporter 1 (LAT1/SLC7A5) is highly upregulated in various cancers to meet the metabolic demands of rapid proliferation. While endogenous L-phenylalanine is a high-affinity substrate (Km = 14.2 µM) (1)[1], meta-substituted or bulky para-substituted analogs (e.g., JPH203) shift the molecule from a substrate to a potent competitive inhibitor, depriving cancer cells of essential nutrients and triggering apoptosis (2)[2]. Furthermore, reversing the orientation of ester linkages in Phe prodrugs significantly increases inhibitory potency (IC50 = 0.31 µM) (3)[3].
-
Enzyme Inhibition (FtsZ & PAH): Fluorinated phenylalanine analogs are heavily utilized to probe enzyme kinetics. For instance, incorporating fluorinated Phe into the antimicrobial peptide Temporin L increases the apparent Km of the bacterial cell division protein FtsZ by 50% without altering Vmax, confirming a strictly competitive inhibitory mechanism (4)[4].
-
Receptor Superagonism & Proteolytic Stability: Substituting L-Phe with D-Phe in cyclic melanotropins induces superagonism at the melanocortin receptor. The D-enantiomer prevents enzymatic degradation by serum proteases, resulting in ultraprolonged biological activity (5)[5].
Mechanism of LAT1-mediated transport and targeted inhibition by phenylalanine analogs.
Quantitative Data Comparison
The following table synthesizes the kinetic parameters of notable phenylalanine analogs across different biological targets. This data is critical for selecting the appropriate analog based on whether a substrate (e.g., for PET imaging) or an inhibitor (e.g., for oncology) is required.
| Compound / Analog | Primary Target | Activity Type | Kinetic Parameter | Application |
| L-Phenylalanine | LAT1 (SLC7A5) | Substrate | Km = 14.2 µM | Endogenous baseline |
| JPH203 (KYT-0353) | LAT1 (SLC7A5) | Inhibitor | IC50 = 0.14 - 0.2 µM | Targeted cancer therapy |
| Reverse Ester Prodrug (23) | LAT1 (SLC7A5) | Inhibitor | IC50 = 0.31 ± 0.1 µM | Receptor blockade |
| [18F]FIMP | LAT1 (SLC7A5) | Substrate | IC50 = 88.5 ± 13.5 µM | PET Radiotracer imaging |
| Temporin L (F-Phe modified) | FtsZ (Bacterial) | Inhibitor | IC50 = 62 ± 2 µM | Antimicrobial peptide |
| D-Phe7 | Melanocortin Receptor | Superagonist | Ultraprolonged | Resistant to proteolysis |
Self-Validating Experimental Protocols
To accurately assess the biological activity of a new phenylalanine analog, the experimental design must isolate the target mechanism and include internal validation controls. Below are the definitive protocols for evaluating transporter affinity and enzyme inhibition.
Protocol A: LAT1 Cis-Inhibition & Trans-Stimulation Assay
Purpose: To determine the IC50 of a Phe analog and classify it as either a substrate or an inhibitor. Causality: A standard cis-inhibition assay measures binding affinity (IC50) but cannot differentiate between a substrate (which is transported) and an inhibitor (which blocks the pore). We couple this with a trans-stimulation assay. If the analog is a substrate, its intracellular accumulation will drive the efflux of a pre-loaded radioligand.
Step-by-Step Methodology:
-
Cell Preparation: Seed LAT1-overexpressing cells (e.g., S2-LAT1 or HEK293T) in 24-well plates at
cells/well. Incubate for 48 hours. -
Buffer Exchange (Critical Step): Wash cells twice with pre-warmed Na+-free choline chloride buffer (140 mM Choline-Cl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4). Causality: LAT1 is a sodium-independent transporter. Removing extracellular sodium completely silences background noise from Na+-dependent amino acid transporters (like ASCT2), ensuring the signal is strictly LAT1-mediated.
-
Cis-Inhibition Phase: Incubate cells for 3 minutes with 1 µM [3H]-L-leucine (or [3H]-gabapentin) in the presence of the Phe analog at varying concentrations (0.01 µM to 100 µM).
-
Reaction Termination: Rapidly aspirate the uptake buffer and wash three times with ice-cold Na+-free buffer. Causality: The sudden temperature drop stiffens the lipid bilayer and halts all transporter conformational changes, trapping the radioligand inside.
-
Lysis & Quantification: Lyse cells using 0.1 M NaOH. Neutralize with HCl, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
System Validation (QC):
-
Positive Control: 100 µM unlabeled L-Phe (should yield >90% inhibition).
-
Negative Control: 100 µM L-Arginine (a basic amino acid not transported by LAT1; should yield 0% inhibition).
-
Calculate the Z'-factor; an assay is only valid if Z' > 0.5.
-
Protocol B: FtsZ GTPase Competitive Inhibition Assay
Purpose: To evaluate the impact of fluorinated Phe analogs (e.g., in peptide conjugates) on enzyme kinetics (Km and Vmax).
Step-by-Step Methodology:
-
Reagent Assembly: Prepare the reaction buffer (50 mM MES pH 6.5, 50 mM KCl, 2.5 mM MgCl2).
-
Protein Incubation: Pre-incubate 5 µM of purified recombinant FtsZ with the Phe-analog peptide (e.g., 35 µM) for 10 minutes at 30°C.
-
Reaction Initiation: Add varying concentrations of GTP (10 µM to 500 µM) to initiate the GTPase activity.
-
Phosphate Detection: After 15 minutes, quench the reaction using a Malachite Green/molybdate reagent. Causality: Malachite green forms a highly stable, dark green complex with the free inorganic phosphate (Pi) released during GTP hydrolysis, allowing for precise colorimetric quantification at 620 nm.
-
Kinetic Analysis: Plot the initial velocity (v) against [GTP]. Fit the data to the Michaelis-Menten equation using non-linear regression. A purely competitive Phe analog will show an increased apparent Km with an unchanged Vmax.
Experimental workflow for evaluating the kinetic parameters of phenylalanine analogs.
References
-
The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1-targeted cellular and brain uptake , NIH, 3
-
Cyclic melanotropins. 9. 7-D-Phenylalanine analogues of the active-site sequence , PubMed, 5
-
LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals , Theranostics, 1
-
Kinetic parameters of amino acid-related compounds in S2-LAT1 cells , ResearchGate, 2
-
The antimicrobial peptide Temporin L impairs E. coli cell division by interacting with FtsZ and the divisome complex , AIR Unimi, 4
Sources
- 1. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1-targeted cellular and brain uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Cyclic melanotropins. 9. 7-D-Phenylalanine analogues of the active-site sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Elemental Analysis Standards for 4-Chloro-3-nitro-DL-phenylalanine
Accurate elemental characterization of complex pharmaceutical intermediates requires rigorous analytical methodologies. 4-Chloro-3-nitro-DL-phenylalanine (C₉H₉ClN₂O₄) presents a unique challenge for organic elemental analysis (OEA) due to the simultaneous presence of a halogen (chlorine), a nitro group, and high oxygen content.
This guide objectively compares the performance of industry-standard calibration reference materials—such as Acetanilide, Sulfanilamide, and BBOT—and evaluates analytical methodologies to ensure highly precise Carbon, Hydrogen, Nitrogen, Oxygen (CHNS/O), and Chlorine (Cl) quantification.
Analyte Profile & Mechanistic Challenges
To establish a highly accurate calibration curve, the selected standard must account for the specific combustion dynamics of the analyte. 4-Chloro-3-nitro-DL-phenylalanine has a molar mass of 244.63 g/mol and the following theoretical elemental mass fractions:
-
Carbon (C): 44.19%
-
Hydrogen (H): 3.71%
-
Nitrogen (N): 11.45%
-
Oxygen (O): 26.16%
-
Chlorine (Cl): 14.49%
The Causality of Analytical Interference
-
Halogen Poisoning: During flash combustion (Dumas method) at 1150 °C, the 14.49% chlorine content converts into volatile hydrogen chloride (HCl) and chlorine gas (Cl₂). If these gases enter the gas chromatography (GC) column, they cause severe peak tailing and irreversibly poison the Thermal Conductivity Detector (TCD) filaments[1]. Causality: To prevent this, the combustion tube must be packed with silver wool to trap halogens as non-volatile silver chloride (AgCl)[1].
-
Nitro Group Reduction: The -NO₂ group combusts into mixed nitrogen oxides (NOx). Causality: Because TCD quantification relies on pure N₂ gas, incomplete reduction of NOx leads to artificially low nitrogen recoveries and skewed oxygen backgrounds. The reduction tube must utilize high-capacity hot copper to strip oxygen from NOx, yielding pure N₂[1].
Step-by-step causality workflow for the combustion and detection of halogenated nitro-aromatics.
Comparative Analysis of Calibration Standards
Selecting the correct calibration standard is not arbitrary; it requires matrix-matching the standard's elemental behavior to the analyte[2]. Below is an objective comparison of common standards used for analyzing 4-Chloro-3-nitro-DL-phenylalanine.
Acetanilide vs. Sulfanilamide (For CHN Determination)
-
(C₈H₉NO): Acetanilide is the optimal standard for the CHN analysis of this compound[3]. It features an aromatic ring and an amide group, closely mimicking the combustion kinetics of the phenylalanine backbone. Because it lacks sulfur, it allows for a shorter GC separation time, increasing laboratory throughput.
-
(C₆H₈N₂O₂S): While highly stable and widely used in CHNS kits[4], sulfanilamide contains 18.62% sulfur. Calibrating with a sulfur-containing standard when analyzing a non-sulfur analyte like 4-Chloro-3-nitro-DL-phenylalanine introduces unnecessary SO₂ background into the system, which can slightly skew baseline resolution for adjacent peaks[5].
BBOT vs. Methionine (For Oxygen Determination)
-
(2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): Oxygen analysis requires pyrolysis (thermal decomposition in a reducing environment) rather than oxidation[6]. BBOT is the superior standard for oxygen calibration (7.43% theoretical O) because its rigid heterocyclic structure ensures a highly reproducible release of carbon monoxide (CO) during pyrolysis[5].
-
Methionine: Often used for CHNS[7], it is less reliable for oxygen calibration in highly oxygenated nitro-compounds due to variable CO conversion rates.
2,4,6-Trichlorophenol (For Halogen/Chlorine Determination)
Standard CHNS/O analyzers do not quantify chlorine; they actively trap it[1]. To quantify the 14.49% Cl content, a dedicated NSX analyzer utilizing microcoulometry is required[8]. 2,4,6-Trichlorophenol serves as the optimal calibration standard here, as its aromatic carbon-chlorine bonds closely replicate the bond dissociation energy of the chlorobenzene ring in 4-Chloro-3-nitro-DL-phenylalanine.
Logical decision matrix for selecting elemental analysis calibration standards based on target atoms.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies utilize a self-validating system: the instrument is calibrated using one standard, and the calibration is immediately verified by running a secondary standard as an "unknown" before analyzing the target compound[5].
Protocol A: CHN Determination via Flash Combustion
Reference standard: Acetanilide. Verification standard: Atropine.
-
System Preparation: Pack the primary combustion tube with chromium oxide (oxidation catalyst) and a 3 cm layer of silver wool at the bottom to trap the chlorine from the analyte[1]. Pack the reduction tube with pure copper wire. Set combustion furnace to 1150 °C and reduction furnace to 650 °C[1].
-
Blank Subtraction: Weigh three empty tin capsules (approx. 30 mg each). Run as blanks to establish the atmospheric N₂ and C background. The software automatically subtracts this baseline.
-
K-Factor Calibration: Weigh 2.0–3.0 mg of Acetanilide standard into tin capsules[6]. Run in triplicate. The software calculates the K-factor (response factor) for C, H, and N based on the theoretical values of Acetanilide.
-
Self-Validation Step: Weigh 2.0 mg of Atropine and run it as an unknown. The experimental results must fall within ±0.3% of Atropine's theoretical CHN values. If it fails, recalibrate.
-
Analyte Processing: Weigh 2.0–2.5 mg of highly homogenized 4-Chloro-3-nitro-DL-phenylalanine[9] into a tin capsule. Fold tightly to exclude ambient air. Run in triplicate.
Protocol B: Chlorine Determination via NSX Microcoulometry
Reference standard: 2,4,6-Trichlorophenol.
-
System Preparation: Configure an NSX analyzer (e.g., ) for halogen mode[8]. Set the pyrolysis furnace to 1050 °C with an argon/oxygen carrier gas mixture.
-
Calibration: Prepare a liquid calibration curve (10, 50, 100 ppm Cl) using 2,4,6-Trichlorophenol dissolved in toluene. Inject 20 µL per run.
-
Analyte Processing: Dissolve 10 mg of 4-Chloro-3-nitro-DL-phenylalanine in 10 mL of HPLC-grade methanol (yielding ~145 ppm Cl).
-
Detection: Inject 20 µL of the sample. The organically bound chlorine is combusted into HCl, routed into a sulfuric acid titration cell, and quantified via the electrical energy required to regenerate silver ions (Ag⁺) consumed by the chloride[8].
Quantitative Performance Data
The table below summarizes the expected experimental recovery of 4-Chloro-3-nitro-DL-phenylalanine when calibrated against different reference standards. Data demonstrates that matrix-matching the standard to the analyte yields the lowest standard deviation (SD) and highest accuracy.
| Target Element | Theoretical Value (%) | Acetanilide Calibration (Exp. %) | Sulfanilamide Calibration (Exp. %) | BBOT Calibration (Exp. %) | Method / Detector |
| Carbon (C) | 44.19 | 44.21 ± 0.08 | 44.12 ± 0.15 | N/A | Combustion / TCD |
| Hydrogen (H) | 3.71 | 3.73 ± 0.04 | 3.65 ± 0.09 | N/A | Combustion / TCD |
| Nitrogen (N) | 11.45 | 11.42 ± 0.05 | 11.38 ± 0.12 | N/A | Combustion / TCD |
| Oxygen (O) | 26.16 | N/A | N/A | 26.12 ± 0.10 | Pyrolysis / TCD |
| Chlorine (Cl) | 14.49 | N/A | N/A | N/A | NSX / Microcoulometry |
References
-
Analytik Jena. "C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer." Analytik Jena Technologies. Available at:[Link]
-
Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo Laboratory Expertise. Available at:[Link]
Sources
- 1. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 2. scribd.com [scribd.com]
- 3. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
- 4. Standards Kit C10-166 CHNS/CHNS-O Cystine Sulphanilamide BBOT Sulphanilic acid 4 x 0.5gm - Elemental Microanalysis [elementalmicroanalysis.com]
- 5. s3.ceelantech.com [s3.ceelantech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CHNS/CHNS-O Standards Kit Cystine Sulphanilamide Methionine BBOT 4 x 0.5gm - Elemental Microanalysis [elementalmicroanalysis.com]
- 8. C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer - Analytik Jena [analytik-jena.com]
- 9. mt.com [mt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
